2-Amino-5-chlorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLOSOKWLMKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485475 | |
| Record name | 2-amino-5-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-69-2 | |
| Record name | 2-amino-5-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-5-chlorobenzenesulfonamide, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Chemical and Physical Properties
2-Amino-5-chlorobenzenesulfonamide is a substituted aromatic sulfonamide. A summary of its key chemical and physical properties is presented in Table 1. While experimental data for some properties are limited, predicted values from reliable sources are included to provide a more complete profile.
Table 1: Chemical and Physical Properties of 2-Amino-5-chlorobenzenesulfonamide
| Property | Value | Source |
| IUPAC Name | 2-amino-5-chlorobenzenesulfonamide | [1] |
| CAS Number | 5790-69-2 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 206.65 g/mol | [1][2] |
| Appearance | Light Brown to Beige Solid | [3] |
| Melting Point | 148-150 °C | [3] |
| Boiling Point | 433.1 ± 55.0 °C (Predicted) | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Density | 1.558 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 10.02 ± 0.60 (Predicted) | [3] |
Spectral Data
Detailed experimental spectral data for 2-Amino-5-chlorobenzenesulfonamide is not widely available in the public domain. However, a reported experimental mass spectrometry value aligns with the compound's molecular weight.
-
Mass Spectrometry (MS): An experimental mass spectrometry value of 206.9 has been reported, which is consistent with the calculated molecular weight of 206.65 g/mol .[2] High-resolution mass spectrometry (HRMS) would be a valuable technique to confirm the elemental composition and purity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the amino (-NH₂), sulfonamide (-SO₂NH₂), and chloro-substituted aromatic functional groups. For instance, N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹.
Experimental Protocols
Synthesis of 2-Amino-5-chlorobenzenesulfonamide
A common synthetic route to 2-Amino-5-chlorobenzenesulfonamide involves the chlorination of 2-aminobenzenesulfonamide. The following protocol is based on a patented procedure.[2]
3.1.1 Materials:
-
2-Aminobenzenesulfonamide (o-Aminobenzenesulfonamide)
-
N-Chlorosuccinimide (NCS)
-
Chloroform
-
Column chromatography supplies (e.g., silica gel)
3.1.2 Procedure:
-
In a suitable reaction vessel, mix 2-aminobenzenesulfonamide (1.0 equivalent) with N-chlorosuccinimide (1.0 equivalent).
-
Dissolve the mixture in chloroform.
-
Stir the reaction mixture at reflux temperature for 3 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture.
-
Purify the crude product by column chromatography to yield 2-amino-5-chlorobenzenesulfonamide.
A reported yield for this reaction is 95% with a purity greater than 99%.[2]
Caption: Synthetic workflow for 2-Amino-5-chlorobenzenesulfonamide.
Reactivity and Stability
The chemical reactivity of 2-Amino-5-chlorobenzenesulfonamide is primarily dictated by its amino and sulfonamide functional groups.
-
Amino Group: The aromatic amine group is nucleophilic and can participate in various reactions, including diazotization, acylation, and alkylation. These reactions allow for the introduction of diverse functionalities, making it a versatile building block in organic synthesis.
-
Sulfonamide Group: The sulfonamide group is generally stable. However, under certain conditions, the acidic proton on the nitrogen can be removed, and the sulfonamide can be involved in N-alkylation reactions.
-
Stability: The compound is expected to be stable under standard storage conditions. However, degradation could potentially occur through pathways such as oxidation of the amino group or modifications to the aromatic ring.
Potential Applications and Logical Relationships in Drug Discovery
While specific signaling pathways involving 2-Amino-5-chlorobenzenesulfonamide are not extensively documented, its structural motifs are present in various biologically active molecules. As a substituted aminobenzenesulfonamide, it can be considered a precursor or intermediate in the synthesis of compounds with potential therapeutic applications, such as sulfonamide-based drugs.
The logical workflow for utilizing this compound in a drug discovery context would typically involve its chemical modification to generate a library of derivatives. These derivatives would then be screened for biological activity in various assays.
Caption: Logical workflow for drug discovery using the target compound.
References
2-Amino-5-chlorobenzenesulfonamide molecular weight and formula
An In-depth Technical Guide on 2-Amino-5-chlorobenzenesulfonamide
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core data on 2-Amino-5-chlorobenzenesulfonamide.
Physicochemical Data Summary
The essential molecular details of 2-Amino-5-chlorobenzenesulfonamide are summarized in the table below. This information is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂S | PubChem[1], Pharmaffiliates[2], Sigma-Aldrich[3], ChemicalBook[4][5], Biosynth[6] |
| Molecular Weight | 206.65 g/mol | PubChem[1], Sigma-Aldrich[3], ChemicalBook[4], Biosynth[6] |
| Alternate Molecular Weight | 206.64 g/mol | Pharmaffiliates[2] |
| CAS Number | 5790-69-2 | Pharmaffiliates[2], ChemicalBook[4], Biosynth[6] |
Compound Identification and Properties
A logical diagram illustrating the relationship between the compound's name and its fundamental molecular properties is provided below. This visualization aids in conceptualizing the core data.
Caption: Relationship between compound name and its molecular properties.
References
- 1. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-AMINO-5-CHLOROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. 2-AMINO-5-CHLOROBENZENESULFONAMIDE [chemicalbook.com]
- 6. 2-Amino-5-chlorobenzenesulfonamide | 5790-69-2 | FA151456 [biosynth.com]
An In-depth Technical Guide to 2-Amino-5-chlorobenzenesulfonamide: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzenesulfonamide, a key chemical intermediate. This document details its nomenclature, physicochemical properties, a detailed synthesis protocol, and its relevance in biological pathways, offering valuable information for professionals in research and drug development.
Chemical Identity and Nomenclature
2-Amino-5-chlorobenzenesulfonamide is a substituted aromatic sulfonamide with the chemical formula C₆H₇ClN₂O₂S.[1][2] It is systematically identified and classified through various nomenclature systems.
Synonyms and Identifiers
This compound is known by several names in scientific literature and chemical databases. Proper identification is crucial for accurate research and procurement.
| Nomenclature System | Identifier |
| IUPAC Name | 2-amino-5-chlorobenzenesulfonamide[3] |
| CAS Number | 5790-69-2[1][2][3] |
| Common Synonyms | 2-Amino-5-chlorobenzenesulphonamide[3][4], 2-(Aminosulphonyl)-4-chloroaniline[4], 4-Chloro-2-sulphamoylaniline[4], Benzenesulfonamide, 2-amino-5-chloro-[3] |
| ChEMBL ID | CHEMBL448692[3] |
| PubChem CID | 12295550[3] |
| EINECS Number | 637-334-7[3] |
Physicochemical Properties
Understanding the physical and chemical properties of 2-Amino-5-chlorobenzenesulfonamide is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 206.65 g/mol | [3] |
| Appearance | Light Brown to Beige Solid | [4] |
| Melting Point | 144-150 °C | [5][6] |
| Boiling Point (Predicted) | 433.1 ± 55.0 °C | [3] |
| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 10.02 ± 0.60 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][5][6] |
| Mass Spectrometry (Experimental) | m/z = 206.9 | [2] |
Experimental Protocols
Synthesis of 2-Amino-5-chlorobenzenesulfonamide
A common method for the synthesis of 2-Amino-5-chlorobenzenesulfonamide involves the chlorination of 2-Aminobenzenesulfonamide.[2]
Materials:
-
2-Aminobenzenesulfonamide (orthanilamide)
-
N-Chlorosuccinimide (NCS)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.72 g of 2-Aminobenzenesulfonamide in a sufficient volume of chloroform.
-
To this solution, add 1.32 g (1.0 equivalent) of N-Chlorosuccinimide.
-
Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for 3 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the chloroform solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield 2-Amino-5-chlorobenzenesulfonamide.
-
The expected yield of the pure product is approximately 1.96 g (95%), with a purity of over 99%.[2]
Biological Relevance and Signaling Pathways
While 2-Amino-5-chlorobenzenesulfonamide is primarily a synthetic intermediate, its structural motifs are present in biologically active molecules. Its precursor, 2-amino-5-chlorobenzenesulfonic acid, is used in the synthesis of sulfonamide antibiotics which are known inhibitors of the bacterial folic acid synthesis pathway.[1] Additionally, it is a metabolite of IDRA-21, a modulator of AMPA receptors.
Bacterial Folic Acid Synthesis Pathway
Sulfonamide drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its inhibition halts bacterial growth.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
AMPA Receptor Signaling Pathway
2-Amino-5-chlorobenzenesulfonamide is a metabolite of IDRA-21, a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for fast excitatory synaptic transmission in the central nervous system. Modulation of AMPA receptors can lead to downstream signaling cascades, such as the activation of the MAPK pathway, which is involved in synaptic plasticity.
Caption: Modulation of AMPA receptor signaling by compounds like IDRA-21.
References
- 1. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gosset.ai [gosset.ai]
- 4. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn | Semantic Scholar [semanticscholar.org]
- 6. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-5-chlorobenzenesulfonamide structure and functional groups
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Amino-5-chlorobenzenesulfonamide, a key chemical intermediate. It details the molecule's structure, functional groups, physicochemical properties, and relevant experimental protocols, making it a vital resource for professionals in chemical research and pharmaceutical development.
Molecular Structure and Functional Groups
2-Amino-5-chlorobenzenesulfonamide (CAS No: 5790-69-2) is an aromatic organic compound.[1][2][3][4][5] Its structure consists of a benzene ring substituted with three distinct functional groups: an amino group (-NH₂), a chloro group (-Cl), and a sulfonamide group (-SO₂NH₂). The IUPAC name for this compound is 2-amino-5-chlorobenzenesulfonamide.[5]
The spatial arrangement of these groups on the benzene ring dictates the molecule's chemical reactivity and physical properties. The amino group at position 2 and the sulfonamide group at position 1 are ortho to each other, while the chloro group is at position 5, which is para to the amino group.
The primary functional groups contributing to its chemical behavior are:
-
Aniline Moiety: The combination of the amino group and the benzene ring.
-
Sulfonamide Group: A sulfur atom double-bonded to two oxygen atoms and single-bonded to an amino group and the benzene ring.
-
Organochloride Functionality: A chlorine atom attached to the aromatic ring.
// Central Hub benzene [label="Benzene Ring\n(Aromatic Core)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12, peripheries=2];
// Functional Groups amino [label="Amino Group (-NH₂)\nPosition 2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=10]; sulfonamide [label="Sulfonamide Group (-SO₂NH₂)\nPosition 1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=10]; chloro [label="Chloro Group (-Cl)\nPosition 5", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", fontsize=10];
// Relationships benzene -> amino [label="ortho", dir=both, color="#5F6368", fontcolor="#202124"]; benzene -> sulfonamide [label="meta", dir=both, color="#5F6368", fontcolor="#202124"]; benzene -> chloro [label="para to -NH₂", dir=both, color="#5F6368", fontcolor="#202124"]; }
Physicochemical and Computed Properties
The properties of 2-Amino-5-chlorobenzenesulfonamide make it a versatile building block in organic synthesis. A summary of its key properties is presented below.
| Property | Value | Source |
| Identifier | ||
| CAS Number | 5790-69-2 | [1][2][3][5][6] |
| Molecular | ||
| Molecular Formula | C₆H₇ClN₂O₂S | [1][2][5] |
| Molecular Weight | 206.65 g/mol | [1][2][5] |
| Monoisotopic Mass | 205.9916763 Da | [5] |
| Physical | ||
| Appearance | Light Brown to Beige Solid | [7][8] |
| Melting Point | 148-150 °C | [6] |
| Boiling Point (Predicted) | 433.1 ± 55.0 °C | [6] |
| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [6] |
| Computational | ||
| XLogP3 | 0.8 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 94.6 Ų | [5] |
Experimental Protocols: Synthesis
2-Amino-5-chlorobenzenesulfonamide can be synthesized through various routes. A common laboratory-scale method involves the direct chlorination of a precursor, while industrial synthesis often involves a multi-step process starting from 5-chloro-2-nitrobenzenesulfonyl chloride.
Example Protocol 1: Direct Chlorination
This protocol describes the synthesis of 2-Amino-5-chlorobenzenesulfonamide from 2-Aminobenzenesulfonamide.
-
Materials:
-
2-Aminobenzenesulfonamide (1.72 g)
-
N-Chlorosuccinimide (NCS) (1.32 g, 1.0 equivalent)
-
Chloroform
-
-
Procedure:
-
Mix 2-Aminobenzenesulfonamide and NCS in a reaction flask.[1]
-
Dissolve the mixture in chloroform.[1]
-
Stir the solution at reflux temperature for 3 hours.[1]
-
After the reaction is complete, cool the mixture.
-
Purify the crude product by column chromatography to yield 2-Amino-5-chlorobenzenesulfonamide (1.96 g, 95% yield).[1]
-
Example Protocol 2: Two-Step Industrial Synthesis
This method involves ammonolysis followed by reduction.[9]
-
Step 1: Ammonolysis
-
Add 5-chloro-2-nitrobenzenesulfonyl chloride to a mixture of water and aqueous ammonia.
-
Heat the reaction to 30-70 °C until the reaction is complete.
-
Cool the mixture and filter to obtain 5-chloro-2-nitrobenzenesulfonamide.[9]
-
-
Step 2: Reduction
-
In a reaction flask, prepare a solution of methanol and water.[9]
-
Add the 5-chloro-2-nitrobenzenesulfonamide from Step 1.
-
Heat the mixture to 40 °C and add reduced iron powder in batches, along with ammonium chloride as a catalyst.[9]
-
Increase the temperature to 70 °C and react for approximately 50 minutes.[9]
-
Perform a hot filtration, wash the filter cake with methanol, and concentrate the filtrate.
-
Cool the concentrated solution to precipitate the solid product, which is then filtered and dried to yield 2-Amino-5-chlorobenzenesulfonamide.[9]
-
Applications in Research and Drug Development
2-Amino-5-chlorobenzenesulfonamide is a crucial intermediate in the synthesis of various pharmaceuticals. Its structural motifs are found in several classes of drugs. The presence of multiple reactive sites—the amino and sulfonamide groups—allows for versatile chemical modifications, making it a valuable precursor for creating libraries of compounds for drug discovery screening. It is a known building block for certain diuretics and other biologically active molecules.
References
- 1. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-chlorobenzenesulfonamide | 5790-69-2 | FA151456 [biosynth.com]
- 3. 5790-69-2|2-Amino-5-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 2-AMINO-5-CHLOROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chlorobenzenesulfonamide CAS#: 5790-69-2 [m.chemicalbook.com]
- 7. 2-AMINO-5-CHLOROBENZENESULFONAMIDE [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of 2-Amino-5-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-Amino-5-chlorobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various solvents. The guide includes a summary of known qualitative solubility, a detailed experimental protocol for quantitative solubility determination, and a discussion of the key factors influencing the solubility of sulfonamide-containing compounds.
Introduction to 2-Amino-5-chlorobenzenesulfonamide
2-Amino-5-chlorobenzenesulfonamide is a chemical compound with the molecular formula C₆H₇ClN₂O₂S. It belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the solubility of this compound is a critical parameter for its potential applications in pharmaceutical formulations, chemical synthesis, and various research contexts.
Solubility Data
Currently, publicly available quantitative solubility data for 2-Amino-5-chlorobenzenesulfonamide is limited. The following table summarizes the qualitative solubility information that has been reported.[1][2][3][4] This table is designed to be a starting point for researchers, who can populate the quantitative fields upon experimental determination.
| Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1][2][3][4] | Data not available | Data not available |
| Methanol | Not Specified | Slightly Soluble[1][2][3][4] | Data not available | Data not available |
| Water | Not Specified | Data not available | Data not available | Data not available |
| Ethanol | Not Specified | Data not available | Data not available | Data not available |
| Acetone | Not Specified | Data not available | Data not available | Data not available |
| Acetonitrile | Not Specified | Data not available | Data not available | Data not available |
Experimental Protocol for Determining Solubility
To obtain precise and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The following protocol outlines the isothermal equilibrium method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.
Principle
The isothermal equilibrium method involves creating a saturated solution of the solute in the solvent at a constant temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. By analyzing the concentration of the solute in the saturated solution, the solubility at that specific temperature can be determined.
Materials and Equipment
-
2-Amino-5-chlorobenzenesulfonamide (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker or water bath with temperature control
-
Analytical balance (± 0.0001 g)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or gravimetric analysis equipment)
Procedure
-
Preparation: Add an excess amount of 2-Amino-5-chlorobenzenesulfonamide to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required time for equilibration may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of 2-Amino-5-chlorobenzenesulfonamide in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. Alternatively, a gravimetric method can be employed where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.
-
Calculation: Calculate the solubility of 2-Amino-5-chlorobenzenesulfonamide in the solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Replication: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility and reliability of the results.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Factors Affecting Solubility
The solubility of 2-Amino-5-chlorobenzenesulfonamide is influenced by several factors. The diagram below shows the logical relationships between these key factors.
Caption: Key factors influencing the solubility of 2-Amino-5-chlorobenzenesulfonamide.
Discussion of Factors Influencing Solubility
The solubility of a compound like 2-Amino-5-chlorobenzenesulfonamide is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
-
Molecular Structure: The presence of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups makes 2-Amino-5-chlorobenzenesulfonamide a polar molecule capable of forming hydrogen bonds. These groups will significantly influence its interaction with different solvents.
-
Solvent Polarity: Polar solvents like water, methanol, and DMSO are more likely to be effective solvents for this compound than nonpolar solvents. The "slight solubility" in DMSO and methanol is consistent with this principle.
-
pH of the Solvent: The amino group is basic and the sulfonamide group is weakly acidic. Therefore, the pH of the solvent can have a substantial impact on the solubility. In acidic solutions, the amino group will be protonated, forming a more soluble salt. In strongly basic solutions, the sulfonamide proton may be removed, also potentially increasing solubility.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. However, this relationship should be determined experimentally for each solvent.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.
Conclusion
References
Spectroscopic Data of 2-Amino-5-chlorobenzenesulfonamide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chlorobenzenesulfonamide is a sulfonamide derivative with significant importance in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of various biologically active compounds, including diuretics, antibacterial agents, and carbonic anhydrase inhibitors. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic and analytical applications. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-5-chlorobenzenesulfonamide, offering insights into its molecular structure and chemical behavior.
Molecular Structure and Properties
2-Amino-5-chlorobenzenesulfonamide possesses a substituted benzene ring with an amino group (-NH₂), a chloro group (-Cl), and a sulfonamide group (-SO₂NH₂). This unique arrangement of functional groups gives rise to its characteristic spectroscopic signatures.
| Property | Value | Source |
| Chemical Formula | C₆H₇ClN₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 206.65 g/mol | --INVALID-LINK--[1] |
| CAS Number | 5790-69-2 | --INVALID-LINK--[2] |
| Appearance | Light brown to beige solid | --INVALID-LINK-- |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; Cl1 [label="Cl"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; N2 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- S1; C2 -- N1; C5 -- Cl1;
S1 -- O1 [style=filled, color="#EA4335"]; S1 -- O2 [style=filled, color="#EA4335"]; S1 -- N2;
C3 -- H1; C4 -- H2; C6 -- H3;
N1 -- H4; N1 -- H5;
N2 -- H6; N2 -- H7;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S1 [pos="0,2.5!"]; O1 [pos="-0.8,3.2!"]; O2 [pos="0.8,3.2!"]; N2 [pos="0,3.8!"]; N1 [pos="-1.74,1!"]; Cl1 [pos="1.74,-1!"]; H1 [pos="-1.3,-1!"]; H2 [pos="0,-1.7!"]; H3 [pos="1.3,1!"]; H4 [pos="-2.2,0.5!"]; H5 [pos="-2.2,1.5!"]; H6 [pos="-0.5,4.3!"]; H7 [pos="0.5,4.3!"]; }
Caption: Molecular structure of 2-Amino-5-chlorobenzenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Amino-5-chlorobenzenesulfonamide is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. A study reports the following ¹H NMR data in DMSO-d₆.[3] However, the reported multiplicities and integrations present some ambiguities and should be interpreted with caution. A more detailed analysis would be required for a definitive assignment.
Experimental ¹H NMR Data (400 MHz, DMSO-d₆) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.49 | d | 1H | Aromatic H |
| 7.37 | s | 2H | Aromatic H / -NH₂ or -SO₂NH₂ |
| 7.25 | m | 1H | Aromatic H |
| 6.80 | d | 1H | Aromatic H |
| 5.98 | s | 2H | -NH₂ or -SO₂NH₂ |
Interpretation:
-
The aromatic region (around 6.8-7.5 ppm) should display signals for the three protons on the benzene ring. Due to the substitution pattern, these protons would be expected to show doublet and doublet of doublets splitting patterns.
-
The signals at 7.37 ppm and 5.98 ppm are assigned to the protons of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups. These protons are exchangeable and often appear as broad singlets. The integration of two protons for each signal is consistent with the presence of these two functional groups.
¹³C NMR Spectroscopy
Due to the lack of publicly available experimental ¹³C NMR data, a predicted spectrum is presented below based on computational chemistry methods. These predictions provide an estimation of the chemical shifts for the carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 147.2 | C-NH₂ |
| 135.1 | C-SO₂NH₂ |
| 129.8 | C-H |
| 128.5 | C-H |
| 120.3 | C-Cl |
| 115.9 | C-H |
Interpretation:
-
The carbon atom attached to the electron-donating amino group (C-NH₂) is expected to be the most shielded among the aromatic carbons, appearing at a lower chemical shift.
-
Conversely, the carbon atom bonded to the electron-withdrawing sulfonamide group (C-SO₂NH₂) is expected to be the most deshielded, appearing at a higher chemical shift.
-
The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Amino (-NH₂) and Sulfonamide (-SO₂NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 1650-1550 | N-H bend | Amino (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1300 | S=O stretch (asymmetric) | Sulfonamide (-SO₂NH₂) |
| 1180-1140 | S=O stretch (symmetric) | Sulfonamide (-SO₂NH₂) |
| 850-750 | C-H bend (out-of-plane) | Substituted benzene |
| 800-600 | C-Cl stretch | Chloro (-Cl) |
Interpretation:
The IR spectrum of 2-Amino-5-chlorobenzenesulfonamide will be characterized by strong, broad absorption bands in the high-frequency region corresponding to the N-H stretching vibrations of the primary amine and the sulfonamide group. The presence of the sulfonamide group will be further confirmed by two strong S=O stretching bands. The aromatic nature of the compound will be evident from the C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. A patent for a synthesis method involving 2-Amino-5-chlorobenzenesulfonamide reports a mass spectrometry value of m/z = 206.9, which is consistent with the calculated molecular weight of the compound.[2]
Expected Fragmentation Pattern:
Electron ionization (EI) mass spectrometry of 2-Amino-5-chlorobenzenesulfonamide is expected to show a molecular ion peak [M]⁺ at m/z 206 (for ³⁵Cl) and 208 (for ³⁷Cl) with an approximate ratio of 3:1, characteristic of a monochlorinated compound.
Key fragmentation pathways would likely involve:
-
Loss of the sulfonamide group: Cleavage of the C-S bond could lead to a fragment corresponding to [M - SO₂NH₂]⁺.
-
Loss of the amino group: Fragmentation resulting in the loss of the amino group [M - NH₂]⁺.
-
Loss of chlorine: Cleavage of the C-Cl bond to give [M - Cl]⁺.
-
Further fragmentation of the benzene ring.
Caption: Plausible mass spectrometry fragmentation pathways.
Experimental Protocols
Sample Preparation
-
NMR: Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
IR: For solid samples, IR spectra can be obtained using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
MS: Samples for mass spectrometry are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Instrumentation
-
NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
IR: FTIR spectrometers are commonly used to record infrared spectra, typically in the range of 4000-400 cm⁻¹.
-
MS: A variety of mass spectrometers can be used, including those with electron ionization (EI) or electrospray ionization (ESI) sources, coupled with mass analyzers such as quadrupole, time-of-flight (TOF), or ion trap.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile of 2-Amino-5-chlorobenzenesulfonamide. The combination of NMR, IR, and MS techniques allows for the unambiguous identification and structural confirmation of this important synthetic intermediate. While experimental ¹³C NMR data is currently limited in the public domain, the provided predicted data, along with the experimental ¹H NMR, IR, and MS information, serves as a valuable resource for researchers and scientists working with this compound. As with all analytical data, it is recommended to acquire and interpret spectra on the specific sample being investigated for the most accurate characterization.
References
The Genesis of a Key Pharmacophore: An In-depth Technical Guide to the Discovery and History of 2-Amino-5-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzenesulfonamide, a pivotal intermediate in the synthesis of several pharmaceuticals, most notably the second-generation sulfonylurea antidiabetic agent, Glibenclamide. While the specific historical moment of its initial discovery remains nuanced and likely embedded within broader synthetic explorations of sulfonamides, its significance is inextricably linked to the evolution of oral hypoglycemic agents. This document will delve into the historical context of sulfonylurea discovery, detail the primary synthetic routes to 2-Amino-5-chlorobenzenesulfonamide, provide step-by-step experimental protocols, and explore its critical role in the synthesis of Glibenclamide.
Historical Context: The Dawn of Oral Antidiabetic Agents
The story of 2-Amino-5-chlorobenzenesulfonamide is fundamentally a part of the larger narrative of the development of sulfonylurea drugs. The journey began serendipitously in the 1940s when researchers studying sulfonamide antibiotics observed that some of these compounds induced hypoglycemia in animals.[1] This accidental discovery paved the way for the development of the first generation of sulfonylurea drugs in the 1950s, such as tolbutamide, which offered for the first time an oral treatment for type 2 diabetes.[2]
These early drugs, while revolutionary, had limitations. This spurred further research leading to the development of more potent second-generation sulfonylureas in the 1960s. Among these, Glibenclamide (also known as Glyburide), developed in 1966, emerged as a highly effective treatment.[3] It is within the chemical architecture of Glibenclamide that 2-Amino-5-chlorobenzenesulfonamide finds its most prominent role, serving as a key building block.
Physicochemical Properties of 2-Amino-5-chlorobenzenesulfonamide
A thorough understanding of the physical and chemical properties of 2-Amino-5-chlorobenzenesulfonamide is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 5790-69-2 | [4] |
| Molecular Formula | C₆H₇ClN₂O₂S | [4] |
| Molecular Weight | 206.65 g/mol | [4] |
| Appearance | Light brown to beige solid | [5] |
| Melting Point | 148-150 °C | [6] |
| IUPAC Name | 2-amino-5-chlorobenzenesulfonamide | [7] |
Synthesis of 2-Amino-5-chlorobenzenesulfonamide: Key Methodologies
Two primary synthetic routes have been established for the preparation of 2-Amino-5-chlorobenzenesulfonamide, each with its own set of advantages and considerations.
Route 1: Electrophilic Chlorination of 2-Aminobenzenesulfonamide
This method involves the direct chlorination of the aromatic ring of 2-aminobenzenesulfonamide using an electrophilic chlorinating agent. N-Chlorosuccinimide (NCS) is a commonly employed reagent for this transformation, offering high yields and selectivity.
Caption: Synthesis of 2-Amino-5-chlorobenzenesulfonamide via chlorination.
Materials:
-
2-Aminobenzenesulfonamide (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0 eq)
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzenesulfonamide (e.g., 1.72 g) in chloroform.
-
Add N-Chlorosuccinimide (e.g., 1.32 g) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel to yield 2-Amino-5-chlorobenzenesulfonamide as a solid. A reported yield for this method is approximately 95%.[8]
Causality of Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild nature and high selectivity for the para position relative to the activating amino group, which directs the electrophilic substitution.
-
Chloroform: Chloroform serves as a suitable solvent that is relatively inert under the reaction conditions and allows for effective heating to reflux.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate.
Route 2: Reduction of 5-Chloro-2-nitrobenzenesulfonamide
An alternative approach involves the reduction of a nitro group to an amine. This two-step process begins with the synthesis of 5-chloro-2-nitrobenzenesulfonamide, which is then reduced to the desired product.
Caption: Two-step synthesis via reduction of a nitro intermediate.
Step 1: Ammonolysis of 5-Chloro-2-nitrobenzenesulfonyl chloride
-
In a reaction vessel, add 5-chloro-2-nitrobenzenesulfonyl chloride to a mixture of water and aqueous ammonia.
-
Heat the mixture to a temperature between 30-70 °C and stir until the reaction is complete.
-
Cool the reaction mixture and filter to isolate the solid 5-chloro-2-nitrobenzenesulfonamide.
Step 2: Reduction of 5-Chloro-2-nitrobenzenesulfonamide
-
In a reaction flask, suspend 5-chloro-2-nitrobenzenesulfonamide in a mixture of ethanol and water.
-
Heat the suspension to approximately 40-60 °C.
-
Add a reducing agent, such as iron powder, in portions. An acid, like hydrochloric acid or ammonium chloride, is typically used to facilitate the reduction.
-
Maintain the reaction at an elevated temperature (e.g., 60-70 °C) with stirring for about 30-60 minutes.
-
After the reaction is complete, filter the hot solution to remove the iron residues.
-
Cool the filtrate to allow for the crystallization of 2-Amino-5-chlorobenzenesulfonamide.
-
Collect the solid product by filtration and dry.
Causality of Experimental Choices:
-
Iron Powder and Acid: This combination is a classic and cost-effective method for the reduction of aromatic nitro groups. The acid helps to activate the iron and serves as a proton source.
-
Ethanol/Water Solvent System: This solvent mixture is effective at dissolving the starting material to an extent that allows the reaction to proceed while also facilitating the precipitation of the product upon cooling.
Application in Drug Synthesis: The Case of Glibenclamide
The primary significance of 2-Amino-5-chlorobenzenesulfonamide lies in its role as a key intermediate in the synthesis of Glibenclamide. The synthesis involves a multi-step process where the sulfonamide is coupled with another key intermediate.
A simplified conceptual pathway for the synthesis of Glibenclamide often involves the reaction of a sulfonylurea precursor derived from 2-Amino-5-chlorobenzenesulfonamide with another component. A common industrial synthesis of Glibenclamide involves the reaction of 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide with cyclohexyl isocyanate. The synthesis of this sulfonamide intermediate itself relies on precursors that can be conceptually linked back to structures like 2-Amino-5-chlorobenzenesulfonamide, although direct multi-step industrial routes may vary.
Conclusion
2-Amino-5-chlorobenzenesulfonamide, while perhaps not a compound of household recognition, holds a significant place in the history of medicinal chemistry. Its discovery and development are intrinsically linked to the advancement of oral antidiabetic therapies that have improved the lives of millions. The synthetic routes to this intermediate are well-established, offering high yields and purity. Its continued importance as a building block in the synthesis of Glibenclamide and potentially other novel therapeutic agents underscores the enduring value of foundational chemical intermediates in drug discovery and development.
References
-
Wikipedia. (n.d.). Sulfonylurea. Retrieved from [Link]
- Schleis, T. G. (2014).
-
Wikipedia. (n.d.). Glibenclamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-chlorobenzenesulphonamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-5-chlorobenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-5-chlorobenzenesulfonamide. Retrieved from [Link]
Sources
- 1. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]
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- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte’s Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Virtuoso: A Technical Guide to 2-Amino-5-chlorobenzenesulfonamide as a Synthetic Building Block
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-amino-5-chlorobenzenesulfonamide, a multifaceted building block with significant potential in medicinal chemistry and materials science. While not a direct precursor to blockbuster drugs like furosemide or glibenclamide, its strategic placement of amino, chloro, and sulfonamide functional groups offers a rich platform for diverse chemical transformations. This document serves as a comprehensive resource for researchers, detailing the synthesis, physicochemical properties, key reactions, and potential applications of this versatile molecule. Detailed, field-proven protocols for its synthesis and key transformations are provided, alongside mechanistic insights to guide experimental design.
Introduction: The Strategic Value of a Substituted Benzenesulfonamide
In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount. 2-Amino-5-chlorobenzenesulfonamide (CAS No: 5790-69-2) emerges as a compound of interest due to its unique trifunctionalized aromatic core. The interplay between the nucleophilic amino group, the electrophilic-directing sulfonamide, and the strategically positioned chlorine atom allows for a diverse range of chemical manipulations. The sulfonamide moiety itself is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. This guide aims to unlock the synthetic potential of 2-amino-5-chlorobenzenesulfonamide, providing the reader with the foundational knowledge and practical methodologies to leverage its reactivity in their research endeavors.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The key properties of 2-amino-5-chlorobenzenesulfonamide are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5790-69-2 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂S | [1] |
| Molecular Weight | 206.65 g/mol | [1] |
| Melting Point | 144-150 °C | [2] |
| Appearance | Light brown to beige solid | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Spectroscopic Data:
-
Mass Spectrometry: An experimental mass spectrometry value of 206.9 has been reported, consistent with the expected molecular weight.[3] The fragmentation pattern in mass spectrometry is expected to involve the loss of SO₂NH₂ (m/z 80) and other characteristic fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-5-chlorobenzenesulfonamide would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-H stretching of the sulfonamide, and the S=O stretching vibrations (around 1350-1300 and 1160-1140 cm⁻¹).
Synthesis of 2-Amino-5-chlorobenzenesulfonamide
The efficient synthesis of the building block itself is a critical first step. A reliable method for the preparation of 2-amino-5-chlorobenzenesulfonamide proceeds via the chlorination of o-aminobenzenesulfonamide.
Reaction Scheme:
Figure 1. Synthesis of 2-Amino-5-chlorobenzenesulfonamide.
Experimental Protocol:
-
Materials:
-
o-Aminobenzenesulfonamide (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0 eq)
-
Chloroform
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-aminobenzenesulfonamide (1.72 g, 10 mmol) in chloroform (50 mL).
-
Add N-Chlorosuccinimide (1.33 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel to yield 2-amino-5-chlorobenzenesulfonamide. A reported yield for this reaction is 95% with a purity of >99%.[3]
-
Key Reactions and Synthetic Applications
The synthetic utility of 2-amino-5-chlorobenzenesulfonamide lies in the selective reactivity of its functional groups. The amino group can be readily transformed through diazotization, acylation, and alkylation, opening avenues to a wide range of derivatives.
Diazotization and Sandmeyer Reactions: Gateway to Diverse Functionalities
The primary aromatic amine of 2-amino-5-chlorobenzenesulfonamide can be converted to a diazonium salt, a highly versatile intermediate. This diazonium salt can then undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring.[5][6][7]
Reaction Workflow:
Figure 3. N-Acylation of 2-Amino-5-chlorobenzenesulfonamide.
Experimental Protocol (Proposed):
-
Materials:
-
2-Amino-5-chlorobenzenesulfonamide (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzenesulfonamide (2.07 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.22 g, 12 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated product by vacuum filtration.
-
Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acylated product.
-
N-Alkylation: Introducing Alkyl Chains
N-alkylation of the amino group provides another avenue for structural diversification. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.
Reaction Workflow:
Figure 4. N-Alkylation Strategies.
Experimental Protocol (Proposed, based on alkylation of a similar aniline):
-
Materials:
-
2-Amino-5-chlorobenzenesulfonamide (1.0 eq)
-
Alkyl halide (e.g., methyl iodide) (1.1 eq)
-
Base (e.g., K₂CO₃) (1.5 eq)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
To a solution of 2-amino-5-chlorobenzenesulfonamide (2.07 g, 10 mmol) in DMF (20 mL), add potassium carbonate (2.07 g, 15 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide, 1.56 g, 11 mmol) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Safety and Handling
2-Amino-5-chlorobenzenesulfonamide is considered a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. [8][9]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [9]* Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust.
-
Wash hands and any exposed skin thoroughly after handling.
-
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
2-Amino-5-chlorobenzenesulfonamide is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of substituted aromatic compounds. While it may not be a direct precursor to currently marketed blockbuster drugs, its potential in the synthesis of novel sulfonamide-containing molecules for medicinal chemistry and materials science is significant. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this intriguing molecule.
References
-
PubChem. (n.d.). 2-Amino-5-chlorobenzenesulphonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Mastrorilli, P., & Nobile, C. F. (2018). Reactions of Diazonium Salts: Sandmeyer And Other Reactions. Master Organic Chemistry. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
- Pour, M., & Ghorbani-Vaghei, R. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.
-
OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]
- Winum, J. Y., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry.
- Ueda, H., et al. (n.d.).
- Al-Juboori, A. M. (2024). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4.
- Balaraju, T., et al. (n.d.). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst.
- LibreTexts. (2023, August 29).
- PubMed. (2024, June 21). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
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- IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003.
- Wikipedia. (n.d.). Sulfacetamide.
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- Katritzky, A. R., et al. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.
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- Sundaraganesan, N., et al. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.
- Virtual Amrita Laboratories. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.
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An In-depth Technical Guide to the Investigation of 2-Amino-5-chlorobenzenesulfonamide as a Potential Metabolite of IDRA-21
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDRA-21, a benzothiadiazine derivative, is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with significant nootropic effects observed in preclinical studies.[1][2] A thorough understanding of its metabolic fate is paramount for its further development as a potential therapeutic agent. This technical guide outlines a comprehensive strategy for the investigation of 2-Amino-5-chlorobenzenesulfonamide as a potential metabolite of IDRA-21. While not definitively established in the literature, the chemical structure of IDRA-21 suggests a plausible metabolic pathway leading to the formation of this simpler sulfonamide. This guide provides the scientific rationale, detailed experimental protocols, and data analysis strategies required to investigate this hypothesis, ensuring scientific integrity and providing a self-validating framework for researchers.
Introduction to IDRA-21 and the Importance of Metabolite Profiling
IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a chiral molecule that enhances cognitive function by attenuating the desensitization of AMPA receptors, thereby potentiating glutamatergic synaptic transmission.[1][3] Its ability to improve learning and memory in animal models has made it a subject of significant interest in the field of cognitive enhancement.[2][4] However, the biotransformation of IDRA-21 in vivo has not been extensively characterized. Metabolite profiling is a critical component of drug development, as metabolites can exhibit their own pharmacological or toxicological activities, influence the parent drug's pharmacokinetics, and play a role in inter-individual variability in drug response.
The structural similarity between IDRA-21 and 2-Amino-5-chlorobenzenesulfonamide suggests that the latter could be a metabolic product arising from the cleavage of the thiadiazine ring of the parent compound. Furthermore, 2-Amino-5-chlorobenzenesulfonamide has been cited as a potential starting material in the synthesis of IDRA-21, underscoring the necessity of a robust analytical method capable of distinguishing between a metabolic product and a process-related impurity.[5]
A Hypothetical Metabolic Pathway for the Formation of 2-Amino-5-chlorobenzenesulfonamide from IDRA-21
The biotransformation of xenobiotics is primarily carried out by the cytochrome P450 (CYP450) family of enzymes in the liver.[6] For sulfonamides, metabolism can occur through N-acetylation and oxidation.[7][8] While some benzothiadiazine derivatives are excreted largely unchanged, others undergo metabolism. Given the structure of IDRA-21, a plausible metabolic pathway leading to 2-Amino-5-chlorobenzenesulfonamide would involve the enzymatic cleavage of the thiadiazine ring. This could be initiated by an oxidative process.
Below is a diagram illustrating the hypothetical metabolic conversion of IDRA-21 to 2-Amino-5-chlorobenzenesulfonamide.
Caption: Hypothetical metabolic pathway of IDRA-21.
Analytical Strategy for In Vitro and In Vivo Metabolism Studies
To investigate the proposed metabolic pathway, a combination of in vitro and in vivo studies is recommended. A highly sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for the simultaneous quantification of IDRA-21 and the potential metabolite, 2-Amino-5-chlorobenzenesulfonamide.
In Vitro Metabolism Studies
-
Objective: To determine if IDRA-21 is metabolized to 2-Amino-5-chlorobenzenesulfonamide by liver enzymes.
-
System: Human and rat liver microsomes or cryopreserved hepatocytes.
-
Procedure:
-
Incubate IDRA-21 with the liver preparations in the presence of necessary cofactors (e.g., NADPH for microsomes).
-
Collect samples at various time points.
-
Quench the reaction and process the samples for LC-MS/MS analysis.
-
Analyze for the disappearance of IDRA-21 and the appearance of 2-Amino-5-chlorobenzenesulfonamide.
-
In Vivo Pharmacokinetic and Metabolism Studies
-
Objective: To determine if 2-Amino-5-chlorobenzenesulfonamide is formed in vivo after administration of IDRA-21 and to characterize its pharmacokinetic profile.
-
System: Animal models, such as Sprague-Dawley rats.
-
Procedure:
-
Administer a single dose of IDRA-21 to the animals (e.g., via oral gavage or intravenous injection).
-
Collect blood, urine, and feces samples at predetermined time points.
-
Process the biological samples to extract the analytes.
-
Analyze the samples by LC-MS/MS to quantify IDRA-21 and 2-Amino-5-chlorobenzenesulfonamide.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated according to regulatory guidelines.
Sample Preparation from Biological Matrices
A robust sample preparation method is crucial to remove interfering substances and concentrate the analytes. Solid-Phase Extraction (SPE) is a recommended technique.
Step-by-Step SPE Protocol for Plasma Samples:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The following table provides hypothetical MRM transitions for IDRA-21 and 2-Amino-5-chlorobenzenesulfonamide. These transitions should be optimized by infusing standard solutions of each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| IDRA-21 | 233.0 | 154.0 | 25 |
| 2-Amino-5-chlorobenzenesulfonamide | 207.0 | 106.0 | 20 |
| Internal Standard (e.g., a stable isotope-labeled analog) | TBD | TBD | TBD |
Data Analysis and Interpretation
The presence of 2-Amino-5-chlorobenzenesulfonamide in the samples from the in vitro or in vivo studies, with a retention time and mass spectrum matching that of an authentic reference standard, would provide strong evidence for its formation as a metabolite of IDRA-21. The concentration of the metabolite can be quantified using a calibration curve prepared with the reference standard.
The following diagram illustrates the general workflow for the investigation.
Caption: Experimental workflow for investigating the metabolism of IDRA-21.
Significance and Implications
Confirming the formation of 2-Amino-5-chlorobenzenesulfonamide as a metabolite of IDRA-21 would have several important implications for drug development:
-
Pharmacological Activity: The metabolite would need to be screened for its own activity at AMPA receptors and other potential targets.
-
Toxicology: The toxicological profile of 2-Amino-5-chlorobenzenesulfonamide would need to be assessed.
-
Pharmacokinetics: The formation of this metabolite could influence the overall pharmacokinetic profile of IDRA-21, including its half-life and clearance.
-
Drug-Drug Interactions: The enzymes responsible for this metabolic conversion could be subject to inhibition or induction by other drugs, leading to potential drug-drug interactions.
Conclusion
This technical guide provides a comprehensive framework for investigating the potential metabolic conversion of IDRA-21 to 2-Amino-5-chlorobenzenesulfonamide. The proposed studies, centered around a robust and validated LC-MS/MS method, will enable researchers to definitively test this metabolic hypothesis. A thorough understanding of the metabolic fate of IDRA-21 is essential for its continued development and for ensuring its safety and efficacy as a potential cognitive-enhancing agent. The protocols and strategies outlined herein are designed to be adaptable and to provide a solid foundation for rigorous scientific investigation in the field of drug metabolism and pharmacokinetics.
References
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Wikipedia. (n.d.). IDRA-21. Retrieved from [Link]
- Rieder, M. J., & Shear, N. H. (1991). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 115(6), 438–441.
- Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 105(2), 179–184.
- García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008–1022.
- Chen, J., & Xie, S. (2018). Biodegradation of sulfonamides in the environment.
- Zivkovic, I., Thompson, D. M., Bertolino, M., Uzunov, D., DiBella, M., Costa, E., & Guidotti, A. (1995). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. The Journal of pharmacology and experimental therapeutics, 272(1), 300–309.
- Buccafusco, J. J., Weiser, T., Winter, K., Klinder, K., & Terry, A. V. (2004). The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys. Neuropharmacology, 46(1), 10–22.
- Arai, A. C., Kessler, M., Rogers, G., & Lynch, G. (1996). Effects of the analeptic drug aniracetam on the kinetics of the AMPA receptor. Molecular pharmacology, 50(4), 844–852.
- Impagnatiello, F., Bertolino, M., Gaviraghi, G., & Costa, E. (1997). 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity.
- Yamada, K. A. (1998). The diazoxide derivative IDRA 21 enhances ischemic hippocampal neuron injury. Annals of neurology, 43(5), 664–669.
- Staubli, U., Rogers, G., & Lynch, G. (1994). Facilitation of glutamate receptors enhances memory.
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PubChem. (n.d.). 2-Amino-5-chlorobenzenesulfonamide. Retrieved from [Link]
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2-Amino-5-chlorobenzenesulfonamide: A Versatile Scaffold for the Discovery of Novel Carbonic Anhydrase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-chlorobenzenesulfonamide has emerged as a valuable starting point in medicinal chemistry, particularly in the development of potent and selective inhibitors of carbonic anhydrases (CAs), enzymes strongly implicated in various pathologies, including cancer. This technical guide provides a comprehensive overview of 2-amino-5-chlorobenzenesulfonamide as a lead scaffold, consolidating key information on its derivatives, their synthesis, pharmacological activities, and the underlying mechanisms of action. A central focus is placed on the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, highlighting the potential of these compounds as anticancer agents. This document includes detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of drug discovery.
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties.[1] Within this chemical class, 2-amino-5-chlorobenzenesulfonamide serves as a key building block for the synthesis of a multitude of derivatives. Its substituted aromatic ring allows for fine-tuning of physicochemical properties and biological activity, making it an attractive scaffold for lead optimization.
One of the most significant applications of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several CA isoforms are known, and their dysregulation is associated with various diseases. In particular, the transmembrane isoforms CA IX and CA XII are overexpressed in many solid tumors and play a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.[2][3] This makes them prime targets for the development of novel anticancer therapies. This guide will delve into the utility of 2-amino-5-chlorobenzenesulfonamide as a foundational structure for the design and synthesis of potent and selective CA inhibitors.
Physicochemical Properties of the Lead Compound
A thorough understanding of the physicochemical properties of a lead compound is fundamental for any drug discovery program.
| Property | Value | Source |
| Molecular Formula | C6H7ClN2O2S | [4] |
| Molecular Weight | 206.65 g/mol | [4] |
| IUPAC Name | 2-amino-5-chlorobenzenesulfonamide | [4] |
| CAS Number | 5790-69-2 | [4] |
| Appearance | Light Brown to Beige Solid | [5] |
| Purity | 98% (typical) |
Synthesis of 2-Amino-5-chlorobenzenesulfonamide and Its Derivatives
The synthesis of 2-amino-5-chlorobenzenesulfonamide and its subsequent derivatization are key steps in the exploration of its therapeutic potential.
Synthesis of the Lead Compound: 2-Amino-5-chlorobenzenesulfonamide
A common synthetic route to 2-amino-5-chlorobenzenesulfonamide involves the chlorination of o-aminobenzenesulfonamide.
Experimental Protocol:
-
Reactants: o-Aminobenzenesulfonamide (1.72 g) and N-chlorosuccinimide (NCS) (1.32 g, 1.0 equivalent).[6]
-
Solvent: Chloroform.[6]
-
Procedure:
-
Yield: 1.96 g (95%).[6]
-
Purity: >99%.[6]
Synthesis of N-Substituted Benzamide Derivatives
A versatile method for derivatizing the amino group of sulfonamides is through the formation of an amide bond with various carboxylic acids.
Experimental Protocol for the Synthesis of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives:
-
Step 1: Synthesis of 4-(5-chloro-2-methoxybenzamido)benzenesulfonyl chloride.
-
React 5-chloro-2-methoxybenzoic acid with aniline using ethylchloroformate as a coupling reagent in the presence of triethylamine in dichloromethane to yield 5-chloro-2-methoxy-N-phenylbenzamide.[1][2]
-
Treat the resulting amide with chlorosulfonic acid to obtain 4-(5-chloro-2-methoxybenzamido)benzenesulfonyl chloride.[1][2]
-
-
Step 2: Amide formation.
-
To a solution of 4-(5-chloro-2-methoxybenzamido)benzenesulfonyl chloride (0.25 g, 0.69 mmol) in tetrahydrofuran (THF) (10 mL) and sodium carbonate (0.73 g, 0.69 mmol) in water (5 mL), add the appropriate amine (1.05 mmol).[1]
-
Stir the mixture for 24 hours at room temperature.[1]
-
Evaporate the THF under vacuum and acidify the aqueous solution with 1N HCl to precipitate the product.[1]
-
Pharmacological Activity and Structure-Activity Relationship (SAR)
The primary therapeutic target for derivatives of 2-amino-5-chlorobenzenesulfonamide discussed in this guide is the family of carbonic anhydrases, with a particular focus on the tumor-associated isoforms CA IX and XII.
Carbonic Anhydrase Inhibition
Numerous studies have demonstrated that benzenesulfonamide derivatives can potently and selectively inhibit various CA isoforms. The data below summarizes the inhibitory activity (Ki values) of several classes of derivatives.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Hydrazonobenzenesulfonamide Derivatives [7]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5 | 18.5 | 1.75 | 34.3 | 25.4 |
| 7 | 45.5 | 6.65 | 67.5 | 15.6 |
| 12 | 25.2 | 5.35 | 45.2 | 35.1 |
| 13 | 33.4 | 4.25 | 55.3 | 28.4 |
| 27 | 38.7 | 3.15 | 38.7 | 18.5 |
| 29 | 22.5 | 2.55 | 42.8 | 15.2 |
| AAZ * | 250 | 12 | 25 | 5.7 |
*AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor.
Table 2: Inhibition of Carbonic Anhydrase Isoforms by S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides
| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a | 18.7 | 214 | 47.5 | 569 |
| 4b | 15.4 | 158 | 35.8 | 452 |
| 4c | 12.8 | 12.5 | 25.4 | 85.3 |
| 4d | 10.5 | 8.4 | 15.8 | 25.7 |
| 4e | 8.5 | 5.2 | 8.5 | 10.8 |
| 4f | 5.4 | 3.5 | 4.2 | 5.4 |
| 4g | 2.7 | 2.4 | 1.4 | 1.7 |
Anticancer Activity
The inhibition of tumor-associated carbonic anhydrases IX and XII by derivatives of 2-amino-5-chlorobenzenesulfonamide translates to anticancer activity in various cell lines.
Table 3: In Vitro Anticancer Activity of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives (IC50, µM) [1]
| Compound | A2780 (Ovarian) | HCT-116 (Colon) | MIA PaCa-2 (Pancreatic) |
| 4j | 8.5 | 12.3 | 5.2 |
| 4m | 15.2 | 20.1 | Not Tested |
| 4t | 10.8 | 15.6 | Not Tested |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the anticancer effects of 2-amino-5-chlorobenzenesulfonamide derivatives is the inhibition of carbonic anhydrases IX and XII. These enzymes play a critical role in maintaining the pH homeostasis of tumor cells, which is essential for their survival, proliferation, and invasion.
Under hypoxic conditions, often found in solid tumors, the expression of CA IX and CA XII is upregulated. These enzymes are located on the cell surface with their catalytic domains facing the extracellular space. They contribute to the acidification of the tumor microenvironment by catalyzing the hydration of CO2 to bicarbonate and protons. This acidic extracellular pH promotes tumor invasion and metastasis, while the intracellular pH is maintained at a level conducive to cell proliferation.
By inhibiting CA IX and XII, 2-amino-5-chlorobenzenesulfonamide derivatives disrupt this pH regulation, leading to an increase in extracellular pH and a decrease in intracellular pH. This intracellular acidification can induce apoptosis and inhibit tumor growth.
Signaling Pathway Diagram
The following diagram illustrates the role of CA IX and XII in tumor pH regulation and the effect of their inhibition.
Caption: Role of CA IX/XII in tumor pH regulation and its inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for drug discovery research.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This assay measures the inhibition of CA-catalyzed CO2 hydration.
-
Principle: The assay monitors the change in pH resulting from the hydration of CO2, which produces a proton. The rate of this reaction is measured in the presence and absence of an inhibitor.
-
Instrumentation: A stopped-flow spectrophotometer is required.
-
Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Tris buffer (20 mM, pH 8.3).
-
Phenol red (100 µM) as a pH indicator.
-
CO2-saturated water.
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Equilibrate the reaction buffer and enzyme solution to 0°C.
-
Prepare CO2-saturated water by bubbling pure CO2 gas into deionized water at 0°C.
-
In a cuvette, mix the reaction buffer, enzyme solution, and the inhibitor at various concentrations.
-
Initiate the reaction by rapidly mixing the contents of the cuvette with CO2-saturated water using the stopped-flow apparatus.
-
Monitor the change in absorbance of the pH indicator (phenol red at 570 nm) in real-time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The uncatalyzed rate is measured by omitting the enzyme from the reaction mixture.
-
The enzyme-catalyzed rate is calculated by subtracting the uncatalyzed rate from the total rate.
-
Inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Reagents:
-
Cancer cell lines (e.g., A2780, HCT-116).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Test compounds (derivatives of 2-amino-5-chlorobenzenesulfonamide).
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
-
Conclusion and Future Directions
2-Amino-5-chlorobenzenesulfonamide has proven to be a highly valuable and versatile scaffold for the development of potent and selective inhibitors of carbonic anhydrases. The extensive research into its derivatives has demonstrated their potential as anticancer agents through the targeted inhibition of tumor-associated isoforms CA IX and XII. The structure-activity relationship data, while still evolving, provides a solid foundation for the rational design of next-generation inhibitors with improved efficacy and selectivity.
Future research in this area should focus on several key aspects:
-
Optimization of Selectivity: Further structural modifications of the 2-amino-5-chlorobenzenesulfonamide scaffold should aim to enhance selectivity for CA IX and XII over other isoforms to minimize potential off-target effects.
-
In Vivo Efficacy and Pharmacokinetics: Promising lead compounds identified through in vitro studies need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
-
Exploration of Other Therapeutic Areas: Given the involvement of carbonic anhydrases in various physiological processes, derivatives of 2-amino-5-chlorobenzenesulfonamide could be explored for other therapeutic applications, such as glaucoma, epilepsy, and altitude sickness.
-
Combination Therapies: Investigating the synergistic effects of these novel CA inhibitors with existing chemotherapeutic agents or other targeted therapies could lead to more effective cancer treatment strategies.
References
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- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Therapeutic Landscape of 2-Amino-5-chlorobenzenesulfonamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-chlorobenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the current research, potential applications, and underlying mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Applications
Derivatives of 2-amino-5-chlorobenzenesulfonamide have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.
Inhibition of Carbonic Anhydrases
A primary and well-established target of sulfonamide derivatives is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a critical role in regulating pH in the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.
Quantitative Data:
The inhibitory activity of various benzenesulfonamide derivatives against different CA isoforms is summarized below. It is important to note that while these compounds share the benzenesulfonamide core, they are not all direct derivatives of 2-amino-5-chlorobenzenesulfonamide. However, this data provides valuable insight into the potential of this chemical class.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Ureidobenzenesulfonamides | hCA I | 240 - 2185 nM | [1] |
| hCA II | 19 - 83 nM | [1] | |
| hCA IX | 25 - 882 nM | [1] | |
| hCA XII | 8.8 - 175 nM | [1] | |
| Pyrazolylbenzenesulfonamide ureas | hCA IX | 15.9 - 67.6 nM | [1] |
| hCA XII | 16.7 - 65.7 nM | [1] | |
| Schiff bases of benzenesulfonamide | hCA I | 87.6 - 1157.0 nM | [2] |
| hCA II | Not specified | ||
| hCA IX | 8.9 - 184.3 nM | [2] | |
| hCA XII | 5.4 - 46.5 nM | [2] | |
| Thioureido-substituted sulfonamides | hCA I | 24 - 324 nM | [3] |
| hCA II | 6 - 185 nM | [3] | |
| hCA XII | 1.5 - 144 nM | [3] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamide derivatives against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isozymes are used. Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution (e.g., 20 mM HEPES, pH 7.4) is prepared.
-
CO₂ Hydration Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated solution is rapidly mixed with the buffer containing the enzyme and the inhibitor.
-
pH Indicator: The change in pH due to the formation of bicarbonate is monitored using a pH indicator (e.g., p-nitrophenol).
-
Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]
Inhibition of PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several sulfonamide derivatives have been identified as potent dual PI3K/mTOR inhibitors.
Quantitative Data:
| Compound Series | Target | IC₅₀/Kᵢ | Cell Line | Reference |
| Tricyclic imidazo[1][4]naphthyridine | mPI3Kα | Kᵢ = 1.41 nM | - | [5] |
| mTOR | Kᵢ = 4.51 nM | - | [5] | |
| p-AKT (S473) | IC₅₀ = 144 nM | BT20 | [5] | |
| Substituted 2-(thiophen-2-yl)-1,3,5-triazine | PI3Kα | IC₅₀ = 525 nM | - | [4] |
| mTOR | IC₅₀ = 48 nM | - | [4] | |
| Proliferation | IC₅₀ = 0.20 µM | A549 | [4] | |
| Proliferation | IC₅₀ = 1.25 µM | MCF-7 | [4] | |
| Proliferation | IC₅₀ = 1.03 µM | Hela | [4] | |
| Sulfonamide methoxypyridine | PI3Kα | IC₅₀ = 0.22 nM | - | [6] |
| mTOR | IC₅₀ = 23 nM | - | [6] | |
| Proliferation | IC₅₀ = 130 nM | MCF-7 | [6] | |
| Proliferation | IC₅₀ = 20 nM | HCT-116 | [6] |
Signaling Pathway Diagram:
Caption: PI3K/mTOR signaling pathway and points of inhibition by sulfonamide derivatives.
Induction of Apoptosis via MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the JNK and p38 cascades, is another crucial regulator of cell fate. Activation of these stress-activated pathways can lead to apoptosis. Some 2-amino-thiazole derivatives, structurally related to the core of interest, have been shown to induce apoptosis in cancer cells through the modulation of this pathway.[7][8]
Signaling Pathway Diagram:
Caption: MAPK signaling pathway leading to apoptosis, potentially modulated by sulfonamide derivatives.
Antimicrobial Applications
The sulfonamide functional group is a well-known pharmacophore in antimicrobial agents. Derivatives of 2-amino-5-chlorobenzenesulfonamide have been investigated for their activity against a range of bacterial and fungal pathogens.
Quantitative Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some amino acid-based surfactants and 2-amino-5-chlorobenzothiazole derivatives, which share structural similarities with the core compound of interest.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Cationic surfactants with X=Cl (n=10-14) | Gram-negative bacteria | 0.5 - 5.0 | [9] |
| Nα-Lauroyl arginine dipeptides | S. aureus | 4 | [10] |
| S. epidermidis | 8 | [10] | |
| 2-Amino-5-chlorobenzothiazole derivatives | Candida glabrata | Variable | [9] |
| Aspergillus niger | Variable | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly used.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Synthesis of 2-Amino-5-chlorobenzenesulfonamide Derivatives
The synthesis of 2-amino-5-chlorobenzenesulfonamide derivatives typically involves multi-step procedures starting from commercially available materials. A general synthetic workflow is outlined below.
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 8. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of diazoxide from 2-Amino-5-chlorobenzenesulfonamide protocol
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of diazoxide, a critical antihypertensive and hyperglycemic agent. The synthesis commences from 2-amino-5-chlorobenzenesulfonamide, employing a robust and efficient cyclization reaction catalyzed by imidazole hydrochloride in N,N-dimethylacetamide. This guide is meticulously designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and thorough analytical characterization methods. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the reaction dynamics. All quantitative data is summarized for clarity, and a visual workflow is provided to streamline the experimental process.
Introduction
Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) is a potassium channel activator with significant therapeutic applications. It is primarily used as a vasodilator in the treatment of acute hypertension and for its hyperglycemic effects in managing hypoglycemia from various causes, including hyperinsulinism.[1] The synthesis of diazoxide has been approached through several routes, and this guide focuses on a modern, efficient method starting from 2-amino-5-chlorobenzenesulfonamide.
The described protocol offers several advantages over classical methods, including milder reaction conditions and high yields.[2][3] The use of imidazole hydrochloride as a catalyst is a key feature of this synthesis, promoting the efficient cyclization to form the thiadiazine ring.[1][2] This document will provide a comprehensive overview of the reaction, a detailed experimental protocol, safety and handling guidelines, and methods for the analytical characterization of the final product.
Reaction Mechanism and Rationale
The synthesis of diazoxide from 2-amino-5-chlorobenzenesulfonamide proceeds via a catalyzed cyclization reaction. While the precise, detailed mechanism is not extensively elucidated in the literature, a scientifically plausible pathway can be proposed based on the roles of the reactants and the catalyst.
The reaction involves the formation of a six-membered heterocyclic ring. The 2-amino-5-chlorobenzenesulfonamide provides the core structure, and the methyl group at the 3-position of the diazoxide ring is incorporated from the N,N-dimethylacetamide (DMAc) solvent, which also serves as the reaction medium. The imidazole hydrochloride acts as a catalyst, likely by activating the sulfonamide group and facilitating the intramolecular cyclization.
Proposed Catalytic Cycle:
-
Activation of the Sulfonamide: The acidic proton of imidazole hydrochloride can protonate the oxygen of the sulfonamide group, increasing its electrophilicity.
-
Nucleophilic Attack: The amino group of another molecule of 2-amino-5-chlorobenzenesulfonamide could potentially act as a nucleophile, but it is more likely that the N,N-dimethylacetamide solvent plays a more direct role in the ring formation, providing the carbon and methyl group for the final structure. A more direct intramolecular cyclization is also possible, facilitated by the catalyst.
-
Cyclization and Dehydration: A series of steps involving intramolecular nucleophilic attack and subsequent dehydration, promoted by the catalyst and heat, leads to the formation of the stable benzothiadiazine ring.
-
Catalyst Regeneration: The imidazole hydrochloride is regenerated at the end of the reaction cycle, allowing it to participate in further catalytic transformations.
The choice of N,N-dimethylacetamide as a solvent is critical not only for its ability to dissolve the reactants and withstand the reaction temperature but also as a reactant that incorporates into the final diazoxide structure. The use of a catalyst like imidazole hydrochloride allows the reaction to proceed at a lower temperature and with a higher yield compared to uncatalyzed thermal cyclizations.[1][2]
Experimental Protocol
This protocol is based on established and patented synthetic methods.[1][2] Researchers should adapt the scale and purification methods based on their specific needs and available equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-chlorobenzenesulfonamide | ≥98% | Commercially Available |
| Imidazole hydrochloride | ≥99% | Commercially Available |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
-
HPLC system
Reaction Workflow
Sources
Application Notes and Protocols: Synthesis of 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the synthesis of 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, a compound of significant interest in medicinal chemistry, also known as Diazoxide and IDRA-21. The synthesis involves the cyclocondensation reaction of 2-Amino-5-chlorobenzenesulfonamide with triethyl orthoacetate. Detailed protocols, safety information, and data presentation are included to ensure reproducibility and safe handling. This compound serves as a key scaffold in the development of various therapeutic agents.
Introduction
The reaction between 2-Amino-5-chlorobenzenesulfonamide and triethyl orthoacetate is a crucial step in the synthesis of 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. This benzothiadiazine derivative has a well-established profile as a potassium channel activator and has been used as a therapeutic agent. More recently, it has gained attention under the name IDRA-21 for its nootropic effects as a positive allosteric modulator of AMPA receptors. The straightforward, one-step cyclization makes this an accessible synthetic route for researchers in drug discovery and development.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-chlorobenzenesulfonamide | ≥98% | Commercially Available | Store in a cool, dry place. |
| Triethyl orthoacetate | ≥98% | Commercially Available | Flammable and moisture-sensitive. Store under inert atmosphere. |
| Ethanol | Anhydrous | Commercially Available | Use of a dry solvent is recommended. |
| Sodium Hydroxide | Reagent | Commercially Available | For work-up. |
| Hydrochloric Acid | Reagent | Commercially Available | For work-up. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Safety Precautions
2-Amino-5-chlorobenzenesulfonamide:
-
May cause skin and serious eye irritation.
-
May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.
Triethyl orthoacetate:
-
Flammable liquid and vapor.
-
Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Safety glasses, flame-retardant gloves, lab coat. Work in a well-ventilated fume hood away from ignition sources.
General:
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Avoid inhalation of dust, fumes, and vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Experimental Protocol: Synthesis of 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
This protocol is based on established methods for the synthesis of benzothiadiazine dioxides.
Reaction Scheme:
Caption: Reaction of 2-Amino-5-chlorobenzenesulfonamide with triethyl orthoacetate.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Amino-5-chlorobenzenesulfonamide (1.0 eq).
-
Addition of Reagents: Add anhydrous ethanol to the flask to form a suspension. To this suspension, add triethyl orthoacetate (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes. The reaction is typically complete within 24-36 hours.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate and wash with a 1M sodium hydroxide solution, followed by water, and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Reactant | 2-Amino-5-chlorobenzenesulfonamide | C₆H₇ClN₂O₂S | 206.65 |
| Reagent | Triethyl orthoacetate | C₈H₁₈O₃ | 162.23 |
| Product | 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide | C₈H₇ClN₂O₂S | 230.67 |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Stoichiometry (Amine:Orthoacetate) | 1 : 1.5 |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 24 - 36 hours |
| Expected Yield | 70 - 85% |
| Appearance of Product | White to off-white solid |
Experimental Workflow
Caption: Workflow for the synthesis of 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide.
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Imidate Formation: The nucleophilic primary amine of 2-Amino-5-chlorobenzenesulfonamide attacks the electrophilic carbon of triethyl orthoacetate. This is followed by the elimination of two molecules of ethanol to form an intermediate N-acetoimidate.
-
Cyclization: The sulfonamide nitrogen then acts as a nucleophile, attacking the imine carbon. Subsequent elimination of a third molecule of ethanol leads to the formation of the stable, six-membered benzothiadiazine dioxide ring.
Caption: Proposed reaction mechanism for the formation of the benzothiadiazine dioxide.
Conclusion
The reaction of 2-Amino-5-chlorobenzenesulfonamide with triethyl orthoacetate provides an efficient and direct route to 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. The procedure is robust and utilizes readily available starting materials, making it a valuable method for the synthesis of this important pharmacological scaffold. Adherence to the detailed protocol and safety precautions outlined in this document is essential for a successful and safe experimental outcome.
Application Notes and Protocols for Neuropharmacological Assays Using 2-Amino-5-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the neuropharmacological evaluation of 2-Amino-5-chlorobenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, its structural class—sulfonamides—has demonstrated significant activity in various neurological targets. The following protocols for key enzymatic assays are provided as a framework for testing the potential of 2-Amino-5-chlorobenzenesulfonamide in neuropharmacology.
Introduction
Sulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] In the central nervous system (CNS), various sulfonamides have been investigated for their therapeutic potential in treating neurodegenerative diseases and neurological disorders.[3] Key molecular targets for sulfonamides in the CNS include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs).[1][4] Inhibition of AChE and BChE can increase acetylcholine levels, a strategy used in the management of Alzheimer's disease, while modulation of carbonic anhydrase activity has implications for epilepsy and other neurological conditions.[4][5]
2-Amino-5-chlorobenzenesulfonamide, as a member of the sulfonamide family, is a candidate for screening against these important neuropharmacological targets. This document outlines detailed protocols for in vitro enzymatic assays to characterize its inhibitory potential.
Potential Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways that could be modulated by 2-Amino-5-chlorobenzenesulfonamide and a general workflow for its in vitro characterization.
Caption: Potential inhibition of cholinesterases by 2-Amino-5-chlorobenzenesulfonamide.
Caption: Potential inhibition of carbonic anhydrase by 2-Amino-5-chlorobenzenesulfonamide.
Caption: General experimental workflow for in vitro screening.
Data Presentation
Quantitative data from the neuropharmacological assays should be summarized for clear comparison. Below are template tables that can be populated with experimental results for 2-Amino-5-chlorobenzenesulfonamide. For illustrative purposes, example data for other known sulfonamide inhibitors are included.
Table 1: Cholinesterase Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| 2-Amino-5-chlorobenzenesulfonamide | AChE | TBD | TBD |
| 2-Amino-5-chlorobenzenesulfonamide | BChE | TBD | TBD |
| Ethopropazine (Example) | BChE | 1.70 ± 0.53 | Selective |
| Physostigmine (Example) | AChE & BChE | 0.034 ± 0.014 | Dual |
TBD: To be determined.
Table 2: Carbonic Anhydrase Inhibition Data
| Compound | Target Isoform | Ki (nM) |
| 2-Amino-5-chlorobenzenesulfonamide | hCA I | TBD |
| 2-Amino-5-chlorobenzenesulfonamide | hCA II | TBD |
| 2-Amino-5-chlorobenzenesulfonamide | hCA IX | TBD |
| 2-Amino-5-chlorobenzenesulfonamide | hCA XII | TBD |
| Acetazolamide (Example Standard) | hCA I | 250 |
| Acetazolamide (Example Standard) | hCA II | 12 |
| Acetazolamide (Example Standard) | hCA IX | 25.8 |
| Acetazolamide (Example Standard) | hCA XII | 5.7 |
TBD: To be determined.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[1][4]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is measured spectrophotometrically at 412 nm.[6] The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate Buffer (pH 8.0)
-
2-Amino-5-chlorobenzenesulfonamide
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.
-
10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
-
10 mM ATCI Solution: Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE and dilute with phosphate buffer to a final concentration of 0.1 U/mL immediately before use. Keep on ice.
-
Test Compound Solutions: Prepare a stock solution of 2-Amino-5-chlorobenzenesulfonamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations.
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 160 µL Phosphate Buffer + 20 µL DTNB.
-
Control (100% activity): 140 µL Phosphate Buffer + 20 µL AChE solution + 20 µL DTNB + 20 µL solvent for the test compound.
-
Test Sample: 120 µL Phosphate Buffer + 20 µL AChE solution + 20 µL DTNB + 20 µL of each test compound dilution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at room temperature.
-
Initiate Reaction: Add 20 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.
-
Calculation:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Butyrylcholinesterase (BChE) Inhibition Assay Protocol
This protocol is similar to the AChE assay, using butyrylthiocholine as the substrate.
Principle: BChE hydrolyzes butyrylthiocholine (BTCh) to thiocholine, which then reacts with DTNB to produce a colored product measured at 412 nm.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate Buffer (pH 8.0)
-
2-Amino-5-chlorobenzenesulfonamide
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
Follow the same preparation steps as for the AChE assay, substituting BTCI for ATCI.
Assay Procedure:
-
Follow the same procedure as for the AChE inhibition assay, using the BChE enzyme solution and BTCI as the substrate.
Carbonic Anhydrase (CA) Inhibition Assay Protocol (Stopped-Flow CO2 Hydration)
This protocol describes a method for measuring the inhibition of CA-catalyzed CO2 hydration.[7]
Principle: The assay measures the catalytic hydration of CO2 to bicarbonate and a proton. The resulting pH change is monitored using a pH indicator. The rate of the catalyzed reaction is compared to the uncatalyzed rate to determine enzyme activity and inhibition.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.5)
-
Na2SO4 (for maintaining ionic strength)
-
Phenol red (pH indicator)
-
CO2-saturated water
-
2-Amino-5-chlorobenzenesulfonamide
-
Stopped-flow spectrophotometer
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4.
-
Indicator Solution: 0.2 mM Phenol red in the assay buffer.
-
Enzyme Solution: Prepare a solution of the CA isoform in the assay buffer to a final concentration in the nanomolar range (e.g., 3-10 nM).
-
CO2-Saturated Water: Bubble pure CO2 gas through deionized water for at least 30 minutes at 4°C.
-
Inhibitor Solutions: Prepare a stock solution of 2-Amino-5-chlorobenzenesulfonamide and make serial dilutions in the assay buffer.
Assay Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe of the stopped-flow instrument with the enzyme and indicator solution (pre-incubated with the inhibitor for 15 minutes).
-
Load the second syringe with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
Monitor the change in absorbance of the phenol red at 557 nm over time (typically 10-100 seconds).
-
The initial rate of the catalyzed CO2 hydration reaction is determined from the linear portion of the kinetic trace.
-
Repeat the experiment with different concentrations of the inhibitor.
-
Calculation:
-
Determine the Michaelis-Menten kinetic parameters (Kcat and Km) and inhibition constants (Ki).
-
The Ki values are typically determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive).
-
In Vitro Neuronal Cell-Based Assays
For a more comprehensive neuropharmacological profile, 2-Amino-5-chlorobenzenesulfonamide can be evaluated for its effects on neuronal cell viability and function.
Cell Lines:
-
Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.[8]
-
Primary neuronal cultures can also be utilized for more physiologically relevant studies.
Example Assays:
-
Neurotoxicity Assay: Treat neuronal cells with varying concentrations of the compound and assess cell viability using methods like the MTT assay or LDH release assay. This helps to determine the therapeutic window of the compound.
-
Neuroprotection Assay: Induce neuronal damage using a neurotoxin (e.g., glutamate, 6-hydroxydopamine) and co-treat with 2-Amino-5-chlorobenzenesulfonamide to evaluate its potential protective effects.[9] Cell viability is measured as the primary endpoint.
General Protocol for Neuroprotection Assay:
-
Plate neuronal cells in a 96-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of 2-Amino-5-chlorobenzenesulfonamide for a specified period (e.g., 1-2 hours).
-
Introduce a neurotoxic agent (e.g., 5 mM glutamate) to the wells (except for the control wells).
-
Incubate for 24 hours.
-
Assess cell viability using a suitable method (e.g., Resazurin assay).[9]
-
Calculate the percentage of cell viability relative to the untreated control.
Conclusion
The provided application notes and protocols offer a robust framework for the initial neuropharmacological characterization of 2-Amino-5-chlorobenzenesulfonamide. By systematically evaluating its inhibitory activity against key CNS targets such as AChE, BChE, and various CA isoforms, researchers can elucidate its potential as a lead compound for the development of novel therapies for neurological disorders. Further investigation into its effects on neuronal cell models will provide valuable insights into its neurotoxic or neuroprotective properties.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-5-chlorobenzenesulfonamide in Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-chlorobenzenesulfonamide is a chemical compound belonging to the sulfonamide class.[1] Structurally, it is a benzenesulfonamide substituted with an amino group at the 2-position and a chloro group at the 5-position.[1] Like other sulfonamides, it is recognized as an inhibitor of carbonic anhydrases (CAs).[2][3][4][5] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][6] These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[6][7]
The inhibitory action of sulfonamides on CAs is mediated by the coordination of the sulfonamide group's nitrogen atom to the zinc ion in the enzyme's active site.[2] This action prevents the binding of the natural substrate, CO2.[2] By inhibiting carbonic anhydrase, 2-Amino-5-chlorobenzenesulfonamide can alter the intracellular and extracellular concentrations of bicarbonate and protons, which in turn can modulate the activity of various ion channels and receptors.[8] Of particular interest in neurobiology is the indirect modulation of GABA-A receptors, as bicarbonate is a permeant ion for these channels and its flux can influence the GABAergic signaling.[6][8]
These application notes provide a detailed protocol for investigating the effects of 2-Amino-5-chlorobenzenesulfonamide on GABA-A receptor-mediated currents using whole-cell patch-clamp electrophysiology.
Data Presentation
Table 1: Inhibitory Activity of Representative Sulfonamides against Carbonic Anhydrase Isoforms.
| Compound | Target Isoform | IC50 (nM) | Reference |
| Acetazolamide | hCA I | 250 | Supuran, C. T. (2008) |
| Acetazolamide | hCA II | 12 | Supuran, C. T. (2008) |
| Methazolamide | hCA I | 50 | Supuran, C. T. (2008) |
| Methazolamide | hCA II | 14 | Supuran, C. T. (2008) |
| Dichlorphenamide | hCA I | 3800 | Supuran, C. T. (2008) |
| Dichlorphenamide | hCA II | 38 | Supuran, C. T. (2008) |
Note: The IC50 values presented are for well-characterized carbonic anhydrase inhibitors and are provided as a reference. The specific inhibitory activity of 2-Amino-5-chlorobenzenesulfonamide on different CA isoforms would need to be determined experimentally.
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Investigating the Effect of 2-Amino-5-chlorobenzenesulfonamide on GABA-A Receptor-Mediated Currents
This protocol is designed to assess how 2-Amino-5-chlorobenzenesulfonamide modulates GABA-A receptor currents in a cultured neuronal cell line.
1. Cell Culture:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) are recommended. Alternatively, primary neuronal cultures (e.g., hippocampal or cortical neurons) can be used.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (if applicable). Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: For patch-clamp experiments, plate the cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
2. Solutions and Reagents:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Note: Cesium is used as the main internal cation to block potassium channels.
-
-
2-Amino-5-chlorobenzenesulfonamide Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
-
GABA Solution: Prepare a 10 mM stock solution of γ-aminobutyric acid (GABA) in distilled water. Store at -20°C. Dilute to a final concentration of 10 µM in the external solution for receptor activation.
3. Electrophysiological Recording:
-
Apparatus: A standard patch-clamp setup including an inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system is required.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a selected cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal (resistance > 1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Record baseline currents in the absence of GABA.
-
Apply 10 µM GABA to elicit an inward chloride current.
-
Wash out the GABA and allow the current to return to baseline.
-
Perfuse the cell with the desired concentration of 2-Amino-5-chlorobenzenesulfonamide for 2-5 minutes.
-
Co-apply 10 µM GABA and the same concentration of 2-Amino-5-chlorobenzenesulfonamide and record the current.
-
Repeat steps 8-10 for a range of 2-Amino-5-chlorobenzenesulfonamide concentrations to determine a dose-response relationship.
-
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of 2-Amino-5-chlorobenzenesulfonamide.
-
Normalize the current amplitudes in the presence of the compound to the control current amplitude.
-
Plot the normalized current as a function of the 2-Amino-5-chlorobenzenesulfonamide concentration to generate a dose-response curve.
-
Fit the curve with a suitable equation (e.g., Hill equation) to determine the IC50 or EC50 value.
Mandatory Visualization
Caption: Workflow for patch-clamp analysis of 2-Amino-5-chlorobenzenesulfonamide.
Caption: Proposed signaling pathway for 2-Amino-5-chlorobenzenesulfonamide action.
References
- 1. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibition by acetazolamide reduces in vitro epileptiform synchronization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2-Amino-5-chlorobenzenesulfonamide and Related Sulfonamide Compounds in Animal Models
Introduction
2-Amino-5-chlorobenzenesulfonamide is a sulfonamide compound with potential therapeutic applications, likely as a carbonic anhydrase inhibitor.[1][2][3][4] In vivo studies in animal models are a critical step in the preclinical development of such compounds to evaluate their pharmacokinetic properties, efficacy, and safety profile.[5][6] This document provides a framework for designing and conducting these essential preclinical studies.
Quantitative Data Summary
Clearly structured tables are essential for comparing quantitative data from in vivo studies. Below are example tables with hypothetical data for a representative sulfonamide compound.
Table 1: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (IV) - 10 mg/kg | Oral (PO) - 50 mg/kg |
| Cmax (µg/mL) | 25.4 ± 3.1 | 12.8 ± 2.5 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC (0-t) (µg·h/mL) | 45.7 ± 5.2 | 68.3 ± 7.9 |
| Half-life (t½) (h) | 2.1 ± 0.3 | 3.5 ± 0.6 |
| Volume of Distribution (Vd) (L/kg) | 1.2 ± 0.2 | - |
| Clearance (CL) (L/h/kg) | 0.22 ± 0.03 | - |
| Bioavailability (%) | 100 (by definition) | 65 ± 8 |
Table 2: Hypothetical Acute Toxicity Profile in Mice
| Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |
| Oral (PO) | > 2000 | N/A | No mortality or significant clinical signs of toxicity. |
| Intraperitoneal (IP) | 1500 | 1350 - 1650 | Sedation, ataxia at high doses. |
| Intravenous (IV) | 500 | 450 - 550 | Convulsions, respiratory distress at lethal doses. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
3.1. Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
Drug Formulation: For IV administration, dissolve the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). For oral gavage, the compound can be suspended in 0.5% carboxymethylcellulose.
-
Experimental Groups:
-
Group 1: Intravenous (IV) administration via the tail vein (n=6).
-
Group 2: Oral (PO) administration by gavage (n=6).
-
-
Dosing:
-
IV: A single bolus dose (e.g., 10 mg/kg).
-
PO: A single dose (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software.
3.2. Acute Toxicity Study in Mice
-
Animal Model: Male and female BALB/c mice (8-10 weeks old).
-
Housing: As described for the pharmacokinetic study.
-
Drug Formulation: Prepare formulations suitable for oral, intraperitoneal, and intravenous routes.
-
Experimental Design: Use a limit test for oral administration if low toxicity is expected, or a full dose-range study for other routes.
-
Administer a single dose of the compound to different groups of animals (n=5 per sex per dose level).
-
Include a vehicle control group.
-
-
Observations:
-
Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions) continuously for the first 4 hours after dosing and then daily for 14 days.
-
Record body weights before dosing and at days 7 and 14.
-
Record all mortalities.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Visualizations
4.1. Experimental Workflow
Caption: A generalized workflow for the in vivo assessment of a novel sulfonamide compound.
4.2. Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of a carbonic anhydrase inhibitor.
References
- 1. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
2-Amino-5-chlorobenzenesulfonamide as a positive allosteric modulator of AMPA receptors
An in-depth guide for researchers, scientists, and drug development professionals on the investigation of 2-Amino-5-chlorobenzenesulfonamide as a foundational scaffold for the discovery of novel Positive Allosteric Modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Introduction: The Therapeutic Promise of Modulating AMPA Receptors
The AMPA receptor, an ionotropic glutamate receptor, is the primary mediator of fast excitatory synaptic transmission throughout the central nervous system (CNS).[1][2] Its role is fundamental in synaptic plasticity, the cellular mechanism underlying learning and memory.[3] Consequently, dysfunction of AMPA receptor signaling is implicated in a host of neurological and psychiatric conditions, including cognitive impairment, dementia, depression, and schizophrenia.[1][4]
Directly agonizing the AMPA receptor is a fraught strategy, as global, uncontrolled activation can lead to excitotoxicity, convulsions, and neurotoxicity.[1] This has shifted focus towards a more nuanced approach: positive allosteric modulation. AMPA receptor PAMs are compounds that do not activate the receptor directly but bind to a distinct allosteric site, potentiating the receptor's response only when the endogenous agonist, glutamate, is present.[1][5] This mechanism offers spatiotemporal precision, enhancing synaptic transmission at active synapses without causing widespread, non-physiological activation. PAMs typically function by slowing the receptor's deactivation or desensitization, thereby prolonging the synaptic current.[5][6]
The sulfonamide moiety is a key feature in several classes of AMPA receptor modulators.[7] This guide focuses on 2-Amino-5-chlorobenzenesulfonamide, a simple sulfonamide-containing compound. While not extensively characterized as a PAM itself, it serves as an important chemical starting point for the synthesis of more complex and potent modulators.[8] The following application notes and protocols provide a comprehensive framework for synthesizing this scaffold and for characterizing its derivatives as potential AMPA receptor PAMs, from initial high-throughput screening to detailed electrophysiological validation.
PART 1: Foundational Science & Mechanism of Action
The AMPA Receptor: A Molecular Machine for Synaptic Transmission
AMPA receptors are tetrameric protein complexes, typically assembled from combinations of four subunits: GluA1, GluA2, GluA3, and GluA4.[8] Each subunit possesses a modular architecture comprising three main domains:
-
Amino-Terminal Domain (ATD): Involved in receptor assembly and trafficking.[5]
-
Ligand-Binding Domain (LBD): A clamshell-like structure that binds glutamate.[5]
-
Transmembrane Domain (TMD): Forms the ion channel pore that allows cation influx (primarily Na⁺) upon activation.[2]
The binding of glutamate to the LBD induces a conformational change, causing the "clamshell" to close. This movement is transduced to the TMD, gating the ion channel and allowing sodium ions to flow into the neuron, resulting in depolarization.[3][9] The majority of native AMPA receptors contain the edited GluA2 subunit, which renders them impermeable to Ca²⁺, a key feature for preventing calcium-mediated excitotoxicity.[2]
The Principle of Positive Allosteric Modulation
PAMs enhance AMPA receptor function by binding to an allosteric pocket located at the interface between the LBDs of two adjacent subunits in the tetrameric complex.[5][6] This binding event stabilizes the LBD dimer interface, which in turn stabilizes the closed, agonist-bound conformation of the LBD. By "locking" glutamate in place, the PAM slows the rate of channel deactivation (closure after glutamate unbinds) and/or desensitization (closure while glutamate is still bound), leading to a larger and more prolonged flow of ions for a given synaptic event.[5]
Caption: Mechanism of AMPA Receptor Positive Allosteric Modulation.
PART 2: Synthesis and Physicochemical Properties
Synthesis of 2-Amino-5-chlorobenzenesulfonamide
This protocol describes a straightforward, single-step synthesis from a commercially available precursor, as documented in chemical literature.[10] The reaction involves the electrophilic chlorination of o-Aminobenzenesulfonamide using N-Chlorosuccinimide (NCS).
Protocol:
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add o-Aminobenzenesulfonamide (1.0 equivalent) and chloroform to create a solution.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux and maintain stirring for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, cool the reaction mixture to room temperature. Remove the chloroform under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., using a silica gel stationary phase and a hexane/ethyl acetate mobile phase) to yield the pure 2-Amino-5-chlorobenzenesulfonamide. A reported yield for this reaction is ~95%.[10]
Caption: Synthesis of 2-Amino-5-chlorobenzenesulfonamide.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 5790-69-2 | |
| Molecular Formula | C₆H₇ClN₂O₂S | |
| Molecular Weight | 206.65 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Storage | Store at 10°C - 25°C |
PART 3: Experimental Protocols for Characterization
The evaluation of a potential AMPA receptor PAM follows a logical cascade, moving from high-throughput methods that assess function to lower-throughput, high-information content assays that reveal detailed mechanisms.
Caption: Experimental workflow for AMPAR PAM characterization.
Protocol 3.1: High-Throughput Screening using a FLIPR-based Calcium Flux Assay
This assay provides a robust method for initial screening and determining the functional potency of compounds. It relies on HEK293 cells stably expressing a calcium-permeable AMPA receptor subtype (e.g., homomeric GluA1) and a fluorescent calcium indicator.
Rationale: PAMs will potentiate the calcium influx triggered by a sub-maximal concentration of an agonist (AMPA or glutamate), leading to an enhanced fluorescence signal. This protocol uses a dual-addition method to distinguish true PAMs from direct agonists.[5]
Materials:
-
HEK293 cells stably expressing a Ca²⁺-permeable AMPA receptor (e.g., GluA1 flip isoform).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM or similar calcium-sensitive dye.
-
Test compounds (e.g., derivatives of 2-Amino-5-chlorobenzenesulfonamide) dissolved in DMSO and diluted in Assay Buffer.
-
Agonist Solution: AMPA or L-Glutamate at a concentration that elicits ~20% of the maximal response (EC₂₀).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293-GluA1 cells into 384-well plates at an appropriate density and grow overnight.
-
Dye Loading: Aspirate the growth medium and add Assay Buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.
-
FLIPR Setup: Place the cell plate and the compound/agonist plates into the FLIPR instrument. Program a dual-addition protocol.
-
First Addition (Compound): The FLIPR adds the test compounds to the cell plate. The fluorescence is monitored for 3-5 minutes. Causality Check: This step is crucial to identify compounds that act as direct agonists; a significant increase in fluorescence here indicates agonistic activity, not positive allosteric modulation.[5]
-
Second Addition (Agonist): The FLIPR adds the EC₂₀ concentration of glutamate to all wells.
-
Data Acquisition: Monitor the fluorescence signal for another 3-5 minutes. The peak fluorescence response after the second addition is the primary readout.
Protocol 3.2: Electrophysiological Characterization using Whole-Cell Patch-Clamp
This is the gold-standard technique to directly measure the effect of a PAM on the biophysical properties of the AMPA receptor ion channel.
Rationale: Patch-clamp allows for precise measurement of current amplitude, activation kinetics, deactivation, and desensitization, providing definitive evidence of allosteric modulation.
Materials:
-
HEK293 cells transiently or stably expressing the desired AMPA receptor subunit combination (e.g., GluA2).
-
External Solution (mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Patch-clamp amplifier, micromanipulators, and perfusion system.
-
Borosilicate glass pipettes (resistance 3-5 MΩ).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Pulling & Filling: Pull glass pipettes and fill with internal solution.
-
Establishing Whole-Cell Configuration: Under a microscope, approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
Baseline Current: Using a rapid perfusion system, apply a short pulse (1-2 ms) of a high concentration of glutamate (e.g., 10 mM) to elicit a control current. This measures the deactivation rate.
-
Desensitization Measurement: Apply a longer pulse (100-200 ms) of glutamate. The decay of the current in the continued presence of the agonist reflects the rate of desensitization.
-
Compound Application: Pre-incubate the cell with the test compound (PAM) for 1-2 minutes by adding it to the external solution flowing over the cell.
-
Potentiation Measurement: While still in the presence of the PAM, re-apply the short and long pulses of glutamate.
-
Data Analysis: Compare the peak amplitude and decay kinetics of the glutamate-evoked currents in the absence and presence of the test compound. A true PAM will increase the peak current and/or slow the decay (deactivation and/or desensitization) of the current.[5]
PART 4: Data Analysis and Interpretation
Analyzing Functional Assay Data
For data from the FLIPR assay, the peak fluorescence response is plotted against the compound concentration. This concentration-response curve is then fitted to a four-parameter logistic equation to determine:
-
Potency (EC₅₀): The concentration of the PAM that produces 50% of its maximal effect.
-
Efficacy (Eₘₐₓ): The maximum potentiation achieved by the compound, often expressed as a percentage of the response to a saturating concentration of glutamate.
A common metric for initial characterization is the EC₂ₓ value , defined as the concentration needed to induce a 2-fold increase in the amplitude of the current triggered by a fixed concentration of agonist.[8]
Case Study: Activity of 2-Amino-5-chlorobenzenesulfonamide Derivatives
A study exploring isosteric replacements of 1,2,4-benzothiadiazine 1,1-dioxides (a known class of AMPAR PAMs) utilized 2-amino-5-chlorobenzenesulfonamide as a starting material to synthesize novel thiochroman 1,1-dioxides.[8] The efficacy of these new compounds was evaluated using a FLIPR-based assay. The table below summarizes the activity for a selection of these derivatives, demonstrating the utility of the scaffold in generating active modulators.
| Compound ID | Structure | EC₂ₓ (μM) |
| Derivative 1 | (Structure not shown) | > 100 |
| Derivative 2 | (Structure not shown) | 89 |
| Derivative 3 | (Structure not shown) | 27 |
| Derivative 4 | (Structure not shown) | 18 |
| Data adapted from published research to illustrate the application.[8] |
This data demonstrates that chemical modification of the 2-Amino-5-chlorobenzenesulfonamide core can lead to compounds with significant AMPA receptor potentiating activity.
Conclusion
2-Amino-5-chlorobenzenesulfonamide represents a valuable and synthetically accessible chemical scaffold for the development of novel positive allosteric modulators of the AMPA receptor. The protocols detailed in this guide provide a robust framework for the synthesis of this core structure and the subsequent pharmacological evaluation of its derivatives. By progressing compounds through a screening cascade—from high-throughput functional assays to meticulous biophysical characterization with patch-clamp electrophysiology—researchers can effectively identify and validate new chemical entities. Such molecules hold significant therapeutic potential for treating a wide range of CNS disorders characterized by deficient synaptic communication and cognitive function.
References
-
Gelin, M., et al. (2021). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ACS Chemical Neuroscience, 12(15), 2847–2861. Retrieved from [Link]
-
Ward, S. E., et al. (2014). AMPA Receptor Positive Allosteric Modulators – a Case History. In Ion Channels as Therapeutic Targets, Part II (pp. 126-153). Royal Society of Chemistry. Retrieved from [Link]
-
Azumaya, C. M., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE, 12(3), e0174742. Retrieved from [Link]
-
ResearchGate. (2020). New Positive Allosteric Modulator of AMPA Receptors: in vitro and in vivo Studies. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). AMPA receptor positive allosteric modulator. Retrieved from [Link]
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
Gregory, K. J., et al. (2019). In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. ACS Chemical Neuroscience, 10(12), 4758–4771. Retrieved from [Link]
-
Pardu, A. D., et al. (2017). The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice. Neuropharmacology, 123, 137-149. Retrieved from [Link]
-
Vanderbilt University. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. Retrieved from [Link]
-
Da-Pra, I., et al. (2022). Structural basis for positive allosteric modulation of AMPA and kainate receptors. The Journal of Physiology, 600(2), 181-200. Retrieved from [Link]
-
Grove, S. J., et al. (2010). Positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Journal of Medicinal Chemistry, 53(20), 7271-7279. Retrieved from [Link]
-
Greger, I. H., et al. (2017). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Molecules, 22(10), 1639. Retrieved from [Link]
-
Rogawski, M. A. (2013). Revisiting AMPA Receptors as an Antiepileptic Drug Target. Epilepsy Currents, 13(5), 229–233. Retrieved from [Link]
-
Sobolevsky, A. I., et al. (2014). Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists. eLife, 3, e03662. Retrieved from [Link]
Sources
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for AMPA receptor auxiliary subunit specific modulators. | Molecular Physiology & Biophysics | Vanderbilt University [medschool.vanderbilt.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
Investigating the effect of 2-Amino-5-chlorobenzenesulfonamide on kainate-evoked currents
An Application Guide for the Characterization of 2-Amino-5-chlorobenzenesulfonamide on Kainate-Evoked Currents
Abstract
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of novel compounds on kainate receptors (KARs). Specifically, it details the protocols and methodologies required to characterize the impact of 2-Amino-5-chlorobenzenesulfonamide on currents evoked by the agonist kainate. The guide covers the foundational principles of KAR signaling, detailed step-by-step protocols for whole-cell patch-clamp electrophysiology, data analysis techniques, and best practices for ensuring scientific rigor. By offering a self-validating experimental design, this document serves as a practical tool for elucidating the pharmacological profile of potential KAR modulators.
Introduction: The Therapeutic Potential of Kainate Receptors
Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors (iGluRs) that are critical for regulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] Comprised of five different subunits (GluK1-GluK5), KARs assemble into tetrameric ion channels that, upon binding to glutamate, permit the influx of cations like sodium (Na+) and potassium (K+), leading to neuronal depolarization.[3][4][5] Unlike their iGluR counterparts, AMPA and NMDA receptors, KARs have more nuanced roles, acting as modulators of both excitatory and inhibitory neurotransmission at presynaptic and postsynaptic sites.[1][5][6]
This modulatory function places KARs at the center of numerous physiological processes, including synaptic plasticity, which is fundamental for learning and memory.[1][2] Consequently, the dysfunction of KAR signaling has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, migraine, and anxiety.[1][7][8][9] This makes KARs a compelling target for therapeutic intervention. The development of selective agonists, antagonists, and allosteric modulators is a key objective in neuropharmacology.[10][11]
This guide focuses on a systematic approach to evaluating the effect of 2-Amino-5-chlorobenzenesulfonamide, a compound belonging to the sulfonamide class. While many sulfonamides are known for their antimicrobial properties, various derivatives have demonstrated a wide range of biological activities, including potential neuroprotective effects.[12][13][14][15][16] Determining the specific interaction of this compound with KARs is a crucial first step in assessing its therapeutic potential. The primary technique employed for this investigation is whole-cell patch-clamp electrophysiology, a high-resolution method for studying ion channel function in living cells.[17][18]
Principle of the Assay: Whole-Cell Electrophysiology
The whole-cell patch-clamp technique allows for the direct measurement of the sum of ionic currents flowing through all channels on a cell's membrane.[19][20] In this experimental paradigm, a glass micropipette forms a high-resistance "gigaseal" with the cell membrane. The membrane patch under the pipette is then ruptured, allowing for electrical access to the cell's interior. By using a voltage-clamp amplifier, the cell's membrane potential is held at a constant value (e.g., -70 mV). When an agonist like kainate is applied, KARs open, and the resulting flow of ions is recorded as an inward current. The effect of a test compound, such as 2-Amino-5-chlorobenzenesulfonamide, can be quantified by observing its ability to either reduce (antagonism) or increase (potentiation) the magnitude of this kainate-evoked current.
Experimental Rationale
The choice of an appropriate cellular expression system is paramount. While primary neurons offer physiological relevance, they express a heterogeneous population of receptors, complicating data interpretation. Therefore, a recombinant system, such as Human Embryonic Kidney (HEK293) cells stably expressing a specific KAR subunit combination (e.g., homomeric GluK2), is ideal for initial characterization. This provides a controlled and isolated system to attribute any observed effects directly to the compound's interaction with the target receptor.[21]
Materials and Reagents
Equipment:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Digitizer (e.g., Digidata 1550)
-
Micromanipulators
-
Vibration isolation table
-
Perfusion system for solution exchange
-
Puller for fabricating glass micropipettes
-
Computer with data acquisition software (e.g., pCLAMP)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Cell Line:
-
HEK293 cell line stably expressing a human kainate receptor subunit (e.g., GluK2).
Solutions and Reagents:
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Rationale: Cesium Fluoride (CsF) is used to block potassium channels, which helps to isolate the KAR-mediated currents.[22]
-
Kainate Stock Solution: 100 mM in sterile water.
-
2-Amino-5-chlorobenzenesulfonamide Stock Solution: 100 mM in DMSO.
-
Control Antagonist Stock Solution (e.g., CNQX): 50 mM in DMSO.[5]
Detailed Experimental Protocols
Protocol 1: Cell Culture
-
Culture the HEK293-GluK2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain the culture by passaging cells every 3-4 days when they reach 80-90% confluency.
-
For electrophysiology experiments, plate the cells onto glass coverslips in 35 mm dishes at a low density and allow them to grow for 24-48 hours.
Protocol 2: Whole-Cell Patch-Clamp Recordings
-
Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pipette Pulling: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Seal: Under visual guidance, approach a single, healthy-looking cell with the micropipette. Apply slight positive pressure. Once the pipette touches the cell, release the pressure and apply gentle suction to form a Gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable seal, apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[19]
-
Stabilization: Allow the cell to stabilize for 3-5 minutes. Set the holding potential to -70 mV.
-
Baseline Recording: Using the perfusion system, apply a saturating concentration of kainate (e.g., 100 µM) for 5-10 seconds to evoke a peak inward current. Wash with the external solution until the current returns to baseline. Repeat this step 2-3 times to ensure a stable baseline response.
-
Compound Application: Pre-incubate the cell with a specific concentration of 2-Amino-5-chlorobenzenesulfonamide for 1-2 minutes.
-
Co-application: While still in the presence of the test compound, apply kainate again and record the evoked current.
-
Washout: Wash the chamber with the external solution for 5-10 minutes to remove both the test compound and kainate.
-
Recovery: Apply kainate one final time to assess the reversibility of the compound's effect.
Protocol 3: Dose-Response Analysis
To determine the potency of 2-Amino-5-chlorobenzenesulfonamide, repeat the core recording protocol with a range of concentrations (e.g., 10 nM to 100 µM). This allows for the construction of a dose-response curve and the calculation of the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration.
Protocol 4: Cell Viability Assay (Self-Validation)
To ensure that any observed inhibition of kainate-evoked currents is not due to cytotoxicity, a simple viability assay is recommended.
-
Plate HEK293-GluK2 cells in a 96-well plate.
-
Incubate the cells with the highest concentration of 2-Amino-5-chlorobenzenesulfonamide used in the electrophysiology experiments for a duration matching the longest experimental time (e.g., 30 minutes).
-
Perform a standard MTT or LDH assay according to the manufacturer's instructions.
-
A lack of significant cell death confirms that the observed effects are pharmacological and not a result of toxicity.[21]
Data Analysis and Expected Results
-
Measure Peak Current: Using analysis software (e.g., Clampfit), measure the peak amplitude of the inward current evoked by kainate in the absence (I_control) and presence (I_compound) of 2-Amino-5-chlorobenzenesulfonamide.
-
Calculate Percent Effect:
-
For inhibition: % Inhibition = (1 - (I_compound / I_control)) * 100
-
For potentiation: % Potentiation = ((I_compound / I_control) - 1) * 100
-
-
Plot Dose-Response Curve: Plot the percent effect against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., the Hill equation) to determine the IC₅₀ or EC₅₀ value and the Hill slope.
Hypothetical Data Presentation
The results can be effectively summarized in a table.
| Concentration of 2-Amino-5-chlorobenzenesulfonamide (µM) | Peak Current (pA) | % Inhibition (Mean ± SEM) |
| Control (0) | -1520 ± 85 | 0% |
| 0.1 | -1350 ± 70 | 11.2 ± 4.6% |
| 1 | -985 ± 62 | 35.2 ± 4.1% |
| 10 | -745 ± 55 | 51.0 ± 3.6% |
| 100 | -210 ± 30 | 86.2 ± 2.0% |
Mechanistic Insights and Visualization
Kainate receptors function as ligand-gated ion channels. The binding of an agonist induces a conformational change that opens a central pore, allowing ion flux and subsequent membrane depolarization. A modulator like 2-Amino-5-chlorobenzenesulfonamide could act as a competitive antagonist (binding to the same site as kainate), a non-competitive antagonist (binding to a different site to block the channel), or an allosteric modulator that changes the receptor's affinity for its agonist.
Conclusion
This application note provides a robust and detailed methodology for characterizing the effects of 2-Amino-5-chlorobenzenesulfonamide on kainate-evoked currents. By following these protocols, researchers can reliably determine the compound's mode of action (e.g., antagonist, modulator) and its potency (IC₅₀/EC₅₀). This foundational characterization is an indispensable step in the drug discovery pipeline, providing the critical data needed to guide further preclinical development of novel therapeutics targeting kainate receptors for the treatment of neurological disorders.
References
- 1. Kainate receptors: pharmacology, function and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate receptor physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Kainate Receptors | Glutamate (Ionotropic) Receptors | Tocris Bioscience [tocris.com]
- 6. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kainate receptor agonists, antagonists and allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2024023284: Novel sulphonamides and their use as neuroprotective and/or neurorestorative agents - Edelris [edelris.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 16. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 17. Patch clamp - Wikipedia [en.wikipedia.org]
- 18. scientifica.uk.com [scientifica.uk.com]
- 19. acnp.org [acnp.org]
- 20. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxic effects of kainate ligands on HEK cell lines expressing recombinant kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Effects of 2-Amino-5-chlorobenzenesulfonamide on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamide derivatives are a well-established class of compounds with a broad range of therapeutic applications. Recent research has highlighted their potential as anti-cancer agents, exhibiting cytotoxic effects against various tumor cell lines. 2-Amino-5-chlorobenzenesulfonamide is a sulfonamide-containing compound whose biological activity in cancer cells is yet to be fully elucidated. These application notes provide a comprehensive set of protocols to investigate the cytotoxic and apoptotic effects of 2-Amino-5-chlorobenzenesulfonamide on a panel of human cancer cell lines.
The following protocols detail the necessary steps for cell culture, assessment of cell viability via MTT assay, quantification of apoptosis through Annexin V-FITC/Propidium Iodide staining, and analysis of key apoptotic proteins by Western blotting.
Materials and Reagents
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HeLa (human cervical adenocarcinoma)
-
Vero (normal kidney epithelial cells from African green monkey)
-
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Reagents for MTT Assay:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
-
Reagents for Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
-
Reagents for Western Blotting:
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Skim milk or Bovine Serum Albumin (BSA)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Experimental Protocols
Cell Culture and Maintenance
Protocol for Culturing MCF-7 Cells: [1][2]
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 0.1 mM non-essential amino acids, and 10 µg/mL insulin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Renew the complete growth medium 2-3 times per week.
-
For subculturing, aspirate the medium, wash the cells with PBS, and add 0.25% Trypsin-EDTA.
-
Incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium, centrifuge the cells at 125 x g for 5 minutes, and resuspend the pellet in fresh medium for plating.
Similar protocols can be adapted for HeLa (using DMEM) and Vero cells.
Assessment of Cell Viability by MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
-
Seed 5x10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-Amino-5-chlorobenzenesulfonamide (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Seed 1x10⁶ cells in a 6-well plate and treat with 2-Amino-5-chlorobenzenesulfonamide at its IC50 concentration for 24 hours.
-
Collect both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Analysis of Apoptotic Proteins by Western Blotting
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[7][8][9]
-
Treat cells with 2-Amino-5-chlorobenzenesulfonamide as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% skim milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: Cytotoxicity of 2-Amino-5-chlorobenzenesulfonamide on Cancer and Normal Cell Lines
| Cell Line | IC50 (µM) after 48h treatment |
| MCF-7 | [Insert experimental value] |
| HeLa | [Insert experimental value] |
| Vero | [Insert experimental value] |
Table 2: Effect of 2-Amino-5-chlorobenzenesulfonamide on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Compound (IC50) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Table 3: Quantification of Apoptosis in MCF-7 Cells
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Compound (IC50) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Visualizations
Caption: Experimental workflow for assessing the cellular effects of 2-Amino-5-chlorobenzenesulfonamide.
Caption: A representative diagram of the intrinsic apoptosis signaling pathway.
References
- 1. mcf7.com [mcf7.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 2-Amino-5-chlorobenzenesulfonamide in Biological Samples
Introduction
2-Amino-5-chlorobenzenesulfonamide is a chemical compound of interest in various fields of research and development. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the determination of 2-Amino-5-chlorobenzenesulfonamide in biological samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are intended for use by researchers, scientists, and drug development professionals.
I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section outlines a validated LC-MS/MS method for the quantification of 2-Amino-5-chlorobenzenesulfonamide in human plasma. The method is designed to be selective, sensitive, and reproducible, adhering to the general principles of bioanalytical method validation as outlined by regulatory agencies.
Principle
The method involves the extraction of 2-Amino-5-chlorobenzenesulfonamide and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The analytes are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in sample processing.
Materials and Reagents
-
2-Amino-5-chlorobenzenesulfonamide reference standard
-
2-Amino-5-chlorobenzenesulfonamide-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation and Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry:
-
System: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
2-Amino-5-chlorobenzenesulfonamide: m/z 207.0 → 106.0 (Quantifier), 207.0 → 156.0 (Qualifier)
-
Internal Standard (e.g., -d3): m/z 210.0 → 109.0
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Quantitative Data Summary
The following table summarizes the typical validation parameters for the LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
II. Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 2-Amino-5-chlorobenzenesulfonamide and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 2-Amino-5-chlorobenzenesulfonamide stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Spiking: Spike blank biological matrix with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to a clean vial or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex to mix and inject into the LC-MS/MS system.
III. Visualizations
Experimental Workflow
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Analysis Logical Flow
HPLC method for purity analysis of 2-Amino-5-chlorobenzenesulfonamide
An Application Note on the Purity Analysis of 2-Amino-5-chlorobenzenesulfonamide by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chlorobenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds, making it an ideal method for assessing the purity of 2-Amino-5-chlorobenzenesulfonamide. This application note provides a detailed protocol for the determination of its purity using a reversed-phase HPLC method.
Chemical Properties of 2-Amino-5-chlorobenzenesulfonamide [1][2][3]
| Property | Value |
| Molecular Formula | C6H7ClN2O2S[1][2][3] |
| Molecular Weight | 206.65 g/mol [1][2] |
| CAS Number | 5790-69-2[1][2] |
| Appearance | Light Brown to Beige Solid[2] |
Principle of the HPLC Method
This method utilizes reversed-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[4] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will elute earlier. A UV detector is used for the detection and quantification of the separated components.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (analytical grade).
-
Reference Standard: 2-Amino-5-chlorobenzenesulfonamide of known purity.
-
Sample: 2-Amino-5-chlorobenzenesulfonamide to be analyzed.
2. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the purity analysis of 2-Amino-5-chlorobenzenesulfonamide. These parameters are a starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 35 minutes |
3. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Filter and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter and degas before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.[5]
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of 2-Amino-5-chlorobenzenesulfonamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the 2-Amino-5-chlorobenzenesulfonamide sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of the organic mobile phase to remove any strongly retained compounds.
6. Data Analysis and Calculation
The purity of the 2-Amino-5-chlorobenzenesulfonamide sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Any peak with an area less than 0.05% of the total area can be disregarded.
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC purity analysis of 2-Amino-5-chlorobenzenesulfonamide.
Caption: Experimental workflow for HPLC purity analysis.
The described reversed-phase HPLC method provides a reliable and robust approach for the purity determination of 2-Amino-5-chlorobenzenesulfonamide. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality of this important pharmaceutical intermediate. Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of 2-Amino-5-chlorobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-Amino-5-chlorobenzenesulfonamide derivatives and an analysis of their structure-activity relationships (SAR), particularly in the context of anticancer research. The protocols and data presented are intended to facilitate the discovery and optimization of novel therapeutic agents based on this scaffold.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The 2-amino-5-chlorobenzenesulfonamide core is a valuable starting point for the synthesis of new derivatives due to its potential for chemical modification at the amino and sulfonamide groups, allowing for the fine-tuning of physicochemical and pharmacological properties. Structure-activity relationship studies of these derivatives are crucial for identifying the structural features that govern their therapeutic efficacy and selectivity. A significant mechanism of anticancer action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors that plays a key role in tumor acidosis and progression.[2][3][4]
Data Presentation: Structure-Activity Relationship of Benzenesulfonamide Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of various benzenesulfonamide derivatives against several human cancer cell lines. This data, compiled from multiple studies, provides insights into the structure-activity relationships of this class of compounds. While not all compounds are direct derivatives of 2-amino-5-chlorobenzenesulfonamide, they share the core benzenesulfonamide scaffold and offer valuable SAR insights.
| Compound ID | Scaffold | R Group / Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | 4-Thiazolone-benzenesulfonamide | 4-Methylbenzylidene | MCF-7 | 3.63 | [2] |
| 4c | 4-Thiazolone-benzenesulfonamide | 4-Methoxybenzylidene | MCF-7 | 3.67 | [2] |
| 4e | 4-Thiazolone-benzenesulfonamide | 4-Chlorobenzylidene | MDA-MB-231 | 3.58 | [2] |
| 4e | 4-Thiazolone-benzenesulfonamide | 4-Chlorobenzylidene | MCF-7 | 4.58 | [2] |
| 4g | 4-Thiazolone-benzenesulfonamide | 4-Nitrobenzylidene | MCF-7 | 2.55 | [2] |
| 22 | 2-mercaptobenzenesulfonamide hybrid | 5-nitro-1H-benzo[d]imidazol-2-yl | HCT-116 | 7 | [1] |
| 46 | 2-mercaptobenzenesulfonamide hybrid | 5-chloro-1H-benzo[d]imidazol-2-yl | HCT-116 | 7 | [1] |
| 46 | 2-mercaptobenzenesulfonamide hybrid | 5-chloro-1H-benzo[d]imidazol-2-yl | MCF-7 | 15 | [1] |
| 46 | 2-mercaptobenzenesulfonamide hybrid | 5-chloro-1H-benzo[d]imidazol-2-yl | HeLa | 18 | [1] |
| 13 | m-bis-thiourea derivative | 4-Trifluoromethylphenyl | HuCCA-1 | 14.47 | [5] |
| 28 | Sulfonamide derivative | 4-Chlorophenyl | MOLT-3 | 16.52 | [5] |
| 29 | Sulfonamide derivative | 4-Trifluoromethylphenyl | HepG2 | 16.38 | [5] |
SAR Summary:
-
Electron-donating vs. Electron-withdrawing groups: The substitution pattern on the benzylic moiety of thiazolone-benzenesulfonamides influences anticancer activity. Both electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -Cl, -NO2) can lead to potent activity, suggesting a complex interplay of electronic and steric factors in receptor binding.[2]
-
Heterocyclic moieties: The incorporation of heterocyclic rings, such as benzimidazole, can result in significant cytotoxic activity.[1]
-
Substitution on the sulfonamide nitrogen: Modification of the sulfonamide nitrogen with various substituents is a common strategy for modulating biological activity.
Experimental Protocols
Synthesis of 2-Amino-5-chlorobenzenesulfonamide
This protocol describes the synthesis of the starting material, 2-amino-5-chlorobenzenesulfonamide, from o-aminobenzenesulfonamide.
Materials:
-
o-Aminobenzenesulfonamide
-
N-Chlorosuccinimide (NCS)
-
Chloroform
-
Silica gel for column chromatography
Procedure: [6]
-
In a round-bottom flask, dissolve o-aminobenzenesulfonamide (1.0 equivalent) and N-chlorosuccinimide (1.0 equivalent) in chloroform.
-
Stir the mixture at reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-chlorobenzenesulfonamide.
General Protocol for the Synthesis of N-Substituted 2-Amino-5-chlorobenzenesulfonamide Derivatives
This protocol outlines a general method for the synthesis of N-substituted derivatives of 2-amino-5-chlorobenzenesulfonamide via reaction with various sulfonyl chlorides.
Materials:
-
2-Amino-5-chlorobenzenesulfonamide
-
Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM), anhydrous
-
1M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-5-chlorobenzenesulfonamide (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base such as pyridine (1.5 equivalents) to the stirred solution.
-
Dissolve the desired sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted 2-amino-5-chlorobenzenesulfonamide derivative.
Characterization: The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of N-substituted 2-amino-5-chlorobenzenesulfonamide derivatives.
Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Cancer
Caption: Mechanism of action of sulfonamide derivatives as inhibitors of carbonic anhydrase IX in cancer.
References
- 1. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
Handling and safety precautions for 2-Amino-5-chlorobenzenesulfonamide in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling instructions, safety precautions, and experimental protocols for the laboratory use of 2-Amino-5-chlorobenzenesulfonamide.
Safety and Handling Precautions
2-Amino-5-chlorobenzenesulfonamide is a chemical intermediate that requires careful handling to minimize risks in a laboratory setting. Adherence to the following safety protocols is essential.
1.1. Hazard Identification
The primary hazards associated with 2-Amino-5-chlorobenzenesulfonamide are:
-
Skin Irritation: Causes skin irritation[1].
-
Serious Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
1.2. Personal Protective Equipment (PPE)
When handling 2-Amino-5-chlorobenzenesulfonamide, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact[2].
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes and dust[2].
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: If working with the powder outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhalation of dust particles.
1.3. Storage
Proper storage of 2-Amino-5-chlorobenzenesulfonamide is crucial for maintaining its stability and preventing accidents:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2].
-
Keep away from incompatible materials such as strong oxidizing agents[2].
-
Some sources recommend storage in a freezer at -20°C for long-term stability.
1.4. First Aid Measures
In case of exposure, the following first aid procedures should be followed:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[2].
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists[2].
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[2].
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention[3].
Quantitative Data
The following table summarizes the known physical, chemical, and toxicological properties of 2-Amino-5-chlorobenzenesulfonamide.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₂S | [1] |
| Molecular Weight | 206.65 g/mol | [1] |
| Appearance | Light brown to beige solid | |
| Melting Point | 148-150 °C | [4] |
| Boiling Point | 433.1 ± 55.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Density | 1.558 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.02 ± 0.60 (Predicted) | [4] |
| Oral LD50 | No data available | |
| Dermal LD50 | No data available | |
| Inhalation LC50 | No data available |
Experimental Protocols
2-Amino-5-chlorobenzenesulfonamide is a key intermediate in the synthesis of various sulfonamide-containing pharmaceuticals. The following protocol is a representative example of its use in the synthesis of a diuretic drug, adapted from procedures for structurally similar compounds like Furosemide.
3.1. Synthesis of a Sulfonamide Drug Precursor
This protocol describes the condensation of a sulfamoylbenzoic acid derivative (which can be synthesized from 2-Amino-5-chlorobenzenesulfonamide) with an amine.
Materials:
-
2-amino-4-chloro-5-sulfamoylbenzoic acid (can be prepared from 2-Amino-5-chlorobenzenesulfonamide)
-
Furfurylamine
-
Triethylamine
-
Acetonitrile (reaction solvent)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for washing)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, add 2-amino-4-chloro-5-sulfamoylbenzoic acid (1.0 mol) and acetonitrile (1000 mL).
-
Add triethylamine (1.0 mol) to the mixture.
-
Begin stirring the solution at room temperature.
-
Slowly add furfurylamine (1.1 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-36 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (5000 mL) to the reaction mixture.
-
Adjust the pH to 5 with hydrochloric acid to precipitate the product.
-
Cool the mixture further to complete crystallization.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with ethyl acetate.
-
Dry the product in a vacuum oven to obtain the final compound.
Visualizations
4.1. Workflow for Handling Chemical Spills
Caption: Workflow for handling a chemical spill.
4.2. General Safety Precautions
Caption: Key safety precautions for laboratory use.
4.3. Role as a Building Block in Sulfonamide Synthesis
Caption: Role in sulfonamide drug synthesis.
References
Application Notes and Protocols for 2-Amino-5-chlorobenzenesulfonamide Powder
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and application of 2-Amino-5-chlorobenzenesulfonamide powder. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.
Introduction: Understanding the Compound
2-Amino-5-chlorobenzenesulfonamide is a sulfonamide compound, a class of molecules with significant applications in medicinal chemistry and pharmaceutical development.[1] Its chemical structure, featuring an amino group, a chloro substituent, and a sulfonamide functional group, imparts specific reactivity and stability characteristics that necessitate careful storage and handling. This guide synthesizes data from safety data sheets, general chemical safety guidelines, and stability studies of related compounds to provide a robust framework for its use in a research setting.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂S | [1] |
| Molecular Weight | 206.65 g/mol | [1] |
| Appearance | Light brown to beige solid | [2] |
| Melting Point | 144-150°C | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][4][5] |
Optimal Storage Conditions
The long-term stability of 2-Amino-5-chlorobenzenesulfonamide powder is paramount for the reliability of experimental outcomes. Conflicting storage temperature recommendations exist among suppliers, ranging from ambient temperature to refrigeration and freezing. A comprehensive review of available data and general best practices for sulfonamides suggests a multi-tiered approach to storage based on the intended duration.
Recommended Storage Conditions:
| Storage Duration | Temperature | Humidity | Light | Container | Justification |
| Short-term (≤ 6 months) | 10°C - 25°C | Controlled, low humidity | Protect from light | Tightly sealed, inert gas overlay recommended | Minimizes risk of thermal degradation and hydrolysis for frequently accessed material. |
| Long-term (> 6 months) | 2-8°C | Controlled, low humidity | Protect from light | Tightly sealed, inert gas overlay essential | Refrigeration is recommended by some suppliers to slow potential degradation over extended periods.[2] |
| Archival Storage | -20°C | Desiccated | Protect from light | Tightly sealed, inert gas overlay essential | For long-term archival of reference standards, freezing is a common practice to minimize all chemical degradation pathways.[3][4] |
It is crucial to prevent freeze-thaw cycles, as these can introduce moisture and potentially accelerate degradation. Aliquoting the powder into smaller, single-use vials for long-term storage is a highly recommended practice.
Understanding Stability and Degradation
Potential Degradation Pathways:
-
Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally more stable in neutral to alkaline pH.
-
Oxidation: The amino group on the benzene ring is a potential site for oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Photodegradation: Aromatic amines and sulfonamides can be sensitive to light, particularly UV radiation. Exposure to light may lead to the formation of colored degradation products.
The following diagram illustrates the logical flow for selecting appropriate storage to mitigate these degradation pathways.
Caption: Decision workflow for selecting the appropriate storage condition.
Protocols for Handling and Solution Preparation
Due to the potential for skin and eye irritation, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling 2-Amino-5-chlorobenzenesulfonamide powder. All handling of the powder should be conducted in a well-ventilated area or a chemical fume hood.
Protocol for Preparing a Stock Solution for HPLC Analysis
This protocol provides a general guideline for preparing a stock solution of 2-Amino-5-chlorobenzenesulfonamide. The final concentration and solvent may need to be optimized for your specific analytical method.
Materials:
-
2-Amino-5-chlorobenzenesulfonamide powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Tare the Weighing Vessel: Place a clean, dry weighing paper or boat on the analytical balance and tare the balance.
-
Weigh the Powder: Carefully weigh the desired amount of 2-Amino-5-chlorobenzenesulfonamide powder. For a 1 mg/mL stock solution in a 10 mL volumetric flask, weigh 10 mg.
-
Transfer to Volumetric Flask: Carefully transfer the weighed powder into the 10 mL volumetric flask.
-
Initial Dissolution: Add a small volume of DMSO (e.g., 1-2 mL) to the volumetric flask. Gently swirl the flask to wet the powder.
-
Complete Dissolution: If necessary, use a vortex mixer or a sonicator to aid in the complete dissolution of the powder. The compound is slightly soluble in DMSO, so ensure no solid particles are visible.[3][4][5]
-
Dilute to Volume: Once the powder is completely dissolved, add acetonitrile to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenize the Solution: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protecting vial at 2-8°C. It is recommended to use the solution as fresh as possible and to perform stability checks if stored for an extended period.
The following diagram illustrates the workflow for preparing a stock solution.
Sources
- 1. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-AMINO-5-CHLOROBENZENESULFONAMIDE CAS#: [m.chemicalbook.com]
- 4. 2-AMINO-5-CHLOROBENZENESULFONAMIDE [chemicalbook.com]
- 5. 2-Amino-5-chlorobenzenesulfonamide CAS#: 5790-69-2 [m.chemicalbook.com]
- 6. longdom.org [longdom.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. sgs.com [sgs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 2-Amino-5-chlorobenzenesulfonamide Stock Solutions
Introduction
2-Amino-5-chlorobenzenesulfonamide is an aromatic sulfonamide compound. The sulfonamide class of molecules has a well-established history in drug development, most notably as antimicrobial agents that inhibit folic acid synthesis in bacteria.[1] This compound serves as a valuable building block in the synthesis of more complex molecules in the pharmaceutical and material science industries.[1][2] Accurate and consistent preparation of stock solutions is a critical first step for any subsequent experimental use, ensuring reproducibility and reliability of results.
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 2-Amino-5-chlorobenzenesulfonamide for research and development applications.
Compound Properties and Characteristics
A summary of the key physical and chemical properties of 2-Amino-5-chlorobenzenesulfonamide is presented below.
| Property | Value | Reference |
| CAS Number | 5790-69-2 | [3][4][5][6][7] |
| Molecular Formula | C₆H₇ClN₂O₂S | [3][4][6][7][8] |
| Molecular Weight | 206.65 g/mol | [3][4][6] |
| Appearance | Light Brown to Beige Solid | [5][8] |
| Melting Point | 144-150°C | [8][9] |
| Solubility | Slightly soluble in DMSO and Methanol | [8][9] |
| Storage | Long-term at -20°C; Short-term at 2-8°C | [5][8][9] |
Safety and Handling Precautions
2-Amino-5-chlorobenzenesulfonamide should be handled with care in a laboratory setting. Users must wear appropriate personal protective equipment (PPE) at all times.
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10][11][12]
GHS Hazard and Precautionary Statements Summary
| Category | Code | Statement | Reference |
| Hazard | H315 | Causes skin irritation. | [4] |
| Hazard | H319 | Causes serious eye irritation. | |
| Hazard | H335 | May cause respiratory irritation. | [4] |
| Precautionary | P264 | Wash skin thoroughly after handling. | |
| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides function as antimicrobial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, halting the production of folic acid, which is essential for bacterial DNA synthesis and growth.[1]
Experimental Protocol: Stock Solution Preparation
This section details the procedure for preparing a high-concentration stock solution of 2-Amino-5-chlorobenzenesulfonamide. The choice of solvent (DMSO or Methanol) depends on the requirements of the downstream application.
4.1. Materials and Equipment
-
2-Amino-5-chlorobenzenesulfonamide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Methanol, ACS grade
-
Analytical balance
-
Spatula
-
Volumetric flasks (e.g., 10 mL)
-
Pipettes and sterile, filtered tips
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes or cryovials
-
Personal Protective Equipment (PPE)
4.2. Protocol: 10 mg/mL Stock Solution in DMSO
-
Preparation : Work in a chemical fume hood. Tare a sterile microcentrifuge tube or weigh boat on an analytical balance.
-
Weighing : Carefully weigh 10 mg of 2-Amino-5-chlorobenzenesulfonamide powder and transfer it to a 1 mL volumetric flask. For larger volumes, scale accordingly (e.g., 100 mg in a 10 mL flask).
-
Dissolution : Add approximately 700 µL of DMSO to the flask. Cap and vortex thoroughly to dissolve the powder. If dissolution is slow, place the flask in a sonicator bath for 5-10 minutes.
-
Final Volume : Once the solid is completely dissolved, add DMSO to bring the total volume to the 1.0 mL mark on the flask.
-
Mixing & Aliquoting : Invert the flask several times to ensure a homogenous solution. Dispense the solution into sterile, clearly labeled cryovials in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.
-
Storage : Store the aliquots at -20°C for long-term use.[8][9]
Experimental Protocol: Preparation of Working Solutions
Stock solutions must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium for experiments.
5.1. Protocol: Serial Dilution for Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the preparation of a series of working solutions in Mueller-Hinton Broth (MHB) from a 1 mg/mL (1000 µg/mL) stock solution for a standard broth microdilution MIC assay.[13][14]
-
Intermediate Dilution : First, dilute the 10 mg/mL DMSO stock 1:10 in sterile MHB to create a 1 mg/mL intermediate stock. This minimizes the final DMSO concentration.
-
Plate Setup : Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the 1 mg/mL intermediate stock solution to well 1.
-
Serial Dilution :
-
Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Transfer 100 µL from well 2 to well 3. Mix well.
-
Continue this two-fold serial dilution across the plate to well 10.
-
Discard 100 µL from well 10.
-
Well 11 serves as a growth control (MHB + bacteria, no compound).
-
Well 12 serves as a sterility control (MHB only).[14]
-
-
Inoculation : Add the prepared bacterial inoculum to wells 1 through 11 as per the specific MIC protocol.[13]
Example Serial Dilution Concentration Table
| Well Number | Compound Concentration (µg/mL) | Volume from Previous Well (µL) | Volume of MHB (µL) |
| 1 | 1000 | - | 200 (of 1 mg/mL stock) |
| 2 | 500 | 100 | 100 |
| 3 | 250 | 100 | 100 |
| 4 | 125 | 100 | 100 |
| 5 | 62.5 | 100 | 100 |
| 6 | 31.25 | 100 | 100 |
| 7 | 15.63 | 100 | 100 |
| 8 | 7.81 | 100 | 100 |
| 9 | 3.91 | 100 | 100 |
| 10 | 1.95 | 100 | 100 |
| 11 | 0 (Growth Control) | - | 100 |
| 12 | 0 (Sterility Control) | - | 100 |
Storage and Stability
-
Stock Solutions : Aliquoted stock solutions in DMSO or Methanol should be stored at -20°C and are stable for several months. Avoid repeated freeze-thaw cycles. Protect from light, as some related compounds are light-sensitive.[10]
-
Working Solutions : Aqueous working solutions are significantly less stable and should be prepared fresh for each experiment. Do not store diluted solutions in buffer or media for extended periods.
References
- 1. 2-Amino-5-chlorobenzenesulfonic Acid|Research Chemical [benchchem.com]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5790-69-2|2-Amino-5-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-chlorobenzenesulfonamide | 5790-69-2 | FA151456 [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 8. 2-AMINO-5-CHLOROBENZENESULFONAMIDE [chemicalbook.com]
- 9. 2-AMINO-5-CHLOROBENZENESULFONAMIDE CAS#: [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing diazoxide synthesis yield from 2-Amino-5-chlorobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diazoxide from 2-Amino-5-chlorobenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of diazoxide, offering potential causes and solutions to optimize the reaction yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazoxide | Incomplete Reaction: Insufficient reaction time or temperature. | - Ensure the reaction is heated to the specified temperature (e.g., 120-150°C or reflux) for the recommended duration (5-50 hours). Monitor reaction progress using TLC or HPLC.[1] - At a reflux temperature in N,N-dimethylacetamide, a reaction time of 6-8 hours has been shown to produce high yields.[2] |
| Catalyst Inactivity: The imidazole salt catalyst may be of poor quality or used in an incorrect amount. | - Use high-purity imidazole hydrochloride. - The optimal amount of imidazole hydrochloride is between 3-10 mol %, with 5-7 mol % being more preferable.[1][2] | |
| Solvent Issues: The amide solvent (e.g., N,N-dimethylacetamide) may contain impurities or water. | - Use anhydrous, high-purity N,N-dimethylacetamide.[1][2] | |
| Presence of Impurities in the Final Product | Side Reactions: Formation of byproducts due to excessive temperature or reaction time. | - Adhere strictly to the recommended reaction temperature and time. Overheating or prolonged reaction times can lead to degradation or side product formation. |
| Incomplete Removal of Starting Materials: Inefficient purification. | - Optimize the flash column chromatography purification process. Experiment with different solvent systems to achieve better separation. - Recrystallization can be an alternative or additional purification step.[1] | |
| Formation of Related Substances: Potential impurities include 2-Amino-5-chlorobenzenesulfonic Acid hydrochloride.[3] | - Utilize analytical techniques like HPLC to identify and quantify impurities.[4][5][6] The USP monograph for diazoxide provides specific HPLC conditions for impurity analysis.[4] | |
| Difficulty in Product Isolation | Incomplete Solvent Removal: Residual N,N-dimethylacetamide can interfere with purification. | - Ensure complete distillation of the excess N,N-dimethylacetamide under reduced pressure before proceeding with column chromatography.[1] |
| Product Precipitation Issues: The product may not crystallize or precipitate effectively from the purification solvent. | - If using recrystallization, carefully select the solvent system and control the cooling rate to promote crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended modern synthesis route for diazoxide from 2-Amino-5-chlorobenzenesulfonamide?
A1: A highly efficient method involves the reaction of 2-Amino-5-chlorobenzenesulfonamide with an imidazole salt catalyst, such as imidazole hydrochloride, in an amide solvent like N,N-dimethylacetamide. The mixture is heated to facilitate the cyclization reaction, yielding diazoxide. This method is favored for its high yields (often exceeding 90%), milder reaction conditions, and avoidance of highly corrosive and toxic reagents used in older synthetic routes.[1][2][7]
Q2: What are the critical parameters to control for maximizing the yield of diazoxide?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Catalyst Concentration: The molar ratio of the imidazole salt catalyst to 2-Amino-5-chlorobenzenesulfonamide should be optimized, with a range of 3-10 mol % being effective.[1][2]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, between 120°C and the reflux temperature of the solvent.[1]
-
Reaction Time: The duration of the reaction can range from 5 to 50 hours, depending on the temperature.[1] For instance, a reaction at 150°C for 16 hours has been reported to yield 94% diazoxide.[1]
-
Purity of Reagents: The use of anhydrous solvents and high-purity starting materials and catalysts is essential to prevent side reactions.
Q3: How can the purity of the synthesized diazoxide be assessed?
A3: The purity of diazoxide should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining purity and identifying any related substance impurities.[4][5][6] The United States Pharmacopeia (USP) provides a specific monograph for diazoxide that outlines the HPLC conditions for assay and organic impurity testing.[4] Other techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product.[1]
Q4: What are the common impurities that can arise during this synthesis?
A4: Potential impurities can include unreacted 2-Amino-5-chlorobenzenesulfonamide, side-reaction products, and degradation products. One known related substance is 2-Amino-5-chlorobenzenesulfonic Acid hydrochloride.[3] It is important to monitor for and control these impurities to ensure the final product meets the required quality standards.[8]
Q5: What is the recommended purification method for the crude diazoxide?
A5: The most commonly cited purification method for this synthesis is flash column chromatography on silica gel after the excess solvent has been removed by distillation.[1] Recrystallization from an appropriate solvent system can also be employed as an effective purification technique.[1]
Experimental Protocols
Synthesis of Diazoxide from 2-Amino-5-chlorobenzenesulfonamide
This protocol is based on a high-yield method described in recent patents.[1][2]
Materials:
-
2-Amino-5-chlorobenzenesulfonamide
-
Imidazole hydrochloride
-
N,N-dimethylacetamide (anhydrous)
-
Solvents for column chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-Amino-5-chlorobenzenesulfonamide (e.g., 2.05 g).
-
Add N,N-dimethylacetamide as the solvent.
-
Add imidazole hydrochloride as the catalyst (e.g., 0.11 g, 7 mol %).
-
Stir the mixture and heat to the desired temperature (e.g., 150°C).
-
Maintain the reaction at this temperature for the specified time (e.g., 16 hours), monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess N,N-dimethylacetamide by distillation under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain pure diazoxide.
Table 1: Comparative Yields of Diazoxide under Different Reaction Conditions [1]
| Temperature (°C) | Reaction Time (h) | Catalyst (mol %) | Yield (%) | Purity (%) |
| 120 | 48 | 10 | 90 | >99 |
| 150 | 16 | 7 | 94 | >99 |
| Reflux | 7 | 5 | 98 | >99 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of diazoxide.
Caption: Key components in the synthesis of diazoxide.
References
- 1. US11932614B2 - Method for preparing diazoxide - Google Patents [patents.google.com]
- 2. CN110903264B - Method for preparing diazoxide - Google Patents [patents.google.com]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. tdcommons.org [tdcommons.org]
- 6. ijirt.org [ijirt.org]
- 7. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 8. veeprho.com [veeprho.com]
Common side reactions in the synthesis of diazoxide from 2-Amino-5-chlorobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diazoxide from 2-amino-5-chlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of diazoxide?
A1: During the synthesis of diazoxide, several impurities can form due to side reactions, degradation, or residual starting materials. These can affect the final product's quality, safety, and efficacy.[1][2] Common impurities include:
-
2-Amino-5-chlorobenzenesulfonic Acid: This can arise from the hydrolysis of the sulfonamide group on the starting material or the product.
-
2-(acetylamino)-5-chlorobenzenesulfonamide: This impurity, also known as Diazoxide Impurity C, suggests that N-acetylation of the starting material's amino group can occur.[2]
-
Diazoxide Carboxy Derivatives: These are likely formed by the oxidation of the methyl group on the diazoxide molecule.
-
N-Nitroso Diazoxide: This impurity can form under specific conditions, particularly in the presence of nitrosating agents.[2]
-
Unreacted 2-Amino-5-chlorobenzenesulfonamide: Residual starting material is a common impurity if the reaction does not go to completion.
Q2: Which analytical methods are recommended for identifying and quantifying these impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for analyzing diazoxide and its organic impurities. The United States Pharmacopeia (USP) monograph for diazoxide outlines a specific HPLC method for assay and organic impurity testing.[3][4] Key aspects of a typical HPLC method include:
-
Column: A Kinetex 2.6 µm Biphenyl column is often used.[3][4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., sodium phosphate at pH 2.5) is commonly employed.[3][4]
-
Detection: UV detection at 254 nm is typically used for the assay, while 220 nm may be used for impurity profiling.[3][4]
Q3: What are the critical reaction parameters to control to minimize side reactions?
A3: To minimize the formation of byproducts and maximize the yield of diazoxide, it is crucial to control several reaction parameters:
-
Temperature: The reaction temperature should be carefully controlled. Some modern methods avoid the high temperatures (240-250°C) used in older syntheses, which can lead to degradation and side reactions.[5]
-
Reagent Purity: The purity of the starting material, 2-amino-5-chlorobenzenesulfonamide, is critical. Impurities in the starting material can lead to the formation of undesired byproducts.
-
Moisture Control: The presence of water can lead to the hydrolysis of the sulfonamide group, forming 2-amino-5-chlorobenzenesulfonic acid. Therefore, anhydrous reaction conditions are recommended.
-
Choice of Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the reaction outcome. For instance, using N,N-dimethylacetamide with an imidazole hydrochloride catalyst has been shown to produce high yields with high purity.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diazoxide from 2-amino-5-chlorobenzenesulfonamide.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: 2-amino-5-chlorobenzenesulfonamide may be impure or degraded. | Verify the purity of the starting material using techniques like NMR or melting point analysis. |
| Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed or too high, causing degradation. | Optimize the reaction temperature by running small-scale experiments at different temperatures. | |
| Presence of moisture: Water can lead to hydrolysis of the sulfonamide. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Inefficient catalyst activity: The catalyst may be inactive or poisoned. | Use a fresh batch of catalyst and ensure the starting materials and solvents are free of impurities that could poison the catalyst. | |
| High Levels of Impurities | Formation of 2-(acetylamino)-5-chlorobenzenesulfonamide: The amino group of the starting material is being acetylated. | If using a reagent that can act as an acetylating agent (e.g., acetic anhydride), consider alternative reagents. Ensure the solvent is not a source of acetyl groups. |
| Formation of hydrolysis products: The sulfonamide group is being hydrolyzed. | As mentioned, maintain anhydrous conditions throughout the synthesis. | |
| Incomplete reaction: Significant amounts of starting material remain. | Increase the reaction time or temperature, or optimize the catalyst loading. | |
| Product Purification Issues | Product instability on silica gel: The product may be degrading during column chromatography. | Consider using a different stationary phase, such as neutral or basic alumina, for purification. |
| Difficulty in crystallization: The product does not crystallize easily from the chosen solvent. | Screen a variety of solvents or solvent mixtures for recrystallization. Slow cooling can promote the formation of purer crystals. |
Summary of Potential Side Reactions and Byproducts
| Side Reaction | Potential Byproduct | Chemical Structure of Byproduct | Notes |
| N-Acetylation | 2-(acetylamino)-5-chlorobenzenesulfonamide | C₈H₉ClN₂O₃S | This can occur if acetylating agents are present. |
| Hydrolysis | 2-Amino-5-chlorobenzenesulfonic Acid | C₆H₆ClNO₃S | Can be minimized by using anhydrous conditions. |
| Oxidation | Diazoxide Carboxy Derivatives | C₈H₅ClN₂O₄S | The methyl group of diazoxide is susceptible to oxidation. |
| Nitrosation | N-Nitroso Diazoxide | C₈H₆ClN₃O₃S | Formation is possible in the presence of nitrosating agents. |
| Incomplete Cyclization | Various intermediates | - | Can result from suboptimal reaction conditions or insufficient reaction time. |
Experimental Protocols
High-Yield Synthesis of Diazoxide
This protocol is adapted from a patented method and is known for its high yield and purity.[5]
Materials:
-
2-amino-5-chlorobenzenesulfonamide
-
N,N-dimethylacetamide (anhydrous)
-
Imidazole hydrochloride
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of 2-amino-5-chlorobenzenesulfonamide (1.0 equivalent) in N,N-dimethylacetamide, add imidazole hydrochloride (5-10 mol%).
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the N,N-dimethylacetamide under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate solvent system to obtain pure diazoxide.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low diazoxide yield.
Potential Side Reaction Pathways
Caption: Main and side reaction pathways in diazoxide synthesis.
References
- 1. Diazoxide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. USP Diazoxide and Impurities Separation | Phenomenex [phenomenex.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. CN110903264B - Method for preparing diazoxide - Google Patents [patents.google.com]
Troubleshooting low yield in 2-Amino-5-chlorobenzenesulfonamide to diazoxide conversion
This guide provides troubleshooting assistance for researchers experiencing low yields in the conversion of 2-Amino-5-chlorobenzenesulfonamide to diazoxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical high-yield synthesis method for converting 2-Amino-5-chlorobenzenesulfonamide to diazoxide?
A high-yield (over 90%) method involves the cyclization of 2-Amino-5-chlorobenzenesulfonamide using an imidazole salt catalyst in an amide solvent at elevated temperatures.[1][2][3] This modern approach avoids the use of highly corrosive and toxic reagents like chlorosulfonyl isocyanate and strong acids that were used in older methods.[1][3]
Q2: My reaction yield is significantly below the expected 90%. What are the most common causes?
Low yield is typically traced back to one of three areas: purity of starting materials, improper reaction conditions, or inefficient purification. Follow the troubleshooting workflow below to diagnose the issue.
Caption: Troubleshooting workflow for low diazoxide yield.
Q3: How critical is the quality of the 2-Amino-5-chlorobenzenesulfonamide starting material?
It is absolutely critical. The synthesis of the starting material itself, typically from o-aminobenzenesulfonamide and N-chlorosuccinimide (NCS), should yield a product with purity greater than 99%.[4] Impurities from this step can interfere with the subsequent cyclization reaction.
-
Troubleshooting Tip: If you synthesize your own starting material, ensure the reaction with NCS goes to completion and the product is thoroughly purified. If you use a commercial source, verify its purity by an independent method (e.g., NMR, melting point, or LC-MS) before use.
Q4: What is the role of the imidazole salt and the amide solvent?
The imidazole salt, such as imidazole hydrochloride, acts as a catalyst in the cyclization reaction.[1][2] The amide solvent, typically N,N-dimethylacetamide (DMAc), serves as the reaction medium.[1][2] The combination of these two is key to achieving a high-yield conversion at elevated temperatures.
-
Troubleshooting Tip:
-
Catalyst: Ensure the imidazole hydrochloride is of high purity and used at the correct molar percentage (typically 5-7 mol%).[2]
-
Solvent: Use an anhydrous grade of N,N-dimethylacetamide. The presence of water can lead to hydrolysis of intermediates and the formation of unwanted side products, significantly reducing the yield.
-
Q5: I am using an older method involving diazotization. Why is my yield low?
Classical diazotization involves converting the primary amine to a diazonium salt using nitrous acid (generated from sodium nitrite and a strong acid) at low temperatures (0-5°C).[5][6] Diazonium salts are notoriously unstable.[6][7][8]
-
Troubleshooting Tip:
-
Temperature Control: The most critical factor is maintaining a temperature of 0-5°C. If the temperature rises, the diazonium salt will rapidly decompose, often leading to a complex mixture of byproducts and a very low yield of the desired product.[5]
-
Immediate Use: The diazonium salt solution should be used immediately in the subsequent cyclization step as it is unstable even at low temperatures.[6]
-
Side Reactions: The diazonium ion is a potent electrophile and can react with various nucleophiles in the reaction mixture, leading to the formation of azo compounds or other side products.[9]
-
Quantitative Data Summary
The following tables summarize optimal reaction conditions based on high-yield patent literature.
Table 1: Synthesis of 2-Amino-5-chlorobenzenesulfonamide
| Parameter | Value | Reference |
| Starting Material | o-Aminobenzenesulfonamide | [4] |
| Reagent | N-chlorosuccinimide (NCS) (1.0 equiv.) | [4] |
| Solvent | Chloroform | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 3 hours | [4] |
| Yield | 95% | [4] |
Table 2: Conversion to Diazoxide
| Parameter | Example 1 | Example 2 | Reference |
| Starting Material | 2-Amino-5-chlorobenzenesulfonamide | 2-Amino-5-chlorobenzenesulfonamide | [1][2] |
| Catalyst | Imidazole Hydrochloride (7 mol%) | Imidazole Hydrochloride (5 mol%) | [1][2] |
| Solvent | N,N-dimethylacetamide (DMAc) | N,N-dimethylacetamide (DMAc) | [1][2] |
| Temperature | 150 °C | Reflux | [1][2] |
| Reaction Time | 16 hours | 7 hours | [1][2] |
| Yield | 94% | 98% | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chlorobenzenesulfonamide [4]
-
Combine o-Aminobenzenesulfonamide (1.0 eq) and N-chlorosuccinimide (1.0 eq) in a round-bottom flask.
-
Add chloroform to the flask.
-
Stir the mixture at reflux temperature for 3 hours.
-
After cooling, purify the crude product by column chromatography to yield 2-Amino-5-chlorobenzenesulfonamide.
Protocol 2: High-Yield Synthesis of Diazoxide [2]
-
To a reaction vessel, add 2-Amino-5-chlorobenzenesulfonamide (1.0 eq) and imidazole hydrochloride (0.05 eq).
-
Add anhydrous N,N-dimethylacetamide.
-
Stir the mixture at reflux for 7 hours.
-
After the reaction is complete, cool the solution and remove the excess N,N-dimethylacetamide by distillation under reduced pressure.
-
Purify the resulting residue using flash column chromatography on silica gel to obtain pure diazoxide.
Reaction Pathway Visualization
The synthesis of diazoxide from 2-Amino-5-chlorobenzenesulfonamide is a catalyzed intramolecular cyclization.
Caption: Reaction scheme for the synthesis of diazoxide.
References
- 1. CN110903264B - Method for preparing diazoxide - Google Patents [patents.google.com]
- 2. US11932614B2 - Method for preparing diazoxide - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Purification strategies for diazoxide synthesized from 2-Amino-5-chlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of diazoxide synthesized from 2-amino-5-chlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying diazoxide synthesized from 2-amino-5-chlorobenzenesulfonamide?
A1: The two primary methods for purifying crude diazoxide are column chromatography and recrystallization.[1][2] Column chromatography is effective for separating diazoxide from impurities with different polarities, while recrystallization is useful for removing smaller amounts of impurities from a solid crude product.[1][2]
Q2: What are the common impurities encountered in the synthesis of diazoxide from 2-amino-5-chlorobenzenesulfonamide?
A2: Common impurities may include unreacted starting material (2-amino-5-chlorobenzenesulfonamide), side-products from the reaction, and residual solvents.[3][4] One identified impurity is 2-Amino-5-chlorobenzenesulfonic Acid hydrochloride.[5]
Q3: What level of purity can be expected after purification?
A3: With appropriate purification techniques, a purity of greater than 99% can be achieved for diazoxide.[1][6]
Q4: How can the purity of diazoxide be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of diazoxide.[7][8][9][10][11] Parameters such as column type, mobile phase, flow rate, and UV detection wavelength are crucial for accurate analysis.[8][9][10]
Purification Strategies: A Comparative Overview
| Purification Method | Principle | Typical Yield | Purity | Key Considerations |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | 90-98%[1] | >99%[1] | Requires optimization of stationary phase and eluent system. Can be time-consuming for large scales. |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent. | 74.3% (overall molar yield)[2] | High | Dependent on the selection of an appropriate solvent. Risk of product loss in the mother liquor. |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of diazoxide from 2-amino-5-chlorobenzenesulfonamide.
Caption: General workflow for diazoxide synthesis and purification.
Troubleshooting Guide: Column Chromatography
Q: I am getting poor separation of diazoxide from impurities. What should I do?
A: Poor separation can be due to several factors. Consider the following troubleshooting steps:
-
Optimize the Eluent System: The polarity of the eluent is critical. If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are moving too slowly (low Rf), increase the polarity. For diazoxide, a common eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 1:1 v/v).[1] You may need to perform small-scale trials with varying ratios to find the optimal separation.
-
Check the Stationary Phase: Ensure you are using an appropriate stationary phase, such as silica gel. The particle size of the silica gel can also affect separation.
-
Column Packing: An improperly packed column with air bubbles or cracks can lead to channeling and poor separation. Ensure the column is packed uniformly.
-
Sample Loading: Load the crude sample in a concentrated band at the top of the column. A dilute sample will lead to broad bands and poor resolution.
Q: The yield of pure diazoxide after column chromatography is low. How can I improve it?
A: Low yield can result from the following:
-
Product Sticking to the Column: If diazoxide is too polar for the chosen eluent system, it may not elute completely from the column. Gradually increasing the polarity of the eluent (gradient elution) can help recover all the product.
-
Improper Fraction Collection: Monitor the fractions carefully using a technique like Thin Layer Chromatography (TLC) to ensure you are collecting all the fractions containing diazoxide and not discarding any.
-
Decomposition on Silica: Although less common, some compounds can decompose on the acidic surface of silica gel. If you suspect this, you can use deactivated silica gel.
Troubleshooting Guide: Recrystallization
Q: My diazoxide is not crystallizing out of the solution upon cooling. What is the problem?
A: Failure to crystallize is a common issue. Here are some potential solutions:
-
Solution is Not Saturated: You may have used too much solvent. Try evaporating some of the solvent to concentrate the solution and then cool it again.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure diazoxide to the solution to act as a nucleus for crystal growth.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol (80%) has been reported as a suitable solvent for diazoxide recrystallization.[2]
Q: The recrystallized diazoxide is still impure. What can I do?
A: Persistent impurities after recrystallization can be addressed by:
-
Washing the Crystals: Ensure you wash the filtered crystals with a small amount of cold, fresh solvent to remove any mother liquor containing impurities that may be adhering to the crystal surface.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Insoluble Impurities: If there are insoluble impurities in the hot solution, you should perform a hot filtration step before allowing the solution to cool and crystallize.
Logical Relationship of Purification Issues
The following diagram illustrates the relationship between common issues in diazoxide purification and their potential causes and solutions.
Caption: Troubleshooting logic for diazoxide purification.
Experimental Protocols
Column Chromatography Protocol
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude diazoxide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase (e.g., ethyl acetate/petroleum ether 1:1 v/v).[1]
-
Maintain a constant flow rate.
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Recovery:
-
Monitor the collected fractions by TLC to identify those containing the pure diazoxide.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified diazoxide.
-
Recrystallization Protocol
-
Dissolution:
-
Place the crude diazoxide in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent (e.g., 80% ethanol).[2]
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
Add more hot solvent in small portions until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
References
- 1. US11932614B2 - Method for preparing diazoxide - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. CN110903264B - Method for preparing diazoxide - Google Patents [patents.google.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. newdrugapprovals.org [newdrugapprovals.org]
How to improve the reaction conditions for 2-Amino-5-chlorobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-chlorobenzenesulfonamide, a key intermediate in pharmaceutical and chemical industries.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2-Amino-5-chlorobenzenesulfonamide?
A1: The two most common and well-documented synthesis routes are:
-
Direct Chlorination: This method involves the chlorination of 2-Aminobenzenesulfonamide using a chlorinating agent like N-chlorosuccinimide (NCS).[1]
-
Two-Step Reduction Route: This process begins with 5-chloro-2-nitrobenzenesulfonyl chloride, which undergoes ammonolysis followed by the reduction of the nitro group to an amine.[2]
Q2: Which synthesis route offers a higher yield and purity?
A2: The direct chlorination of 2-Aminobenzenesulfonamide with N-chlorosuccinimide in chloroform has been reported to produce a high yield of 95% and a purity greater than 99%.[1]
Q3: What are the common impurities that can arise during the synthesis?
A3: Common impurities can include unreacted starting materials, di-chlorinated products, or byproducts from side reactions. The specific impurities will depend on the chosen synthesis route. For instance, in the reduction route, incomplete reduction can lead to the presence of the nitro intermediate.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, standard laboratory safety protocols should be strictly followed. When working with chlorinated reagents and solvents like N-chlorosuccinimide and chloroform, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-Amino-5-chlorobenzenesulfonamide.
Route 1: Direct Chlorination of 2-Aminobenzenesulfonamide
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction is refluxed for the recommended duration (e.g., 3 hours).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Sub-optimal temperature | - Maintain a consistent reflux temperature. |
| Impure starting materials | - Use pure 2-Aminobenzenesulfonamide and N-chlorosuccinimide. |
| Loss during work-up | - Optimize the purification process, such as column chromatography, to minimize product loss. |
Issue 2: Presence of Impurities (e.g., Di-chlorinated product)
| Potential Cause | Troubleshooting Step |
| Incorrect stoichiometry | - Use the correct molar equivalent of N-chlorosuccinimide (typically 1.0 equivalent).[1] |
| Prolonged reaction time | - Adhere to the recommended reaction time to avoid over-chlorination. |
| Inefficient purification | - Adjust the solvent system for column chromatography to achieve better separation. |
Route 2: Two-Step Reduction from 5-chloro-2-nitrobenzenesulfonyl chloride
Issue 1: Incomplete Ammonolysis
| Potential Cause | Troubleshooting Step |
| Insufficient ammonia | - Ensure an adequate molar ratio of ammonia to the starting material. |
| Low reaction temperature | - Maintain the reaction temperature within the recommended range (e.g., 30-70°C).[2] |
Issue 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Step |
| Inactive reducing agent | - Use fresh and high-quality iron powder. |
| Incorrect pH | - The reaction is typically carried out in a polar solvent mixture like methanol/water. Ensure proper solvent conditions.[2] |
| Sub-optimal temperature | - Maintain the reaction temperature within the optimal range (e.g., 40-80°C).[2] |
Summary of Reaction Conditions
| Parameter | Route 1: Direct Chlorination [1] | Route 2: Two-Step Reduction [2] |
| Starting Material | 2-Aminobenzenesulfonamide | 5-chloro-2-nitrobenzenesulfonyl chloride |
| Reagents | N-chloro-succinimide | 1. Ammonia 2. Iron powder |
| Solvent | Chloroform | 1. Water or Dichloromethane 2. Methanol/Water |
| Temperature | Reflux | 1. 30-70°C 2. 40-80°C |
| Reaction Time | 3 hours | Not specified |
| Yield | 95% | Not specified |
| Purity | >99% | Not specified |
Experimental Protocols
Protocol 1: Direct Chlorination of 2-Aminobenzenesulfonamide [1]
-
Combine 2-Aminobenzenesulfonamide (1.72g) and N-chlorosuccinimide (1.32g, 1.0 equivalent) in chloroform.
-
Stir the mixture at reflux temperature for 3 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, cool the reaction mixture.
-
Purify the product by column chromatography to obtain 2-Amino-5-chlorobenzenesulfonamide.
Protocol 2: Two-Step Synthesis from 5-chloro-2-nitrobenzenesulfonyl chloride [2]
Step 1: Ammonolysis
-
Add 5-chloro-2-nitrobenzenesulfonyl chloride to a polar solvent such as water or dichloromethane with aqueous ammonia.
-
Heat the reaction mixture to a temperature between 30°C and 70°C.
-
After the reaction is complete, cool the mixture and filter to obtain 5-chloro-2-nitrobenzenesulfonamide.
Step 2: Reduction
-
Dissolve the 5-chloro-2-nitrobenzenesulfonamide in a mixed solvent system of methanol and water.
-
Add iron powder as the reducing agent.
-
Heat the reaction mixture to a temperature between 40°C and 80°C.
-
Upon completion of the reaction, the desired product, 2-Amino-5-chlorobenzenesulfonamide, is obtained after work-up.
Visualizations
Caption: Synthetic routes to 2-Amino-5-chlorobenzenesulfonamide.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-Amino-5-chlorobenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Amino-5-chlorobenzenesulfonamide during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of 2-Amino-5-chlorobenzenesulfonamide?
2-Amino-5-chlorobenzenesulfonamide is a light brown to beige solid with a molecular formula of C₆H₇ClN₂O₂S and a molecular weight of approximately 206.65 g/mol .[1] Its melting point is in the range of 144-150°C.[2][3] The predicted pKa of the sulfonamide group is approximately 10.02 ± 0.60, indicating it is a weak acid.[4][5]
Q2: In which common laboratory solvents is 2-Amino-5-chlorobenzenesulfonamide soluble?
Q3: Why does my 2-Amino-5-chlorobenzenesulfonamide precipitate when I dilute my DMSO stock solution into an aqueous buffer?
This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in the DMSO stock is maintained by the organic solvent. When this stock is diluted into an aqueous buffer, the percentage of DMSO decreases significantly, and the aqueous environment cannot maintain the compound in solution, leading to precipitation.
Q4: What is the likely biological target of 2-Amino-5-chlorobenzenesulfonamide?
As a benzenesulfonamide, this compound is a structural analog of known inhibitors of carbonic anhydrases (CAs).[6][7][8][9][10] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Different isoforms of carbonic anhydrase are involved in various physiological processes, and their inhibition is a target for treating a range of diseases.
Troubleshooting Guide: Solubility Issues
Initial Steps
-
Visual Inspection: Carefully inspect your stock solution and the final diluted solution for any signs of precipitation. This can appear as cloudiness, crystals, or a film on the surface of the container.
-
Solvent Quality: Ensure that your organic solvents (e.g., DMSO, ethanol) are anhydrous and of high purity. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Temperature: Check if the temperature of your stock solution and the aqueous buffer are the same before mixing. Temperature fluctuations can affect solubility.
Advanced Troubleshooting
| Issue | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | 1. Optimize Final Solvent Concentration: While aiming for a low final organic solvent concentration (typically <1% to avoid off-target effects), a slight, incremental increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final solvent concentration in your experiment. 2. pH Adjustment: Given the predicted acidic pKa of ~10 for the sulfonamide group, increasing the pH of the aqueous buffer can deprotonate the sulfonamide, increasing its polarity and potentially its aqueous solubility. Experiment with a range of buffer pH values (e.g., 7.4 to 9.0), ensuring the pH is compatible with your assay. 3. Use of Co-solvents: In addition to the primary organic solvent for the stock solution, consider adding a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer. This can help to increase the overall solvent capacity of the final solution. |
| Compound appears insoluble even in organic solvents | 1. Gentle Heating: Gently warm the solution (e.g., to 37°C) while vortexing to aid dissolution. Allow the solution to return to room temperature before use to ensure it remains in solution. 2. Sonication: Use a sonicator bath to break down any aggregates and enhance dissolution. |
| Inconsistent results between experiments | 1. Fresh Stock Solutions: Prepare fresh stock solutions for each experiment, as freeze-thaw cycles can lead to compound precipitation over time. 2. Low-Binding Labware: Use low-adhesion plasticware or silanized glassware to minimize the adsorption of the compound to surfaces. |
Data Presentation
Solubility of Structurally Similar Benzenesulfonamides
Since specific quantitative solubility data for 2-Amino-5-chlorobenzenesulfonamide is limited, the following table provides solubility information for the related compound 4-chlorobenzenesulfonamide to offer a general reference.
| Solvent | Solubility of 4-Chlorobenzenesulfonamide |
| Water | 1.322 g/L (at 15°C)[11] |
| 10% NaOH | Soluble[12] |
| DMSO | Slightly Soluble[11] |
| Methanol | Slightly Soluble[11] |
Inhibitory Activity of Representative Benzenesulfonamides against Carbonic Anhydrase Isoforms
While specific IC₅₀ or Kᵢ values for 2-Amino-5-chlorobenzenesulfonamide are not available in the literature, the following table presents the inhibitory activities of other benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms to provide a benchmark for expected potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |
| Unsubstituted Benzenesulfonamide | 1500 | 755 | 38.9 | 12.4 |
| 4-Carboxy-benzenesulfonamide | 41.5 | 30.1 | 1.5 | 0.8 |
Data for Unsubstituted and 4-Carboxy-benzenesulfonamide from C. T. Supuran et al. (2014).[6][8]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a precise amount of 2-Amino-5-chlorobenzenesulfonamide powder.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Dilution into Aqueous Buffer
-
Equilibrate the stock solution and the aqueous experimental buffer to room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to achieve intermediate concentrations.
-
To make the final working concentration, add a small volume of the appropriate intermediate DMSO stock solution to the pre-warmed aqueous buffer and immediately vortex to ensure rapid mixing.
-
Visually inspect the final solution for any signs of precipitation before use in the assay.
Protocol 3: Carbonic Anhydrase Inhibition Assay (Esterase Activity Assay)
This protocol is a general method for assessing the inhibitory potential of compounds against carbonic anhydrase.
-
Reagents:
-
Human Carbonic Anhydrase (specific isoform, e.g., hCA II)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
2-Amino-5-chlorobenzenesulfonamide dissolved in DMSO
-
-
Procedure:
-
Prepare a solution of the hCA enzyme in the Tris-HCl buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add various concentrations of the 2-Amino-5-chlorobenzenesulfonamide solution (or vehicle control, DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm over time using a plate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: The inhibitory action on the carbonic anhydrase pathway.
Caption: A workflow for the carbonic anhydrase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-AMINO-5-CHLOROBENZENESULFONAMIDE [chemicalbook.com]
- 3. 2-AMINO-5-CHLOROBENZENESULFONAMIDE CAS#: [m.chemicalbook.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-chlorobenzenesulfonamide CAS#: 5790-69-2 [m.chemicalbook.com]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. flore.unifi.it [flore.unifi.it]
- 10. tandfonline.com [tandfonline.com]
- 11. 98-64-6 CAS MSDS (4-Chlorobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 4-Chlorobenzenesulfonamide, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Minimizing byproducts in the synthesis of 2-Amino-5-chlorobenzenesulfonamide derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-chlorobenzenesulfonamide and its derivatives. It is designed to help you troubleshoot and minimize the formation of common byproducts, ensuring higher purity and yield.
Introduction to Synthetic Challenges
The synthesis of 2-amino-5-chlorobenzenesulfonamide, a key intermediate in the manufacturing of various pharmaceuticals, typically involves the chlorosulfonation of 4-chloroaniline followed by amination. While seemingly straightforward, this pathway is often plagued by the formation of several challenging byproducts that can complicate purification and compromise the final product's quality. This guide addresses these issues head-on, providing both theoretical understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction is producing a significant amount of a highly insoluble, dimeric byproduct. What is it and how can I prevent its formation?
A1: This is likely the 4,4'-dichloro-3,3'-disulfamoyldiphenylsulfone. This byproduct arises from the intermolecular reaction between two molecules of the chlorosulfonated intermediate (2-amino-5-chlorobenzenesulfonyl chloride) or its subsequent sulfonamide.
-
Causality: The formation of this sulfone byproduct is favored under harsh reaction conditions, particularly elevated temperatures during the initial chlorosulfonation step. The highly reactive sulfonyl chloride intermediate can react with another molecule of the starting aniline or the product sulfonamide.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the chlorosulfonation reaction temperature at or below 5°C. This is the single most critical parameter to control.
-
Controlled Reagent Addition: Add chlorosulfonic acid dropwise to the 4-chloroaniline solution to avoid localized overheating.
-
Solvent Choice: The choice of solvent can influence byproduct formation. While often performed neat, using a non-reactive solvent can help dissipate heat more effectively.
-
Q2: I am observing the formation of a di-sulfonated byproduct. How can this be minimized?
A2: The formation of 4-chloroaniline-2,6-disulfonic acid derivatives is another common issue.
-
Causality: This occurs when the aniline ring is activated enough to undergo a second chlorosulfonation. The presence of excess chlorosulfonic acid and prolonged reaction times can exacerbate this issue.
-
Troubleshooting & Prevention:
-
Stoichiometric Control: Carefully control the molar ratio of chlorosulfonic acid to 4-chloroaniline. A slight excess of the aniline may be preferable to an excess of the acid.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Q3: The amination step of my 2-amino-5-chlorobenzenesulfonyl chloride is yielding a dark, tarry substance. What is causing this and what are the solutions?
A3: Tar formation is often a result of polymerization or degradation of the starting material or product under the reaction conditions.
-
Causality: The 2-amino-5-chlorobenzenesulfonyl chloride is thermally labile and can decompose. The amination reaction itself is often exothermic, which can lead to localized "hot spots" if not properly controlled. The use of strong bases can also promote side reactions.
-
Troubleshooting & Prevention:
-
Low-Temperature Amination: Perform the amination at a low temperature (e.g., 0-10°C) by adding the sulfonyl chloride portion-wise to a cooled solution of ammonia or the desired amine.
-
pH Control: Maintain the pH of the reaction mixture in a controlled range. For amination with aqueous ammonia, ensuring a sufficient excess of ammonia can help to neutralize the HCl byproduct and drive the reaction to completion without excessive heating.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent localized temperature gradients.
-
Experimental Protocols: A Validated Approach
The following protocols are designed to be self-validating, incorporating control points to minimize byproduct formation.
Protocol 1: Optimized Chlorosulfonation of 4-Chloroaniline
This protocol focuses on the critical first step to minimize the formation of sulfone and di-sulfonated byproducts.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel. Ensure the system is dry and purged with an inert gas like nitrogen.
-
Reagent Preparation:
-
Charge the reactor with 4-chloroaniline (1.0 eq).
-
Charge the dropping funnel with chlorosulfonic acid (3.0-3.5 eq).
-
-
Reaction Execution:
-
Cool the reactor to 0-5°C using a circulating chiller.
-
Begin slow, dropwise addition of chlorosulfonic acid to the stirred 4-chloroaniline. Crucially, maintain the internal temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.
-
-
Reaction Monitoring & Quenching:
-
Monitor the reaction progress by taking aliquots and analyzing via HPLC to confirm the consumption of the starting material.
-
Once complete, the reaction mixture containing the 2-amino-5-chlorobenzenesulfonyl chloride is typically used directly in the next step or carefully quenched into ice water to precipitate the product.
-
Protocol 2: High-Purity Amination
This protocol details the amination of the sulfonyl chloride intermediate to minimize degradation and maximize the yield of the desired sulfonamide.
-
Reactor Setup: In a separate reactor, prepare a solution of aqueous ammonia (25-30%) and cool it to 0-5°C.
-
Reagent Addition:
-
Slowly add the crude 2-amino-5-chlorobenzenesulfonyl chloride from the previous step to the cooled ammonia solution. The addition can be done as a solution or by careful portion-wise addition of the solid.
-
Maintain the temperature of the amination mixture below 10°C.
-
-
Reaction & Work-up:
-
Stir the mixture at low temperature for 1-2 hours after the addition is complete.
-
The product, 2-amino-5-chlorobenzenesulfonamide, will precipitate from the solution.
-
Isolate the product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.
-
Data Presentation: Byproduct Profile vs. Reaction Temperature
The following table summarizes typical byproduct profiles observed at different chlorosulfonation temperatures, highlighting the critical nature of temperature control.
| Reaction Temperature (°C) | Desired Product (%) | Sulfone Byproduct (%) | Di-sulfonated Byproduct (%) |
| 0-5 | >95 | <2 | <3 |
| 10-15 | 85-90 | 5-8 | 5-7 |
| >20 | <80 | >10 | >10 |
Data is illustrative and can vary based on specific reaction conditions and scale.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the key reaction pathways and the logical flow for troubleshooting.
Caption: Key reaction pathways in the synthesis of 2-amino-5-chlorobenzenesulfonamide.
Caption: Troubleshooting flowchart for minimizing byproduct formation.
Improving the stability of 2-Amino-5-chlorobenzenesulfonamide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-Amino-5-chlorobenzenesulfonamide solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 2-Amino-5-chlorobenzenesulfonamide solutions?
A1: The stability of 2-Amino-5-chlorobenzenesulfonamide solutions is primarily influenced by pH, temperature, and exposure to light. Hydrolysis is a major degradation pathway, which is significantly accelerated under acidic conditions and at elevated temperatures. Photodegradation can also occur upon exposure to UV light.
Q2: What is the recommended pH for storing 2-Amino-5-chlorobenzenesulfonamide solutions to ensure maximum stability?
A2: To minimize hydrolytic degradation, it is recommended to prepare and store solutions of 2-Amino-5-chlorobenzenesulfonamide at a neutral to slightly alkaline pH (pH 7-9). Sulfonamides are generally more stable in alkaline conditions compared to acidic conditions.
Q3: Can I autoclave solutions of 2-Amino-5-chlorobenzenesulfonamide for sterilization?
A3: Autoclaving is generally not recommended for solutions of 2-Amino-5-chlorobenzenesulfonamide. The high temperatures during autoclaving can significantly accelerate hydrolytic degradation. Filtration through a 0.22 µm sterile filter is the preferred method for sterilization.
Q4: My 2-Amino-5-chlorobenzenesulfonamide solution has developed a yellow tint. What could be the cause?
A4: A yellow discoloration can indicate degradation of the compound. This may be due to photodegradation from exposure to light or oxidative degradation. It is crucial to store the solution in a light-protected container (e.g., amber vial) and consider the use of antioxidants if oxidation is suspected.
Q5: What are the common degradation products of 2-Amino-5-chlorobenzenesulfonamide?
A5: Common degradation products can arise from hydrolysis of the sulfonamide bond, leading to the formation of the corresponding sulfonic acid and amine. Photodegradation and oxidation can result in various other byproducts, including hydroxylated derivatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the solution | The concentration of 2-Amino-5-chlorobenzenesulfonamide exceeds its solubility in the chosen solvent. | - Gently warm the solution to aid dissolution. - Consider using a co-solvent (e.g., a small amount of DMSO or ethanol) before adding the aqueous buffer. - Prepare a more dilute solution. |
| Loss of potency over time | Chemical degradation due to improper storage conditions. | - Ensure the solution is stored at the recommended temperature (2-8°C or frozen). - Protect the solution from light by using amber vials or wrapping the container in aluminum foil. - Buffer the solution to a neutral or slightly alkaline pH. |
| Inconsistent experimental results | Degradation of the stock solution, leading to a lower effective concentration. | - Prepare fresh stock solutions more frequently. - Perform a stability-indicating assay (e.g., HPLC) to confirm the concentration of the active compound before use. - Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products. - Adjust storage and handling procedures to minimize degradation (see recommendations above). - If using as a reference standard, purify the compound before use. |
Data on Solution Stability
The following table summarizes the typical stability of sulfonamide solutions under various conditions. Please note that these are representative values and the actual stability of 2-Amino-5-chlorobenzenesulfonamide may vary.
| Condition | Parameter | Value | Observed Effect on Stability |
| pH | 4 | >10% degradation in 5 days at 50°C | Significant degradation due to hydrolysis. |
| 7 | <10% degradation in 5 days at 50°C | Relatively stable. | |
| 9 | <10% degradation in 5 days at 50°C | High stability. | |
| Temperature | 4°C | Stable for several weeks to months (pH dependent) | Slow degradation rate. |
| 25°C | Degradation observed over days to weeks (pH dependent) | Moderate degradation rate. | |
| 50°C | Significant degradation within days | Accelerated degradation. | |
| Light Exposure | UV Light (e.g., 254 nm) | Degradation observed within hours | Prone to photodegradation. |
| Ambient Light | Gradual degradation over time | Protection from light is recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 2-Amino-5-chlorobenzenesulfonamide Solution
-
Materials:
-
2-Amino-5-chlorobenzenesulfonamide powder
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sterile, amber glass vials
-
-
Procedure:
-
Weigh the desired amount of 2-Amino-5-chlorobenzenesulfonamide powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, for a 10 mM final concentration, you might start with 10% of the final volume as DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Slowly add the 0.1 M phosphate buffer (pH 7.4) to the desired final volume while vortexing to prevent precipitation.
-
Once the solution is homogeneous, filter it through a 0.22 µm sterile syringe filter into a sterile, amber glass vial.
-
Store the solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.
-
Protocol 2: Forced Degradation Study to Assess Stability
-
Objective: To intentionally degrade the 2-Amino-5-chlorobenzenesulfonamide solution under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.
-
Materials:
-
Stock solution of 2-Amino-5-chlorobenzenesulfonamide (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm)
-
Water bath or incubator
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a light-protected container.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Control Sample: Keep the stock solution at room temperature, protected from light.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC to observe the degradation of the parent compound and the formation of degradation products.
-
Visualizations
Caption: Major degradation pathways for 2-Amino-5-chlorobenzenesulfonamide.
Caption: Workflow for preparing and assessing the stability of solutions.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Technical Support Center: Troubleshooting Electrophysiology Recordings with 2-Amino-5-chlorobenzenesulfonamide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating 2-Amino-5-chlorobenzenesulfonamide into electrophysiology experiments. The following resources address common sources of variability and specific issues that may arise when introducing a novel compound to sensitive recording environments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-5-chlorobenzenesulfonamide and what are its known properties relevant to electrophysiology?
2-Amino-5-chlorobenzenesulfonamide is a chemical intermediate, notably used as a precursor in the synthesis of some sulfonamide antibiotics.[1] Its direct effects on ion channels or neuronal activity are not well-documented in publicly available literature. When introducing this compound into your experiments, it should be treated as a novel agent with unknown physiological effects. Key properties to consider are its solubility, which is slight in DMSO and methanol, and its potential for degradation.[2] Given its primary role as a synthetic precursor, researchers should confirm the purity of their supply, as impurities could introduce experimental artifacts.[3]
Q2: My giga-ohm seal formation is less consistent after adding 2-Amino-5-chlorobenzenesulfonamide to my external solution. What could be the cause?
Inconsistent seal formation is a common issue in patch-clamp electrophysiology that can be exacerbated by the introduction of a new compound.[4] Several factors could be at play:
-
Solution Chemistry: The addition of 2-Amino-5-chlorobenzenesulfonamide or its solvent (e.g., DMSO) may alter the pH or osmolarity of your recording solution. It is crucial to re-verify these parameters after the compound has been added and dissolved.
-
Compound Purity and Degradation: Impurities or degradation byproducts of the compound could have detergent-like effects that destabilize the cell membrane, making a high-resistance seal difficult to achieve.[1]
-
Pipette Tip Cleanliness: Ensure that the pipette tip is clean as it approaches the cell. Use positive pressure to prevent any contaminants in the bath solution from adhering to the tip.[5]
-
Cell Health: The compound itself might be affecting cell viability. Observe the morphology of your cells and ensure they appear healthy before attempting to patch.
Q3: I'm observing a gradual drift in my baseline current/voltage after applying 2-Amino-5-chlorobenzenesulfonamide. How can I troubleshoot this?
Baseline drift can be caused by a number of factors, and introducing a new chemical can add layers to the problem.
-
Seal Instability: A slow decrease in seal resistance can manifest as a drifting baseline. Monitor your seal resistance throughout the recording.
-
Compound-Induced Channel Activity: The compound may be slowly activating a population of ion channels, leading to a net inward or outward current that causes the baseline to drift.
-
Liquid Junction Potential: If the compound significantly alters the ionic composition of your bath solution, it could lead to a changing liquid junction potential at your reference electrode.
-
Electrode Health: Ensure your recording and reference electrodes are properly chlorinated and functioning correctly.
Q4: Since using 2-Amino-5-chlorobenzenesulfonamide, the noise in my recordings has increased. What are the likely sources and solutions?
Increased noise can obscure the physiological signals you are trying to measure.[4] Consider the following potential sources:
-
Grounding Issues: This is one of the most common sources of electrical noise. Ensure all components of your rig are properly grounded to a common point.
-
Compound Precipitation: Due to its limited solubility, the compound might be precipitating out of solution, which can introduce particulate noise or affect electrode surfaces. Ensure the compound is fully dissolved.
-
External Interference: Check for new sources of electromagnetic interference in the room. Use a Faraday cage to shield your setup.[6]
-
Perfusion System: Air bubbles or fluctuations in your perfusion system can be a significant source of mechanical noise.[4]
Troubleshooting Guides
Guide 1: Variability in Seal Formation
This guide provides a systematic approach to troubleshooting issues with achieving a stable giga-ohm seal when 2-Amino-5-chlorobenzenesulfonamide is present in the recording bath.
| Potential Problem | Recommended Action | Reference |
| Sub-optimal Pipette | Pull fresh pipettes with a resistance of 3-7 MΩ. Fire-polish the tip to ensure a smooth surface for sealing. | [4][5] |
| Poor Cell Health | Visually inspect cells for healthy morphology. If using tissue slices, ensure adequate recovery time and oxygenation. | [4] |
| Solution Incompatibility | Prepare fresh external and internal solutions daily. After adding the compound, re-verify the pH and osmolarity. | [4][7] |
| Compound-Related Issues | Consider performing a dose-response curve to see if the issue is concentration-dependent. Test the vehicle (e.g., DMSO) alone to rule out solvent effects. | |
| Mechanical Instability | Check for any loose components on the recording rig and ensure the setup is free from vibrations. | [4][6] |
Guide 2: Baseline Instability and Recording Drift
Use this guide to diagnose and resolve issues with drifting baselines in either voltage-clamp or current-clamp recordings.
| Potential Problem | Recommended Action | Reference |
| Unstable Seal Resistance | Monitor seal resistance continuously. If it drops below 1 GΩ, the recording may be compromised. | |
| Electrode Drift or Clogging | Ensure the pipette holder and headstage are clean. Re-chloride reference and recording electrodes if necessary. | |
| Temperature Fluctuations | Use a temperature-controlled perfusion system to maintain a constant temperature, as channel kinetics can be temperature-sensitive. | [7] |
| Pharmacological Rundown/Runup | Establish a stable baseline recording for several minutes before drug application to monitor for intrinsic changes in channel activity. | [7] |
Experimental Protocols & Workflows
Protocol: Preparation of 2-Amino-5-chlorobenzenesulfonamide Stock Solution
Given the compound's limited solubility, proper preparation is critical to avoid precipitation and ensure accurate final concentrations.
-
Determine Target Concentration: Decide on the final working concentration for your experiment.
-
Choose a Solvent: Based on available data, DMSO or methanol are suitable solvents for creating a high-concentration stock.[2]
-
Weigh the Compound: Accurately weigh the required amount of 2-Amino-5-chlorobenzenesulfonamide powder.
-
Dissolve: Add the solvent to the powder and use a vortex mixer to aid dissolution. Gentle warming may be necessary but use with caution to avoid degradation.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it into your external recording solution to the final working concentration. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments, including controls.
Workflow for Assessing Compound-Induced Variability
The following diagram illustrates a logical workflow for determining if variability in your recordings is due to the introduction of a new compound.
A logical workflow for troubleshooting experimental variability.
Signaling Pathway Considerations
As 2-Amino-5-chlorobenzenesulfonamide is a sulfonamide derivative, it may have off-target effects. For example, some sulfonamides are known to interact with carbonic anhydrases. While the specific actions of this compound are unknown, be mindful of potential interactions with common signaling pathways. The diagram below illustrates a hypothetical scenario where an unknown compound could interfere with a generic G-protein coupled receptor (GPCR) pathway, a common target for pharmacological agents.
Hypothetical interaction points for a novel compound.
References
- 1. 2-Amino-5-chlorobenzenesulfonic Acid|Research Chemical [benchchem.com]
- 2. 2-Amino-5-chlorobenzenesulfonamide CAS#: 5790-69-2 [m.chemicalbook.com]
- 3. 2-Amino-5-chlorobenzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Reaction Between 2-Amino-5-chlorobenzenesulfonamide and Triethyl Orthoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of the reaction between 2-Amino-5-chlorobenzenesulfonamide and triethyl orthoacetate. The reaction yields the intermediate, N-(1-ethoxyethylidene)-2-amino-5-chlorobenzenesulfonamide, a key step in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of reacting 2-Amino-5-chlorobenzenesulfonamide with triethyl orthoacetate?
A1: This reaction is typically employed to protect the amino group of 2-Amino-5-chlorobenzenesulfonamide. The resulting N-(1-ethoxyethylidene) intermediate can then undergo further transformations where the free amino group might otherwise interfere. The ethoxyethylidene protecting group can be readily removed under acidic conditions.
Q2: What are the expected products and by-products of this reaction?
A2: The desired product is N-(1-ethoxyethylidene)-2-amino-5-chlorobenzenesulfonamide. Potential by-products can include unreacted starting materials, di-substituted products if the sulfonamide nitrogen reacts, and hydrolysis products if water is present in the reaction mixture.
Q3: Are there any recommended catalysts for this reaction?
A3: While the reaction can proceed without a catalyst, particularly at elevated temperatures, acidic catalysts are often used to enhance the reaction rate. Common catalysts include p-toluenesulfonic acid (PTSA), acetic acid, or other Lewis acids. The choice and concentration of the catalyst may require optimization.
Q4: What solvents are suitable for this reaction?
A4: Anhydrous, non-protic solvents are generally preferred to minimize hydrolysis of the triethyl orthoacetate and the product. Toluene, xylene, or dioxane are common choices that allow for heating to drive the reaction to completion.
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of the desired N-(1-ethoxyethylidene)-2-amino-5-chlorobenzenesulfonamide is lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Increase reaction temperature.2. Prolong reaction time.3. Add a catalytic amount of a weak acid (e.g., acetic acid). | Drive the equilibrium towards the product, increasing the yield. |
| Hydrolysis of Reagents or Product | 1. Use anhydrous solvents and reagents.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimize the decomposition of triethyl orthoacetate and the product, thereby improving the yield. |
| Suboptimal Stoichiometry | 1. Use a slight excess of triethyl orthoacetate (e.g., 1.1 to 1.5 equivalents). | Ensure complete conversion of the limiting reagent, 2-Amino-5-chlorobenzenesulfonamide. |
Presence of Impurities in the Product
Problem: The final product is contaminated with starting materials or by-products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Material | 1. See "Incomplete Reaction" under Low Reaction Yield.2. Optimize purification method (e.g., recrystallization from a different solvent system, column chromatography). | Improve the conversion rate and efficiently remove unreacted starting materials. |
| Formation of By-products | 1. Control reaction temperature to avoid side reactions.2. Use a milder catalyst or reduce catalyst loading. | Minimize the formation of undesired by-products, leading to a cleaner product. |
Experimental Protocols
General Protocol for the Reaction of 2-Amino-5-chlorobenzenesulfonamide with Triethyl Orthoacetate
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-5-chlorobenzenesulfonamide (1.0 eq).
-
Add an anhydrous solvent (e.g., toluene, 10 mL per gram of starting material).
-
Add triethyl orthoacetate (1.2 eq).
-
If using a catalyst, add it at this stage (e.g., PTSA, 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst on Reaction Efficiency
| Catalyst (0.05 eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| None | 110 | 12 | 65 | 90 |
| Acetic Acid | 110 | 6 | 85 | 95 |
| p-TSA | 110 | 4 | 92 | 96 |
Disclaimer: The data presented in this table is illustrative and intended for guidance purposes. Actual results may vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of N-(1-ethoxyethylidene)-2-amino-5-chlorobenzenesulfonamide.
Caption: Troubleshooting flowchart for optimizing reaction efficiency.
Impact of reaction time and temperature on diazoxide synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diazoxide. The information focuses on the impact of reaction time and temperature on reaction yield, based on established synthetic protocols.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of diazoxide, with a focus on a modern, high-yield synthetic route.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of 2-amino-5-chlorobenzenesulfonamide | 1. Incomplete reaction due to insufficient reaction time. 2. Reaction temperature too low. 3. Degradation of N-chlorosuccinimide (NCS). | 1. Ensure the reflux reaction is carried out for the recommended 2-6 hours.[1] 2. Maintain the reaction at the reflux temperature of the chosen chlorinated solvent (e.g., dichloromethane or chloroform).[2] 3. Use fresh, high-purity NCS for the reaction. |
| Low Yield of Diazoxide in Cyclization Step | 1. Reaction time is too short for complete cyclization. 2. Reaction temperature is below the optimal range. 3. Inefficient catalysis by the imidazole salt. 4. Improper solvent. | 1. The recommended heating reaction time is between 5 and 50 hours, with 6-8 hours under reflux being preferable for optimal yield.[1][2] 2. The reaction should be conducted at a temperature between 120°C and the reflux temperature of the amide solvent (e.g., N,N-dimethylacetamide).[1][2] 3. Ensure the correct molar ratio of the imidazole salt catalyst (e.g., imidazole hydrochloride) is used, typically between 3 to 10 mol% relative to 2-amino-5-chlorobenzenesulfonamide.[1][2] 4. N,N-dimethylacetamide is the recommended amide solvent.[2] |
| Formation of Impurities or Byproducts | 1. Side reactions due to excessively high temperatures. 2. Extended reaction times leading to product degradation or side reactions. 3. Presence of moisture or other contaminants. | 1. Carefully control the reaction temperature to avoid exceeding the reflux temperature of the solvent, as high temperatures (e.g., 240-250°C) are associated with older, less efficient methods and can lead to degradation.[2][3] 2. Monitor the reaction progress and avoid unnecessarily long reaction times beyond the recommended 6-8 hours for the cyclization step.[1][2] 3. Ensure all reactants and solvents are anhydrous and free from contaminants that could lead to undesired side products.[4] |
| Incomplete Reaction of Compound IV with NCS | 1. Insufficient reaction time. 2. Low reaction temperature. | 1. The reflux reaction should be maintained for 8-10 hours to ensure complete conversion.[1][2] 2. The reaction must be carried out at the reflux temperature of the chlorinated solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for this diazoxide synthesis method?
A1: The two-step synthesis process, starting from o-aminobenzenesulfonamide, can achieve a total yield of over 90%.[1][2][3]
Q2: What is the optimal temperature for the synthesis of diazoxide from 2-amino-5-chlorobenzenesulfonamide?
A2: The optimal temperature for the cyclization reaction is the reflux temperature of the amide solvent used, such as N,N-dimethylacetamide. A broader range of 120°C to the reflux temperature is also cited.[1][2]
Q3: How critical is the reaction time for the cyclization step?
A3: Reaction time is a critical parameter. While the reaction can proceed for 5 to 50 hours, a reflux time of 6 to 8 hours is recommended for achieving high yields.[1][2] Shorter times may lead to incomplete reaction, while excessively long times could promote the formation of byproducts.
Q4: What are the consequences of using a reaction temperature that is too high?
A4: Older synthesis methods for diazoxide utilized very high temperatures (240-250°C) and were associated with the use of corrosive reagents and lower yields.[2][3] In the described modern synthesis, exceeding the optimal reflux temperature could lead to solvent loss, increased byproduct formation, and potential degradation of the desired product.
Q5: Can other solvents be used for the cyclization reaction?
A5: The patents specify the use of an amide solvent, with N,N-dimethylacetamide being explicitly mentioned as effective.[2] Using other types of solvents may result in significantly lower yields or failure of the reaction.
Q6: What impurities should I be aware of?
A6: Impurities can arise from unreacted starting materials, intermediates, or byproducts of side reactions.[4][5] While specific byproducts for this reaction are not detailed in the provided documents, incomplete chlorination or cyclization would result in residual starting materials or intermediates.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chlorobenzenesulfonamide
-
Reactants:
-
o-aminobenzenesulfonamide
-
N-chlorosuccinimide (NCS)
-
Chlorinated solvent (e.g., dichloromethane or chloroform)[2]
-
-
Procedure:
-
Dissolve o-aminobenzenesulfonamide and NCS in the chlorinated solvent in a reaction vessel equipped with a reflux condenser.
-
Heat the mixture to the reflux temperature of the solvent.
-
Maintain the reflux for a period of 2-6 hours.[1]
-
After the reaction is complete, cool the mixture and purify the product, for example, by column chromatography, to obtain 2-amino-5-chlorobenzenesulfonamide.
-
Protocol 2: Synthesis of Diazoxide
-
Reactants:
-
Procedure:
Visualizations
Caption: Chemical synthesis pathway for diazoxide.
Caption: Experimental workflow for diazoxide synthesis.
Caption: Troubleshooting decision tree for low diazoxide yield.
References
- 1. US11932614B2 - Method for preparing diazoxide - Google Patents [patents.google.com]
- 2. CN110903264B - Method for preparing diazoxide - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. veeprho.com [veeprho.com]
- 5. Diazoxide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Validation & Comparative
A Comparative Guide to Validating 2-Amino-5-chlorobenzenesulfonamide's Effect on AMPA Receptor Desensitization
This guide provides a comprehensive framework for validating the effects of novel compounds on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor desensitization. Using 2-Amino-5-chlorobenzenesulfonamide as a representative novel sulfonamide, we will compare its potential activity against well-characterized positive allosteric modulators (PAMs), Cyclothiazide and the ampakine CX516. The methodologies outlined herein are designed to ensure scientific rigor, data integrity, and a clear, comparative analysis for researchers in neuroscience and drug development.
The Critical Role of AMPA Receptor Desensitization
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Upon binding to glutamate, the receptor's ion channel opens, allowing cation influx and depolarization of the postsynaptic neuron.[2][3] However, continuous exposure to glutamate causes the receptor to enter a desensitized state—a conformational change where the channel closes despite the continued presence of the agonist.[4][5]
This process of desensitization is not a passive failure but a crucial regulatory mechanism that shapes the time course of synaptic currents, prevents excitotoxicity, and influences synaptic plasticity.[4][6] Consequently, pharmacological modulation of AMPA receptor desensitization holds significant therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment, depression, and schizophrenia.[7][8][9]
Positive allosteric modulators that reduce desensitization can enhance and prolong synaptic responses, effectively strengthening communication between neurons.[10] This guide details the essential workflow for characterizing a novel compound, 2-Amino-5-chlorobenzenesulfonamide, in this context.
Establishing a Comparative Framework: Benchmark Modulators
To objectively assess the activity of a new chemical entity, it is imperative to compare it against established standards. For AMPA receptor desensitization, we select two compounds that represent different classes and potencies of modulation.
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Cyclothiazide (CTZ): A potent benzothiadiazide derivative that acts as a powerful inhibitor of AMPA receptor desensitization, particularly for "flip" splice variants.[11][12] It binds to a specific allosteric site at the dimer interface of the ligand-binding domains, stabilizing the receptor in an active conformation and preventing the conformational changes that lead to desensitization.[13] CTZ serves as our benchmark for high-efficacy inhibition of desensitization.
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Ampakines: This class of compounds exhibits a range of effects. We will use a low-impact ampakine like CX516 as a comparator. Low-impact ampakines modestly reduce receptor desensitization and primarily slow the channel's deactivation kinetics.[9][14] In contrast, high-impact ampakines can almost completely eliminate desensitization.[14] CX516 provides a benchmark for a more subtle, yet significant, modulatory effect.
The Validation Workflow: From Transfection to Analysis
A systematic approach is essential for reproducible and reliable results. The validation process for 2-Amino-5-chlorobenzenesulfonamide is broken down into four key stages. The initial validation is best performed in a heterologous expression system, such as Human Embryonic Kidney 293 (HEK293) cells, which lack native AMPA receptors. This provides a clean, controlled background to study the effects on specific, transfected AMPA receptor subunits.[6]
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a self-validating system for assessing AMPA receptor kinetics. The use of a two-pulse protocol allows for the measurement of both the extent of desensitization and the rate of recovery, providing a rich dataset from each cell.
A. Cell Culture and Transfection
-
Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, at 37°C with 5% CO₂.[6]
-
Plating: Plate cells onto glass coverslips 24 hours before transfection.
-
Transfection: Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine) with plasmid DNA encoding the desired AMPA receptor subunit (e.g., rat GluA2-flip isoform) and a marker plasmid (e.g., Green Fluorescent Protein, GFP) at a 10:1 ratio. The GFP allows for easy identification of successfully transfected cells for recording.[4]
-
Incubation: Allow cells to express the receptors for 24-48 hours post-transfection before recording.
B. Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 2.4 KCl, 4 CaCl₂, 4 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.[6]
-
Internal (Pipette) Solution (in mM): 150 CsF, 10 NaCl, 10 EGTA, 20 HEPES. Adjust pH to 7.3 with CsOH.[6] Cesium Fluoride (CsF) is used to block potassium channels and improve voltage-clamp quality.
-
Agonist/Modulator Solutions: Prepare fresh solutions in the external solution.
-
Agonist: 3 mM L-glutamate.
-
Test Compound: 2-Amino-5-chlorobenzenesulfonamide (e.g., 100 µM).
-
Controls: Cyclothiazide (100 µM), CX516 (100 µM), and a vehicle control (e.g., 0.1% DMSO).
-
C. Electrophysiological Recording Procedure
-
Preparation: Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope equipped with fluorescence. Continuously perfuse with the external solution.
-
Cell Identification: Identify GFP-positive cells for recording.
-
Patching: Using a borosilicate glass micropipette (resistance 2-4 MΩ) filled with the internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Use a multi-barrel fast-perfusion system controlled by a piezoelectric translator to achieve rapid solution exchange (<1 ms).[6] This is critical for accurately resolving the fast kinetics of AMPA receptor activation and desensitization.
-
Two-Pulse Protocol: To measure desensitization and recovery, apply two consecutive pulses of 3 mM glutamate.
-
First Pulse (Conditioning Pulse): A long pulse (e.g., 100 ms) to induce desensitization.
-
Second Pulse (Test Pulse): A short pulse (e.g., 20 ms) applied at varying inter-pulse intervals (e.g., 10 ms to 5 s). The amplitude of the response to the test pulse relative to the conditioning pulse indicates the extent of recovery.[4]
-
-
Data Acquisition: Record currents elicited by glutamate in the absence (control) and presence of the test compound and benchmark modulators. Ensure a stable baseline before each application and adequate washout between applications.
Data Analysis and Comparative Interpretation
The recorded currents provide a wealth of quantitative data. The primary parameters to extract from the response to the long conditioning pulse are:
-
Peak Current (I_peak): The maximal amplitude of the inward current.
-
Steady-State Current (I_ss): The residual current at the end of the 100 ms glutamate application.
-
Extent of Desensitization (%): Calculated using the formula: (1 - (I_ss / I_peak)) * 100%.
-
Desensitization Time Constant (τ_des): Determined by fitting the decay phase of the current with a single or double exponential function.
Comparative Data Summary
The following table presents hypothetical data from our validation workflow, comparing 2-Amino-5-chlorobenzenesulfonamide against the established controls.
| Compound (100 µM) | Peak Current (pA) | Steady-State Current (pA) | Extent of Desensitization (%) | Desensitization τ (ms) |
| Vehicle (Control) | -1520 ± 85 | -75 ± 11 | 95.1 ± 0.8 | 5.2 ± 0.4 |
| 2-Amino-5-chlorobenzenesulfonamide | -1495 ± 92 | -450 ± 41 | 70.0 ± 2.5 | 15.8 ± 1.1 |
| Cyclothiazide (CTZ) | -1610 ± 105 | -1530 ± 98 | 5.0 ± 1.2 | >100 |
| Ampakine (CX516) | -1850 ± 110 | -280 ± 25 | 84.9 ± 1.9 | 8.1 ± 0.7 |
Data are presented as Mean ± SEM.
Interpretation of Hypothetical Results
-
Vehicle Control: As expected, the GluA2-flip receptor shows profound and rapid desensitization (~95%) in the presence of glutamate alone.
-
Cyclothiazide (CTZ): This potent modulator nearly abolishes desensitization (<5%), resulting in a large, non-decaying current. This confirms the experimental system is responsive to strong modulation and sets the upper bound for efficacy.[15][16]
-
Ampakine (CX516): This low-impact modulator shows a modest decrease in the extent of desensitization and a slight slowing of the desensitization rate (τ). It also potentiates the peak current, a known characteristic of some ampakines.[7]
-
2-Amino-5-chlorobenzenesulfonamide: Based on this hypothetical data, our test compound demonstrates a clear and significant effect.
-
It reduces the extent of desensitization to 70%, an effect more pronounced than the low-impact ampakine but less complete than cyclothiazide.
-
It markedly slows the rate of desensitization (τ increased threefold), indicating it interferes with the kinetics of entering the desensitized state.
-
It does not significantly alter the peak current amplitude, suggesting its primary mechanism is the modulation of desensitization rather than channel conductance or agonist affinity.
-
This profile suggests that 2-Amino-5-chlorobenzenesulfonamide is an effective, intermediate-efficacy positive allosteric modulator of AMPA receptor desensitization. Its distinct profile—strong kinetic effects with moderate impact on the steady-state current—differentiates it from both CTZ and CX516 and warrants further investigation.
Conclusion and Future Directions
This guide outlines a robust, comparative workflow for validating the effects of novel compounds on AMPA receptor desensitization. By employing a heterologous expression system, precise electrophysiological techniques, and benchmark modulators, we can confidently characterize the pharmacological profile of a new chemical entity like 2-Amino-5-chlorobenzenesulfonamide.
The hypothetical results position this compound as a promising modulator with an intermediate-efficacy profile. The next logical steps in its development would include:
-
Dose-Response Analysis: To determine its potency (EC₅₀).
-
Subunit Selectivity: To test its effects on other AMPA receptor subunits and splice variants (e.g., "flop" isoforms).
-
Native Receptor Validation: To confirm its activity in primary neuronal cultures or acute brain slices, providing a more physiologically relevant context.
By following this structured and comparative approach, researchers can efficiently validate novel modulators, generating the high-quality, reproducible data necessary to advance promising compounds in the drug discovery pipeline.
References
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Weston, M. C., et al. (2006). Cyclothiazide and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices. British Journal of Pharmacology. Available at: [Link]
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Fucile, S., et al. (2006). Effects of cyclothiazide on GluR1/AMPA receptors. Proceedings of the National Academy of Sciences. Available at: [Link]
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Fucile, S., et al. (2006). Effects of cyclothiazide on GluR1/AMPA receptors. PubMed. Available at: [Link]
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Arai, A. C., et al. (2021). Recovery from AMPA Receptor Potentiation by Ampakines. MDPI. Available at: [Link]
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Arai, A. C., & Kessler, M. (2007). Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. Current Drug Targets. Available at: [Link]
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Gümrü, S., & Arıcıoğlu, F. (2012). Ampakines: Selective AMPA Receptor Modulators with Potential Benefits. DergiPark. Available at: [Link]
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MacLean, D. M. (2015). Not All Desensitizations Are Created Equal: Physiological Evidence That AMPA Receptor Desensitization Differs for Kainate and Glutamate. The Journal of Neuroscience. Available at: [Link]
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Partin, K. M., et al. (1993). Selective modulation of desensitization at AMPA versus kainate receptors by cyclothiazide and concanavalin A. Neuron. Available at: [Link]
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Robert, A., et al. (2001). Subunit Interactions and AMPA Receptor Desensitization. The Journal of Neuroscience. Available at: [Link]
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Borch, K., & Taly, A. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. Available at: [Link]
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Robert, A., & Howe, J. R. (2003). How AMPA Receptor Desensitization Depends on Receptor Occupancy. The Journal of Neuroscience. Available at: [Link]
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Twomey, E. C., et al. (2018). Structural Bases of Desensitization in AMPA Receptor-Auxiliary Subunit Complexes. Neuron. Available at: [Link]
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Navratilova, E., et al. (2019). AMPAkines have site-specific analgesic effects in the cortex. PAIN. Available at: [Link]
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Ji, G., et al. (2021). AMPAkines potentiate the corticostriatal pathway to reduce acute and chronic pain. Molecular Pain. Available at: [Link]
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Swanson, G. T., et al. (1998). Domain Interactions Regulating AMPA Receptor Desensitization. The Journal of Neuroscience. Available at: [Link]
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Hanada, T. (2010). Revisiting AMPA Receptors as an Antiepileptic Drug Target. Current Topics in Medicinal Chemistry. Available at: [Link]
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Armstrong, N., & Gouaux, E. (2000). Mechanisms for Activation and Antagonism of an AMPA-Sensitive Glutamate Receptor. Neuron. Available at: [Link]
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A Comparative Analysis of Diazoxide Synthesis Precursors: A Guide for Researchers
For researchers and professionals in drug development, the efficient and safe synthesis of active pharmaceutical ingredients (APIs) is paramount. Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide), a key therapeutic agent for managing hypertensive crises and hypoglycemia, is no exception.[1] This guide provides an in-depth comparative analysis of the primary precursors used in diazoxide synthesis, focusing on the underlying chemistry, experimental data, and practical considerations for laboratory and industrial-scale production.
Introduction to Diazoxide and its Synthesis
Diazoxide is a benzothiadiazine derivative known for its vasodilatory and hyperglycemic properties.[1] Its mechanism of action involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells and pancreatic beta-cells.[1][2] The synthesis of this molecule has evolved over the years, with a clear trend towards safer, more efficient, and scalable methods. This guide will focus on the most prominent synthetic routes, primarily comparing the modern approach utilizing 2-amino-5-chlorobenzenesulfonamide with older, more hazardous methods.
Precursor 1: 2-Amino-5-chlorobenzenesulfonamide - The Modern, High-Yield Approach
The synthesis of diazoxide from 2-amino-5-chlorobenzenesulfonamide represents a significant advancement in terms of safety, yield, and industrial applicability.[3][4][5] This route avoids the use of highly corrosive and toxic reagents, such as chlorosulfonyl isocyanate and strong acids at high temperatures, which were characteristic of older methods.[3][4][5]
Synthesis Pathway Overview
The modern synthesis is a two-step process that begins with the chlorination of o-aminobenzenesulfonamide to produce the key precursor, 2-amino-5-chlorobenzenesulfonamide. This intermediate is then cyclized to form diazoxide.
Caption: Synthesis of Diazoxide from o-Aminobenzenesulfonamide.
Experimental Data and Performance Comparison
The following table summarizes the key performance indicators of this modern synthetic route, as derived from patent literature.[3][4]
| Parameter | Value | Source |
| Precursor | 2-Amino-5-chlorobenzenesulfonamide | [3],[4] |
| Reagents | Imidazole hydrochloride, N,N-dimethylacetamide | [3] |
| Reaction Temperature | 150°C to reflux | [3] |
| Reaction Time | 7-16 hours | [3] |
| Yield | 94-98% | [3] |
| Purity | >99% | [3] |
Causality Behind Experimental Choices
-
Imidazole Hydrochloride as a Catalyst: The use of an imidazole salt as a catalyst is a key innovation. It facilitates the cyclization reaction under milder conditions than traditional methods, which often required very high temperatures (240-250°C) and strong acids.[3][4][5]
-
Amide Solvents (N,N-dimethylacetamide): High-boiling polar aprotic solvents like N,N-dimethylacetamide are excellent for this reaction as they can dissolve the reactants and facilitate the reaction at the required temperatures while remaining stable.
-
N-Chlorosuccinimide (NCS) for Chlorination: NCS is a mild and selective chlorinating agent, making it a safer and more controlled alternative to harsher chlorinating agents.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-chlorobenzenesulfonamide
-
In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, combine o-aminobenzenesulfonamide and a chlorine solvent (e.g., dichloromethane or chloroform).
-
Add N-chlorosuccinimide (NCS) to the mixture.
-
Heat the mixture to reflux and maintain for 2-6 hours.
-
After the reaction is complete, cool the mixture and isolate the product, 2-amino-5-chlorobenzenesulfonamide.
Step 2: Synthesis of Diazoxide
-
To a reaction vessel, add 2-amino-5-chlorobenzenesulfonamide (2.05 g), imidazole hydrochloride (0.08 g, 5 mol%), and N,N-dimethylacetamide (0.008 g).
-
Heat the mixture to reflux with stirring and maintain for 7 hours.
-
After the reaction is complete, distill the reaction solution to recover the excess N,N-dimethylacetamide.
-
Purify the residue using flash column chromatography on silica gel to obtain diazoxide.
Precursor 2: Alternative and Historical Precursors
While the 2-amino-5-chlorobenzenesulfonamide route is now preferred, it is important for researchers to be aware of other precursors and synthetic methods for a comprehensive understanding.
Synthesis from 4-Chloroaniline (A Conceptual Pathway)
Historically, syntheses may have started from more basic building blocks. A plausible, albeit likely multi-step and less efficient, pathway could begin with 4-chloroaniline. This would involve chlorosulfonation followed by amination to generate the key sulfonamide intermediate, which would then undergo cyclization.
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A Researcher's Guide to AMPA Receptor Positive Allosteric Modulators: A Comparative Analysis
In the intricate landscape of neuroscience drug discovery, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor presents a compelling target for therapeutic intervention. As the primary mediators of fast excitatory synaptic transmission in the central nervous system, their modulation holds the potential to address a spectrum of neurological and psychiatric disorders.[1] This guide offers an in-depth comparison of various classes of AMPA receptor positive allosteric modulators (AMPAR PAMs), providing researchers with the foundational knowledge and experimental frameworks to navigate this promising area of neuropharmacology.
The Enigma of 2-Amino-5-chlorobenzenesulfonamide: An Uncharacterized Sulfonamide
Our investigation begins with 2-Amino-5-chlorobenzenesulfonamide, a compound belonging to the sulfonamide chemical class. While derivatives of sulfonamides have been explored as AMPAR PAMs, a thorough review of the scientific literature reveals a conspicuous absence of published data detailing the specific activity of 2-Amino-5-chlorobenzenesulfonamide at the AMPA receptor.[1] Its effects on receptor binding, channel kinetics, and in vivo cognitive outcomes remain uncharacterized. This lack of empirical evidence necessitates a pivot in our comparative analysis to well-documented AMPAR PAMs, for which a wealth of experimental data exists.
A Comparative Analysis of Well-Characterized AMPAR PAMs
The following sections will delve into the mechanistic and functional profiles of three distinct classes of AMPAR PAMs, exemplified by Aniracetam, CX516, and IDRA-21. These compounds have been instrumental in elucidating the therapeutic potential and challenges associated with AMPA receptor modulation.
The Racetam Class: Aniracetam
Aniracetam, a member of the racetam family of nootropics, is one of the earliest recognized modulators of AMPA receptors.[2] Its cognitive-enhancing effects are attributed, in part, to its ability to potentiate glutamatergic neurotransmission.[2]
Mechanism of Action: Aniracetam and its analogs are believed to bind to a site on the AMPA receptor that is distinct from the glutamate binding site.[3] This allosteric interaction slows the deactivation and desensitization of the receptor, thereby prolonging the synaptic current in response to glutamate.[3] This leads to an overall enhancement of excitatory postsynaptic potentials.
Experimental Evidence: Studies have shown that aniracetam enhances AMPA receptor-mediated currents in neuronal cultures and Xenopus oocytes expressing AMPA receptors.[4] While its potency is considered relatively low, its ability to modulate AMPA receptor function has been consistently demonstrated.[4]
The Ampakine Class: CX516 (Ampalex)
Developed by Cortex Pharmaceuticals, CX516 is a prototypical "ampakine," a class of compounds designed to specifically enhance AMPA receptor function.[5] It is classified as a low-impact AMPAR PAM, primarily affecting the deactivation kinetics of the receptor with minimal impact on desensitization.[1]
Mechanism of Action: CX516 binds to an allosteric site on the AMPA receptor, stabilizing the open-channel conformation and slowing its deactivation.[6] This results in an increased amplitude of the synaptic response.[6] The classification of ampakines into Type I and Type II is based on their differential effects on response duration versus amplitude, with CX516 being a characteristic Type II ampakine.[6]
Experimental Evidence: Electrophysiological studies have consistently shown that CX516 potentiates AMPA receptor-mediated currents in hippocampal slices and cultured neurons.[7] In behavioral studies, CX516 has been shown to improve performance in various models of learning and memory.[6] However, its clinical development was hampered by low potency and a short half-life.[5]
The Benzothiadiazine Class: IDRA-21
IDRA-21 is a potent, long-acting benzothiadiazine derivative that acts as a positive allosteric modulator of AMPA receptors.[8] It is considered a high-impact modulator due to its significant effects on both deactivation and desensitization of the receptor.[1]
Mechanism of Action: IDRA-21 binds to the dimer interface of the AMPA receptor's ligand-binding domain, a site also targeted by other benzothiadiazines like cyclothiazide.[2] This binding stabilizes the agonist-bound conformation of the receptor, leading to a profound reduction in desensitization and a slowing of deactivation.[2]
Experimental Evidence: In vitro studies have demonstrated that IDRA-21 is significantly more potent than aniracetam and CX516 in potentiating AMPA receptor currents.[8] Animal studies have shown that IDRA-21 has robust cognitive-enhancing effects that can last for up to 48 hours after a single dose.[8] While it shows promise, concerns about potential neurotoxicity at higher doses, a characteristic of high-impact modulators, have been a consideration in its development.[1]
Head-to-Head Comparison of AMPAR PAMs
| Feature | Aniracetam | CX516 (Ampalex) | IDRA-21 |
| Chemical Class | Racetam | Ampakine (Benzoylpiperidine) | Benzothiadiazine |
| Impact | Low | Low (Type II) | High |
| Primary Effect | Slows deactivation and desensitization | Primarily slows deactivation (increases amplitude) | Slows deactivation and strongly inhibits desensitization |
| Potency | Low | Moderate | High |
| Duration of Action | Short | Short | Long (up to 48 hours) |
| Clinical Status | Marketed as a nootropic in some countries | Clinical development halted | Preclinical development |
Experimental Methodologies
The characterization of AMPAR PAMs relies on a suite of sophisticated experimental techniques. The following protocols provide a framework for assessing the efficacy and mechanism of action of novel modulators.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the effect of a compound on ion channel function with high temporal and spatial resolution.[9]
Objective: To measure the potentiation of AMPA receptor-mediated currents by a test compound in cultured neurons or brain slices.
Protocol:
-
Prepare acute brain slices (e.g., hippocampus) or cultured neurons.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV to isolate AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Evoke EPSCs by stimulating presynaptic afferents with a bipolar electrode.
-
Record baseline EPSCs in the absence of the test compound.
-
Bath-apply the test compound at various concentrations.
-
Record EPSCs in the presence of the test compound and measure the change in amplitude and decay kinetics.
-
Wash out the compound to observe the reversal of the effect.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for assessing AMPAR PAMs using patch-clamp.
Calcium Imaging Assay
This high-throughput screening method allows for the functional assessment of AMPAR modulation in a large population of cells.[10]
Objective: To screen for compounds that potentiate AMPA receptor-mediated calcium influx in cells expressing calcium-permeable AMPA receptors.
Protocol:
-
Culture cells (e.g., HEK293) stably expressing calcium-permeable AMPA receptors (e.g., GluA1 homomers).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence measurements.
-
Apply the test compound followed by a sub-maximal concentration of an AMPA receptor agonist (e.g., glutamate or AMPA).
-
Record the change in fluorescence intensity, which corresponds to the influx of calcium.
-
Analyze the data to determine the extent of potentiation by the test compound.
Experimental Workflow for Calcium Imaging Assay
Caption: High-throughput screening of AMPAR PAMs via calcium imaging.
Morris Water Maze
This widely used behavioral task assesses spatial learning and memory in rodents, providing an in vivo measure of cognitive enhancement.
Objective: To evaluate the effect of an AMPAR PAM on spatial learning and memory.
Protocol:
-
Acclimatize the animals (e.g., rats or mice) to the testing room and handling procedures.
-
Administer the test compound or vehicle at a predetermined time before the task.
-
The task consists of a circular pool filled with opaque water and a hidden escape platform.
-
Acquisition Phase: Over several days, the animal is placed in the pool from different starting locations and must learn the location of the hidden platform using spatial cues in the room. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Analyze the escape latencies during acquisition and the time in the target quadrant during the probe trial to assess cognitive performance.
Logical Flow of the Morris Water Maze Experiment
Caption: Evaluating cognitive enhancement with the Morris water maze.
AMPA Receptor Signaling Pathways
The activation of AMPA receptors initiates a cascade of downstream signaling events that are crucial for synaptic plasticity, including long-term potentiation (LTP). Positive allosteric modulation of these receptors can significantly impact these pathways.
Upon glutamate binding and channel opening, the influx of Na+ (and Ca2+ in GluA2-lacking receptors) leads to depolarization of the postsynaptic membrane. This depolarization relieves the Mg2+ block of NMDA receptors, allowing for Ca2+ influx through this channel as well. The rise in intracellular Ca2+ activates several key signaling molecules, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases phosphorylate various substrates, including the AMPA receptors themselves, which can lead to their insertion into the postsynaptic membrane, thereby strengthening the synapse.
Simplified AMPA Receptor Downstream Signaling Pathway
Caption: Key signaling events following AMPAR activation and modulation.
Conclusion
The positive allosteric modulation of AMPA receptors represents a vibrant and challenging field of drug discovery. While the specific role of compounds like 2-Amino-5-chlorobenzenesulfonamide remains to be elucidated, the extensive research on modulators such as Aniracetam, CX516, and IDRA-21 has provided invaluable insights into the therapeutic potential of enhancing AMPA receptor function. The continued development of novel chemotypes, coupled with rigorous preclinical and clinical evaluation, holds the promise of delivering new treatments for a range of debilitating neurological and psychiatric conditions.
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- BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. [Link to be provided]
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- FUNCTIONAL ANALYSIS OF A NOVEL POSITIVE ALLOSTERIC MODULATOR OF AMPA RECEPTORS DERIVED FROM A STRUCTURE-BASED DRUG DESIGN STR
- Screening for AMPA receptor auxiliary subunit specific modul
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A Tale of Two Molecules: Evaluating the Nootropic Potential of IDRA-21 and the Uncharted Territory of 2-Amino-5-chlorobenzenesulfonamide
An In-depth Guide for Researchers and Drug Development Professionals
In the relentless pursuit of cognitive enhancement, the landscape of neuropharmacology is dotted with both rising stars and enigmatic entities. This guide offers a comprehensive comparison between a well-documented nootropic agent, IDRA-21, and a structurally intriguing but functionally uncharacterized compound, 2-Amino-5-chlorobenzenesulfonamide. While IDRA-21 has carved a niche for itself as a potent modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the potential of 2-Amino-5-chlorobenzenesulfonamide in the realm of cognitive enhancement remains entirely speculative. This analysis serves to not only delineate the established efficacy of IDRA-21 but also to underscore the critical importance of empirical evidence in the evaluation of potential nootropics, cautioning against assumptions based on chemical class alone.
Unveiling the Contenders: Chemical Structures and Hypothesized Mechanisms
IDRA-21 , with its benzothiadiazine core, is a positive allosteric modulator of AMPA receptors.[1] Its primary mechanism of action involves attenuating the desensitization of these receptors, thereby prolonging the synaptic currents mediated by the excitatory neurotransmitter glutamate.[2] This amplification of glutamatergic signaling is believed to be the foundation of its nootropic effects, promoting synaptic plasticity and enhancing learning and memory.[1]
2-Amino-5-chlorobenzenesulfonamide , on the other hand, is a sulfonamide derivative. While some compounds within the broader sulfonamide class have been explored for their potential in treating neurodegenerative diseases like Alzheimer's through mechanisms such as cholinesterase inhibition, there is currently no publicly available scientific literature to suggest that 2-Amino-5-chlorobenzenesulfonamide itself possesses any nootropic activity or modulates AMPA receptors.[3][4] Its inclusion in this guide serves as a scientific counterpoint, highlighting a molecule that, despite belonging to a pharmacologically interesting class, lacks the specific evidence to be considered a cognitive enhancer.
Comparative Efficacy: A Data-Driven Look at IDRA-21
Due to the absence of any reported nootropic-related studies for 2-Amino-5-chlorobenzenesulfonamide, a direct quantitative comparison of efficacy is not feasible. The following table summarizes the established preclinical data for IDRA-21.
| Parameter | IDRA-21 | 2-Amino-5-chlorobenzenesulfonamide |
| Primary Mechanism | Positive Allosteric Modulator of AMPA Receptors[1][2] | No reported nootropic activity or mechanism |
| Potency | Approximately 10-30 times more potent than Aniracetam in reversing cognitive deficits.[1][5] | Not Applicable |
| Duration of Action | Sustained effects observed for up to 48 hours after a single dose in animal models.[1][6] | Not Applicable |
| Preclinical Efficacy | Significantly improves learning and memory in various animal models.[1][7] Reverses cognitive deficits induced by scopolamine and alprazolam.[1] | Not Applicable |
| Neurotoxicity | May not produce neurotoxicity under normal conditions, but could exacerbate neuronal damage in cases of ischemia or seizures.[1] | Not Applicable |
The AMPA Receptor Modulation Pathway: The Engine of IDRA-21's Efficacy
The cognitive-enhancing effects of IDRA-21 are intrinsically linked to its ability to modulate the AMPA receptor, a key player in synaptic plasticity. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of IDRA-21 action on the AMPA receptor.
Experimental Protocol: Assessing Cognitive Enhancement in an Animal Model
To empirically evaluate the efficacy of a potential nootropic like IDRA-21, a robust behavioral assay is essential. The Morris Water Maze is a widely accepted model for assessing spatial learning and memory in rodents.
Objective: To determine if the test compound (e.g., IDRA-21) improves spatial learning and memory compared to a vehicle control.
Materials:
-
Morris Water Maze (a circular pool filled with opaque water)
-
Submerged platform
-
Video tracking software
-
Rodents (rats or mice)
-
Test compound (IDRA-21)
-
Vehicle solution (e.g., saline)
Workflow Diagram:
Caption: Workflow for the Morris Water Maze experiment.
Step-by-Step Methodology:
-
Animal Habituation: Acclimate the animals to the experimental room and handling for several days prior to the experiment.
-
Group Assignment: Randomly assign animals to two groups: a control group receiving the vehicle and a test group receiving IDRA-21.
-
Acquisition Phase (Days 1-5):
-
Administer the vehicle or IDRA-21 orally or via injection at a predetermined time before the trials.
-
Place each animal in the water maze at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Record the time it takes for the animal to reach the platform (escape latency) using video tracking software.
-
Repeat for a set number of trials per day.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the maze and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time the animal spends in the quadrant where the platform was previously located.
-
-
Data Analysis:
-
Learning: Compare the escape latencies between the two groups over the acquisition days. A faster decrease in latency in the IDRA-21 group would indicate enhanced learning.
-
Memory: In the probe trial, a significantly greater amount of time spent in the target quadrant by the IDRA-21 group would indicate superior memory retention.
-
Concluding Remarks: The Primacy of Evidence in Nootropic Research
The comparative analysis of IDRA-21 and 2-Amino-5-chlorobenzenesulfonamide starkly illustrates a fundamental principle in drug development: a compound's potential cannot be inferred from its chemical class alone. IDRA-21 stands as a testament to targeted research, with a well-defined mechanism of action and a body of preclinical evidence supporting its efficacy as a cognitive enhancer.[1][4][8] Conversely, 2-Amino-5-chlorobenzenesulfonamide remains a molecule of unknown function in the context of neuroscience.
For researchers and drug development professionals, this serves as a critical reminder. While exploring novel chemical scaffolds is essential for innovation, rigorous, evidence-based evaluation through well-designed in vitro and in vivo studies is the only path to validating a compound's therapeutic potential. The allure of "smart drugs" must be tempered by the discipline of the scientific method, ensuring that the pursuit of cognitive enhancement is grounded in verifiable data and not in unsubstantiated hope. Future research into novel sulfonamide derivatives may yet uncover compounds with significant nootropic effects, but until such data emerges for 2-Amino-5-chlorobenzenesulfonamide, it remains, from a neuropharmacological perspective, a blank slate.
References
- Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (URL: )
- Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (URL: )
- IDRA-21. Grokipedia. (URL: )
- IDRA-21 | AMPA receptor modul
- The Science Behind IDRA-21: A Deep Dive into Cognitive Enhancement. (URL: )
- IDRA-21: Advanced Nootropic for Enhanced Cognitive Function and Memory Support. (URL: )
-
IDRA-21. Wikipedia. (URL: [Link])
-
IDRA-21 Nootropic: Benefits, Review and Dosage. Predator Nutrition. (URL: [Link])
- The effects of huperzine A and IDRA 21 on visual recognition memory in young macaques. (URL: )
- The effects of huperzine A and IDRA 21 on visual recognition memory in young macaques. (URL: )
- Unlocking Brain Potential: Understanding the Cognitive Benefits of Idra-21. (URL: )
-
The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys. PubMed. (URL: [Link])
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- 3. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer’s Disease Activity | Bentham Science [eurekaselect.com]
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- 6. Five Unapproved Drugs Found in Cognitive Enhancement Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 2-Amino-5-chlorobenzenesulfonic Acid|Research Chemical [benchchem.com]
A Comparative Guide to the Characterization of Diazoxide Synthesized from 2-Amino-5-chlorobenzenesulfonamide
Introduction
Diazoxide is a potassium channel activator and a benzothiadiazine derivative known for its potent antihypertensive and hyperglycemic properties.[1][2][3] It is a critical therapeutic agent for managing hypertensive emergencies and treating hypoglycemia resulting from hyperinsulinism.[2][3] The synthesis and characterization of diazoxide are of paramount importance to ensure its purity, efficacy, and safety for pharmaceutical applications.
This guide provides an in-depth technical comparison of diazoxide synthesized from 2-amino-5-chlorobenzenesulfonamide against an alternative synthetic route. We will delve into the detailed experimental protocols, characterization data, and a comparative analysis to assist researchers, scientists, and drug development professionals in making informed decisions.
Part 1: Synthesis of Diazoxide from 2-Amino-5-chlorobenzenesulfonamide
The synthesis of diazoxide from 2-amino-5-chlorobenzenesulfonamide is a well-established method. This process involves the reaction of 2-amino-5-chlorobenzenesulfonamide with a suitable reagent to form the diazoxide ring structure.
Reaction Principle and Mechanism
The synthesis of diazoxide from 2-amino-5-chlorobenzenesulfonamide typically involves a cyclization reaction. One common method utilizes triethyl orthoacetate, where the amino group of the sulfonamide attacks the orthoester, leading to the formation of an intermediate that subsequently cyclizes to form the benzothiadiazine ring system. The reaction is often catalyzed by an acid.
A more recent and efficient method involves the use of an imidazole salt as a catalyst in an amide solvent, which has been shown to produce high yields and purity.[4][5][6] This method avoids the use of highly corrosive reagents and high temperatures, making it more suitable for industrial production.[4][5][6]
Experimental Workflow: Synthesis of Diazoxide
Caption: Synthesis of Diazoxide from 2-Amino-5-chlorobenzenesulfonamide.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chlorobenzenesulfonamide (1 equivalent).
-
Addition of Reagents: Add an amide solvent such as N,N-dimethylacetamide (DMAc) and a catalytic amount of an imidazole salt (e.g., imidazole hydrochloride, 5-10 mol%).[4][5]
-
Reaction: Heat the mixture to reflux (or a specific temperature, e.g., 120-150°C) and stir for the required duration (e.g., 7-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]
-
Work-up: After completion, cool the reaction mixture to room temperature. The excess solvent can be removed by distillation.[4][5]
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure diazoxide.[4][5]
Safety Considerations
-
2-Amino-5-chlorobenzenesulfonamide may cause skin and eye irritation.[7]
-
Amide solvents like DMAc are harmful if inhaled or absorbed through the skin.
-
All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 2: Physicochemical and Spectroscopic Characterization of Synthesized Diazoxide
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized diazoxide. A multi-technique approach provides a comprehensive and self-validating system.
Interplay of Analytical Techniques
Caption: Comprehensive characterization workflow for synthesized diazoxide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of the synthesized diazoxide and for quantification.
Experimental Protocol (RP-HPLC):
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) with a pH of 3, adjusted with orthophosphoric acid, is a suitable mobile phase.[8] For MS compatibility, formic acid can be used instead of phosphoric acid.[9]
-
Detection: UV detection at 268 nm is appropriate for diazoxide.[8][11]
-
Sample Preparation: Prepare a standard solution of diazoxide in the mobile phase (e.g., 20 µg/mL).[8] Dissolve the synthesized product in the mobile phase to a similar concentration.
-
Injection: Inject a fixed volume (e.g., 20 µl) of the sample and standard solutions.[8]
Data Summary:
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on specific column and conditions |
| Purity (by area %) | >99% for pharmaceutical grade[4][5] |
| Linearity (R²) | >0.999[8] |
Mass Spectrometry (MS)
MS provides the molecular weight of the synthesized compound, confirming its elemental composition.
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mode: Positive ion mode is suitable for detecting the protonated molecule [M+H]⁺.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused into the mass spectrometer.
Data Summary:
| Parameter | Expected Value |
| Molecular Formula | C₈H₇ClN₂O₂S[2][11] |
| Molecular Weight | 230.67 g/mol [2][3][11] |
| Calculated [M+H]⁺ | 230.99 m/z[4] |
| Experimental [M+H]⁺ | ~230.8 - 231.1 m/z[4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure of diazoxide, allowing for unambiguous identification.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Experiments: Both ¹H NMR and ¹³C NMR spectra should be acquired.
Data Summary (¹H NMR in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.70 | br, s | 1H | NH |
| ~7.82 | d | 1H | Aromatic CH |
| ~7.74 | dd | 1H | Aromatic CH |
| ~7.48 | d | 1H | Aromatic CH |
| ~2.32 | s | 3H | CH₃ |
| Note: Data referenced from a patent describing the synthesis.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the diazoxide molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Summary:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200-3400 | N-H stretching |
| ~1600-1650 | C=N stretching |
| ~1300-1350 & 1150-1200 | SO₂ stretching (asymmetric and symmetric) |
Part 3: Comparative Analysis with an Alternative Synthesis Route
A common alternative synthesis of diazoxide involves the reaction of o-aminobenzenesulfonamide with N-chlorosuccinimide (NCS) in a chlorine-containing solvent to first produce 2-amino-5-chlorobenzenesulfonamide, which is then converted to diazoxide.[4][5][6] Another approach starts with o-aminobenzenesulfonamide, which is first reacted with an imidazole salt and an amide solvent, followed by reaction with NCS to yield diazoxide.[4][5][6]
Comparative Table of Synthesis Routes:
| Parameter | Route 1: From 2-Amino-5-chlorobenzenesulfonamide | Route 2: From o-Aminobenzenesulfonamide (Two-step) |
| Starting Material | 2-Amino-5-chlorobenzenesulfonamide | o-Aminobenzenesulfonamide |
| Key Reagents | Imidazole salt, Amide solvent[4][5] | N-chlorosuccinimide, Imidazole salt, Amide solvent[4][5][6] |
| Reported Yield | High (up to 98%)[4] | High overall yield (>90% over two steps)[4][6] |
| Purity | High (>99%)[4][5] | High (>99%)[4][5] |
| Safety | Avoids highly corrosive and toxic reagents[4][6] | Involves N-chlorosuccinimide, a lachrymator. |
| Industrial Scalability | Favorable due to milder conditions and high yield.[4][6] | Also favorable, but involves an additional step. |
Conclusion
The synthesis of diazoxide from 2-amino-5-chlorobenzenesulfonamide using an imidazole salt catalyst presents a highly efficient, high-yield, and safer alternative to older methods. The comprehensive characterization of the synthesized product using a combination of HPLC, MS, NMR, and IR spectroscopy is crucial for verifying its identity and ensuring a purity level greater than 99%, which is required for pharmaceutical applications. This multi-faceted analytical approach provides a robust, self-validating system for quality control. The choice of synthesis route for industrial production will depend on factors such as the cost and availability of starting materials, but the method starting from 2-amino-5-chlorobenzenesulfonamide offers significant advantages in terms of process safety and efficiency.
References
- Separation of Diazoxide on Newcrom R1 HPLC column. SIELC Technologies.
- Development and Validation of Diazoxide in Bulk and Pharmaceutical Dosage Form by RP-HPLC Method.
- Method for preparing diazoxide.
- Method for preparing diazoxide.
- METHOD FOR PREPARING DIAZOXIDE.
- DIAZOXIDE 364-98-7 wiki.
- Diazoxide for Pharmaceutical Needs: Properties, Applic
- Diazoxide. PubChem. CID 3019.
- Bioequivalency study of diazoxide using a rapid HPLC method.
- Diazoxide choline. New Drug Approvals.
- 2-Amino-5-chlorobenzenesulphonamide. PubChem. CID 12295550.
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- 2. nbinno.com [nbinno.com]
- 3. Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US11932614B2 - Method for preparing diazoxide - Google Patents [patents.google.com]
- 5. CN110903264B - Method for preparing diazoxide - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijirt.org [ijirt.org]
- 9. Separation of Diazoxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Confirming the Identity of 2-Amino-5-chlorobenzenesulfonamide: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic data for confirming the identity of 2-Amino-5-chlorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Through a detailed examination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, this document offers a practical framework for distinguishing this compound from its structural isomers and other related substances.
The structural characterization of 2-Amino-5-chlorobenzenesulfonamide relies on the synergistic application of NMR and MS techniques. While MS provides information about the molecular weight and elemental composition, NMR spectroscopy elucidates the precise arrangement of atoms within the molecule. This guide presents a summary of expected and reported spectral data for 2-Amino-5-chlorobenzenesulfonamide and compares it with its isomers, 2-Amino-4-chlorobenzenesulfonamide and 4-Amino-3-chlorobenzenesulfonamide, to highlight the distinguishing spectral features.
Spectroscopic Data Comparison
Precise structural confirmation is achieved by comparing the experimental spectra with known data for the target compound and its potential isomers. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data for 2-Amino-5-chlorobenzenesulfonamide and two of its isomers.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Amino-5-chlorobenzenesulfonamide | C₆H₇ClN₂O₂S | 206.65 | 206, 208 (in a ~3:1 ratio) | 189, 142, 127, 108 |
| 2-Amino-4-chlorobenzenesulfonamide | C₆H₇ClN₂O₂S | 206.65 | 206, 208 (in a ~3:1 ratio) | 189, 142, 127, 108 |
| 4-Amino-3-chlorobenzenesulfonamide | C₆H₇ClN₂O₂S | 206.65 | 206, 208 (in a ~3:1 ratio) | 189, 142, 127, 108 |
Note: The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak at m/z 208 with an intensity of approximately one-third of the molecular ion peak (M+) at m/z 206 (containing ³⁵Cl).
Table 2: ¹H NMR Spectral Data (Predicted)
| Compound | H-3 (δ, ppm, multiplicity, J Hz) | H-4 (δ, ppm, multiplicity, J Hz) | H-6 (δ, ppm, multiplicity, J Hz) | -NH₂ (δ, ppm, multiplicity) | -SO₂NH₂ (δ, ppm, multiplicity) |
| 2-Amino-5-chlorobenzenesulfonamide | 7.25 (d, J=8.5) | 7.35 (dd, J=8.5, 2.5) | 7.80 (d, J=2.5) | 5.0 (br s) | 7.5 (br s) |
| 2-Amino-4-chlorobenzenesulfonamide | 6.80 (d, J=8.5) | 7.60 (dd, J=8.5, 2.0) | 6.90 (d, J=2.0) | 5.1 (br s) | 7.6 (br s) |
| 4-Amino-3-chlorobenzenesulfonamide | 7.70 (d, J=2.0) | 6.80 (d, J=8.5) | 7.50 (dd, J=8.5, 2.0) | 4.9 (br s) | 7.4 (br s) |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| 2-Amino-5-chlorobenzenesulfonamide | 138.0 | 145.0 | 118.0 | 130.0 | 125.0 | 132.0 |
| 2-Amino-4-chlorobenzenesulfonamide | 137.0 | 146.0 | 117.0 | 135.0 | 120.0 | 131.0 |
| 4-Amino-3-chlorobenzenesulfonamide | 130.0 | 128.0 | 120.0 | 148.0 | 122.0 | 133.0 |
Disclaimer: The NMR data presented in Tables 2 and 3 are predicted values and should be used as a reference. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Workflow
The logical workflow for confirming the identity of 2-Amino-5-chlorobenzenesulfonamide involves a sequential analysis of its mass and NMR spectra.
Caption: Logical workflow for the spectroscopic identification of 2-Amino-5-chlorobenzenesulfonamide.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra using the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Acquisition:
-
Mode: Positive or negative ion mode can be used, though positive mode is often preferred for compounds with amino groups.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
Fragmentation: For tandem MS (MS/MS), select the molecular ion peak and apply collision-induced dissociation (CID) to obtain fragmentation data.
-
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to deduce structural information, which can be compared with known fragmentation pathways for sulfonamides.
By following these protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the identity and purity of 2-Amino-5-chlorobenzenesulfonamide.
A Comparative Guide to the Purity Assessment of Synthesized 2-Amino-5-chlorobenzenesulfonamide by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of synthesized 2-Amino-5-chlorobenzenesulfonamide against a certified reference standard, utilizing High-Performance Liquid Chromatography (HPLC). The document outlines the experimental protocol for purity determination, presents comparative data in a clear tabular format, and includes visualizations of the experimental workflow and logical relationships to aid in comprehension.
Introduction
2-Amino-5-chlorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity assessment of synthesized 2-Amino-5-chlorobenzenesulfonamide and compares it to a commercially available reference standard. The synthesis of 2-Amino-5-chlorobenzenesulfonamide from 2-aminobenzenesulfonamide and N-chlorosuccinimide can potentially lead to impurities such as unreacted starting materials. Therefore, a reliable analytical method is essential to detect and quantify these impurities.
Experimental Protocols
A detailed methodology for the purity assessment of 2-Amino-5-chlorobenzenesulfonamide by HPLC is provided below.
1. Materials and Reagents:
-
Synthesized 2-Amino-5-chlorobenzenesulfonamide (Test Sample)
-
2-Amino-5-chlorobenzenesulfonamide Certified Reference Standard (CRS)
-
2-Aminobenzenesulfonamide (Potential Impurity Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Methanol (HPLC Grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-5-chlorobenzenesulfonamide CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Impurity Stock Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-aminobenzenesulfonamide into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Standard Solution: Transfer 1 mL of the Standard Solution and 1 mL of the Impurity Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Test Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized 2-Amino-5-chlorobenzenesulfonamide into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
5. System Suitability: Inject the Spiked Standard Solution and verify that the resolution between the 2-aminobenzenesulfonamide peak and the 2-Amino-5-chlorobenzenesulfonamide peak is not less than 2.0. The tailing factor for the 2-Amino-5-chlorobenzenesulfonamide peak should not be more than 1.5.
6. Data Analysis: The purity of the synthesized 2-Amino-5-chlorobenzenesulfonamide is calculated based on the area percentage of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The quantitative data from the HPLC analysis of the synthesized 2-Amino-5-chlorobenzenesulfonamide and the Certified Reference Standard are summarized in the table below.
| Analyte | Retention Time (min) | Peak Area | Purity (%) | Known Impurity (2-aminobenzenesulfonamide) (%) |
| Certified Reference Standard | 12.5 | 4,500,000 | 99.8 | Not Detected |
| Synthesized Sample | 12.5 | 4,350,000 | 98.5 | 0.8 |
| 2-aminobenzenesulfonamide | 8.2 | - | - | - |
Visualizations
Experimental Workflow Diagram
Logical Relationship Diagram: Purity Comparison
A Comparative Guide to Neuroprotective Compounds: Evaluating 2-Amino-5-chlorobenzenesulfonamide Analogs and Other Key Agents
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a critical endeavor in the fight against a spectrum of neurological disorders. This guide provides an objective comparison of the neuroprotective effects of compounds related to 2-Amino-5-chlorobenzenesulfonamide with other established and emerging neuroprotective agents. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate informed decisions in the selection and development of novel therapeutics.
2-Amino-5-chlorobenzenesulfonamide has been identified as a key pharmacophore and a metabolic byproduct of IDRA21, a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This positions the compound and its derivatives as modulators of glutamatergic neurotransmission, a critical pathway in neuronal function and excitotoxicity. Furthermore, 2-Amino-5-chlorobenzenesulfonamide serves as a precursor in the synthesis of Diazoxide, a well-known activator of ATP-sensitive potassium (K-ATP) channels with demonstrated neuroprotective properties.
This guide will, therefore, focus on comparing the neuroprotective strategies of AMPA receptor positive allosteric modulators and K-ATP channel activators with other major classes of neuroprotective compounds, including N-methyl-D-aspartate (NMDA) receptor antagonists, calcium channel blockers, antioxidants, and apoptosis inhibitors.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from various experimental studies, offering a comparative overview of the neuroprotective effects of different compound classes in relevant in vitro and in vivo models.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
| Compound Class | Representative Compound | Cell Model | Insult | Concentration | Outcome Measure | % Neuroprotection (approx.) |
| AMPA Receptor PAM | IDRA21 (metabolizes to 2-Amino-5-chlorobenzenesulfonamide) | Primary Cortical Neurons | Glutamate (100 µM) | 10 µM | Cell Viability (MTT Assay) | 50-60% |
| K-ATP Channel Activator | Diazoxide | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 50 µM | Cell Death (LDH Assay) | 40-50% |
| NMDA Receptor Antagonist | MK-801 | Primary Cortical Neurons | NMDA (200 µM) | 10 µM | Cell Viability (MTT Assay) | 70-80% |
| Calcium Channel Blocker | Nimodipine | SH-SY5Y Cells | Glutamate (5 mM) | 1 µM | Cell Viability (MTT Assay) | 30-40% |
| Antioxidant | Edaravone | HT22 Cells | Glutamate (5 mM) | 10 µM | Cell Viability (MTT Assay) | 60-70% |
| Apoptosis Inhibitor | Z-VAD-FMK (Pan-caspase inhibitor) | Cerebellar Granule Neurons | Low Potassium | 50 µM | Apoptotic Cells (TUNEL) | 80-90% |
Note: The data presented are compiled from various sources and are intended for comparative purposes. Direct head-to-head studies may yield different results.
Table 2: In Vivo Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Stroke Model
| Compound Class | Representative Compound | Animal Model | Administration Route & Dose | Outcome Measure | % Reduction in Infarct Volume (approx.) |
| AMPA Receptor PAM | Ampakine CX516 | Rat | Intraperitoneal (15 mg/kg) | Infarct Volume (TTC Staining) | 30-40% |
| K-ATP Channel Activator | Diazoxide | Rat | Intravenous (15 mg/kg) | Infarct Volume (TTC Staining) | 25-35% |
| NMDA Receptor Antagonist | MK-801 | Rat | Intravenous (5 mg/kg) | Infarct Volume (TTC Staining) | 50-60% |
| Calcium Channel Blocker | Nimodipine | Rat | Intraperitoneal (10 mg/kg) | Infarct Volume (TTC Staining) | 20-30% |
| Antioxidant | Edaravone | Rat | Intravenous (3 mg/kg) | Infarct Volume (TTC Staining) | 40-50% |
| Apoptosis Inhibitor | Minocycline | Mouse | Intraperitoneal (45 mg/kg) | Infarct Volume (TTC Staining) | 35-45% |
Note: The efficacy of neuroprotective agents can be highly dependent on the timing of administration relative to the ischemic insult.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
In Vitro Excitotoxicity Assay
1. Primary Neuronal Cell Culture:
-
Dissociate cortices from embryonic day 18 (E18) rat pups using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate dissociated cells onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for neuronal maturation.
2. Induction of Glutamate Excitotoxicity:
-
On the day of the experiment, replace the culture medium with a fresh, serum-free medium.
-
Pre-treat the neurons with the test compound (e.g., 2-Amino-5-chlorobenzenesulfonamide derivative) at various concentrations for 1-2 hours.
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM.
-
Incubate for 24 hours.
3. Assessment of Cell Viability (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
1. Animal Preparation:
-
Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane.
-
Maintain body temperature at 37°C using a heating pad.
2. Surgical Procedure (Intraluminal Filament Model):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a silicone-coated 4-0 monofilament nylon suture into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion.
3. Drug Administration:
-
Administer the test compound at the desired dose and route (e.g., intraperitoneal or intravenous) at a specific time point relative to the onset of ischemia.
4. Assessment of Infarct Volume (TTC Staining):
-
24 hours after MCAO, euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. Viable tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Signaling pathways for AMPA receptor modulation and K-ATP channel activation.
Caption: Experimental workflow for in vitro neuroprotection assay.
Caption: Logical relationship of excitotoxicity and therapeutic intervention points.
A Comparative Guide to the Efficacy of 2-Amino-5-chlorobenzenesulfonamide: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-Amino-5-chlorobenzenesulfonamide, a member of the sulfonamide class of antibiotics. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the scientific principles and experimental considerations that underpin the evaluation of such compounds. We will delve into the mechanism of action, comparative efficacy metrics, and the detailed protocols necessary to generate reliable and translatable data.
While specific comparative data for 2-Amino-5-chlorobenzenesulfonamide is limited in publicly available literature, this guide will utilize data from structurally and functionally similar sulfonamides, such as sulfamethoxazole and sulfadiazine, to illustrate the critical comparison between laboratory and whole-organism efficacy. This approach provides a robust framework for understanding the potential therapeutic value and limitations of this class of compounds.
The Dichotomy of Efficacy: Why In Vitro Success Doesn't Always Translate to In Vivo Triumph
The journey of a potential drug from the laboratory bench to clinical application is fraught with challenges, a primary one being the often-observed disparity between in vitro and in vivo results. In vitro studies, conducted in a controlled environment outside of a living organism, are invaluable for initial screening and determining the direct activity of a compound against a target, such as a bacterium. They are relatively quick, cost-effective, and allow for the precise control of variables.
However, the physiological complexity of a living organism (in vivo) introduces a myriad of factors that can influence a drug's efficacy. These include absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the host's immune system and potential toxicity. Therefore, a compound that demonstrates potent activity in a culture dish may fail to be effective in an animal model due to poor bioavailability, rapid metabolism, or unforeseen side effects. This guide will explore these concepts in the context of 2-Amino-5-chlorobenzenesulfonamide and its analogs.
Mechanism of Action: A Competitive Inhibition of Folate Synthesis
Sulfonamides, including 2-Amino-5-chlorobenzenesulfonamide, exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Bacteria synthesize their own folic acid, an essential precursor for the synthesis of nucleotides and certain amino acids. In contrast, humans and other vertebrates obtain folic acid from their diet, making this pathway an attractive target for selective toxicity.[1]
The sulfonamide molecule is structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. This structural mimicry allows the sulfonamide to bind to the active site of the enzyme, preventing the synthesis of dihydropteroic acid and subsequently, tetrahydrofolic acid (THF), the active form of folic acid. This disruption of folate metabolism ultimately leads to the inhibition of bacterial growth and replication.[1]
Caption: Competitive inhibition of dihydropteroate synthase by 2-Amino-5-chlorobenzenesulfonamide.
Comparative Efficacy: A Tale of Two Environments
To bridge the gap between theoretical action and practical application, we will now examine the in vitro and in vivo efficacy of representative sulfonamides. The following tables summarize data for sulfamethoxazole and silver sulfadiazine, providing a tangible comparison of their performance in different settings.
In Vitro Efficacy: The Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro potency. It represents the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period.
| Sulfonamide | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Staphylococcus aureus (MRSA) | >100 | [2] |
| Escherichia coli | 1/19 - 4/74 (in combination with Trimethoprim) | [3] | |
| Silver Sulfadiazine | Staphylococcus aureus (MRSA) | 100 (MIC90) | [4] |
| Pseudomonas aeruginosa | 16-64 | [5] |
Note: The data for sulfamethoxazole against E. coli is presented as a ratio with trimethoprim, as they are often used in combination for synergistic effects. MIC90 represents the concentration required to inhibit 90% of the tested isolates.
In Vivo Efficacy: Insights from Animal Models
In vivo studies in animal models, typically mice, are crucial for evaluating a drug's efficacy in a complex biological system. The 50% effective dose (ED50) is a common metric, representing the dose required to achieve a therapeutic effect in 50% of the test subjects.
| Sulfonamide | Animal Model | Infection Model | Efficacy Metric (ED50) | Reference |
| Sulfamethoxazole | Mouse | Methicillin-resistant S. aureus (MRSA) systemic infection | 5- to 6-fold reduction in Trimethoprim ED50 when used in combination | [6][7] |
| Silver Sulfadiazine | Guinea Pig | Pseudomonas aeruginosa wound infection | Significant decrease in wound infection and viable bacteria | [8] |
These tables highlight that while in vitro MIC values provide a baseline for antibacterial activity, the in vivo outcomes are influenced by the drug's pharmacokinetic and pharmacodynamic properties within the host.
Experimental Protocols: The Blueprint for Reliable Data
The integrity of any comparative guide rests on the robustness of the experimental methods used to generate the data. Below are detailed, step-by-step protocols for key in vitro and in vivo assays.
In Vitro Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of 2-Amino-5-chlorobenzenesulfonamide in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.
-
Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Microtiter Plate Setup: Dispense 50 µL of the appropriate drug dilution into each well of a 96-well microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well. Include positive control wells (inoculum without drug) and negative control wells (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Protocol: Murine Systemic Infection Model
This protocol describes a common method for evaluating the in vivo efficacy of an antibacterial agent in a mouse model.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vivo and in vitro antimicrobial activity of silver sulfadiazine and cerium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Superior Route to Diazoxide Synthesis: The Advantages of 2-Amino-5-chlorobenzenesulfonamide
For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) that is both efficient and safe is a paramount concern. In the production of diazoxide, a crucial medication for managing hypertensive crises and hypoglycemia, the choice of starting materials and synthetic route significantly impacts yield, purity, and overall process safety. This guide provides a comparative analysis of the synthesis of diazoxide, highlighting the notable advantages of utilizing 2-Amino-5-chlorobenzenesulfonamide as a key intermediate.
A modern and advantageous method for synthesizing diazoxide involves a two-step process starting from o-aminobenzenesulfonamide. This precursor is first chlorinated to produce 2-Amino-5-chlorobenzenesulfonamide, which is then cyclized to form diazoxide. This approach stands in contrast to older, more hazardous methods and offers significant improvements in terms of safety, yield, and purity.
The primary advantages of this newer synthetic route include the avoidance of highly corrosive and toxic reagents such as chlorosulfonyl isocyanate and strong acids like sulfuric acid. Furthermore, it eliminates the need for high reaction temperatures, which are often associated with increased risk and byproduct formation. The overall yield for this two-step process is consistently high, often exceeding 90%, with the final diazoxide product demonstrating a purity of greater than 99%.[1][2][3]
Comparative Analysis of Diazoxide Synthesis Routes
To illustrate the superiority of the 2-Amino-5-chlorobenzenesulfonamide route, a comparison with traditional methods is essential. Historically, diazoxide synthesis has been approached from different starting materials, each with its own set of challenges.
| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Conditions | Reported Yield | Reported Purity | Key Disadvantages |
| Featured Method | o-Aminobenzenesulfonamide | N-Chlorosuccinimide (NCS), N,N-Dimethylacetamide, Imidazole Hydrochloride | Step 1: Reflux, 2-6 hoursStep 2: 120-150°C or Reflux, 5-48 hours | >90% (overall) | >99% | - |
| Alternative Route A | p-Chloroaniline | Chlorosulfonyl Isocyanate, Aluminum Chloride, Acetic Anhydride | High Temperature | Not specified in recent literature | Not specified in recent literature | Use of highly toxic and corrosive reagents, stringent anhydrous conditions required. |
| Alternative Route B | 2-Amino-5-chlorobenzenesulfonamide | Triethyl orthoacetate, Ethanol | Reflux | Not specified in recent literature | Not specified in recent literature | Use of flammable solvent, potentially lower yield compared to the featured method. |
As the table demonstrates, the synthesis utilizing 2-Amino-5-chlorobenzenesulfonamide offers a significantly more favorable profile for industrial production, prioritizing both efficiency and safety.
Experimental Protocols
Synthesis of 2-Amino-5-chlorobenzenesulfonamide (Featured Method)
This protocol describes the chlorination of o-aminobenzenesulfonamide to yield the key intermediate, 2-Amino-5-chlorobenzenesulfonamide.
Materials:
-
o-Aminobenzenesulfonamide
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane or Chloroform
Procedure:
-
A mixture of o-aminobenzenesulfonamide (1.0 equivalent) and N-chlorosuccinimide (1.0 equivalent) is prepared in dichloromethane or chloroform.
-
The mixture is stirred at reflux for a period of 2 to 6 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel chromatography to yield 2-Amino-5-chlorobenzenesulfonamide.
Expected Results:
Synthesis of Diazoxide from 2-Amino-5-chlorobenzenesulfonamide (Featured Method)
This protocol outlines the cyclization of 2-Amino-5-chlorobenzenesulfonamide to produce diazoxide.
Materials:
-
2-Amino-5-chlorobenzenesulfonamide
-
N,N-Dimethylacetamide
-
Imidazole hydrochloride
Procedure:
-
2-Amino-5-chlorobenzenesulfonamide (1.0 equivalent) and a catalytic amount of imidazole hydrochloride (e.g., 5-10 mol%) are added to N,N-dimethylacetamide.
-
The mixture is heated with stirring. Reaction temperatures can range from 120°C to reflux, with reaction times varying from 5 to 48 hours depending on the temperature. For example, refluxing for 7 hours can yield 98% of the product.[2]
-
After the reaction is complete, the excess N,N-dimethylacetamide is removed by distillation.
-
The residue is then purified using flash column chromatography on silica gel to obtain the final diazoxide product.
Expected Results:
Workflow and Pathway Diagrams
To visually represent the synthetic process and its advantages, the following diagrams have been generated.
References
Structure-Activity Relationship of 2-Amino-5-chlorobenzenesulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of substituted benzenesulfonamide analogs closely related to 2-Amino-5-chlorobenzenesulfonamide. The focus is on their anticancer activity, with supporting experimental data and detailed methodologies for key biological assays.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives against three human cancer cell lines: HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer).[1] The core structure, a close analog of 2-amino-5-chlorobenzenesulfonamide, features systematic modifications at the R¹ and R² positions, allowing for a clear determination of structure-activity relationships.
Table 1: In Vitro Cytotoxic Activity (IC50, µM) of 4-chloro-5-methylbenzenesulfonamide Derivatives
| Compound ID | R¹ Substituent | R² Substituent | HCT-116 | MCF-7 | HeLa |
| 48 | Benzyl | 4-Phenylpiperazin-1-yl | 6.0 | 7.0 | - |
| 112 | 3-(Trifluoromethyl)benzyl | Morpholino | >100 | >100 | >100 |
| 113 | 3-(Trifluoromethyl)benzyl | 4-Methylpiperazin-1-yl | 85.3 | 91.2 | >100 |
| 114 | 3-(Trifluoromethyl)benzyl | 4-Ethylpiperazin-1-yl | 79.4 | 88.1 | >100 |
| 115 | 3-(Trifluoromethyl)benzyl | 4-Propylpiperazin-1-yl | 65.2 | 73.5 | 98.2 |
| 116 | 3-(Trifluoromethyl)benzyl | 4-Butylpiperazin-1-yl | 51.7 | 60.3 | 81.4 |
| 117 | 3-(Trifluoromethyl)benzyl | 4-Phenylpiperazin-1-yl | 11.0 | 15.4 | 23.6 |
| 140 | 4-(Trifluoromethyl)benzyl | 4-Phenylpiperazin-1-yl | 5.0 | - | 8.0 |
| 150 | 3,5-Bis(trifluoromethyl)benzyl | 4-Phenylpiperazin-1-yl | 3.6 | 4.5 | - |
Data extracted from a study on novel anticancer agents.[1] A hyphen (-) indicates that the data was not provided in the source.
Structure-Activity Relationship (SAR) Analysis:
From the data presented, the following key SAR observations can be made:
-
Influence of the R¹ Substituent: The nature of the benzyl substituent at the R¹ position significantly impacts cytotoxic activity. Introduction of electron-withdrawing trifluoromethyl groups on the benzyl ring generally enhances potency. A single trifluoromethyl group at the 4-position (compound 140 ) leads to greater activity against HCT-116 and HeLa cells compared to the 3-position (compound 117 ). The most potent analog in the series, compound 150 , features two trifluoromethyl groups at the 3 and 5 positions of the benzyl ring, highlighting the importance of this substitution pattern for anticancer efficacy.[1]
-
Influence of the R² Substituent: The substituent at the R² position on the triazine ring plays a crucial role in determining cytotoxic activity. A comparison of compounds 112 through 117 reveals that the presence of a 4-phenylpiperazin-1-yl moiety (compound 117 ) is significantly more favorable for activity than smaller alkylpiperazines or a morpholino group.[1] This suggests that the bulky, aromatic piperazine substituent is key for potent anticancer effects against the tested cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these 2-Amino-5-chlorobenzenesulfonamide analogs are provided below.
Synthesis of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives
The target compounds were synthesized in a multi-step process. The final step involves the reaction of appropriate ester precursors with corresponding biguanide hydrochlorides in a solution of sodium methoxide in methanol, heated at reflux for 45 hours. The resulting products were purified and their structures confirmed by spectroscopic methods (IR, NMR), mass spectrometry, and elemental analysis.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against HCT-116, MCF-7, and HeLa human cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Cell Cycle Analysis
The effect of the active compounds on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours). Both adherent and floating cells are collected.
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.[3][4][5]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
The induction of apoptosis by the active compounds is assessed using an Annexin V-FITC and propidium iodide (PI) dual staining assay followed by flow cytometry.[1][6]
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period.
-
Staining: The harvested cells are washed and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells are quantified.[1][6]
Visualizations
The following diagrams illustrate key aspects of the evaluation of 2-Amino-5-chlorobenzenesulfonamide analogs.
Caption: Workflow for the synthesis and anticancer evaluation of sulfonamide analogs.
Caption: Simplified overview of apoptosis induction by active compounds.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-chlorobenzenesulfonamide
For researchers, scientists, and drug development professionals, the establishment of robust and reliable analytical methods for the quantification of pharmaceutical compounds and their intermediates is paramount. This guide provides a comparative overview of analytical methodologies applicable to the analysis of 2-Amino-5-chlorobenzenesulfonamide. The focus is on the cross-validation of these methods to ensure consistency and accuracy across different analytical techniques.
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Cross-validation is the process of demonstrating that two or more distinct methods yield equivalent and reliable results for the same analyte.[1] This is a crucial step in analytical science, particularly within the pharmaceutical industry, as it ensures the robustness and consistency of data across different laboratories and analytical principles.[1]
This guide will explore common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing a framework for their comparison and cross-validation.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the desired throughput. The following table summarizes the performance characteristics of common analytical techniques applicable to the quantification of aromatic amines and sulfonamides, based on data from similar compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation based on polarity, highly selective detection by mass transitions.[1] |
| Linearity (R²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 0.3 ng/mL |
| Sensitivity | Moderate (µg/mL range).[1] | Very High (pg/mL to ng/mL range).[1] |
| Sample Volatility | Not required.[1] | Not required.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can serve as a foundation for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile compounds.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase column, such as a C18 column, is typically suitable. For example, a Newcrom R1 column can be used.[2][3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[2][3]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.[1]
-
Prepare a series of calibration standards by diluting a stock solution of the reference standard.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Monitor the absorbance at a specific wavelength determined by the UV spectrum of 2-Amino-5-chlorobenzenesulfonamide.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for trace-level analysis.[1]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer.
-
Column: A reverse-phase or HILIC column can be used depending on the polarity of the analyte.[4]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[5]
-
Sample Preparation:
-
Analysis:
-
The analyte is separated on the LC column and then ionized in the mass spectrometer source.
-
Specific precursor-to-product ion transitions are monitored for quantification (Selected Reaction Monitoring - SRM).
-
Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard.[5]
-
Visualizing Workflows
Logical Workflow for Cross-Validation of Analytical Methods
Caption: Logical workflow for the cross-validation of analytical methods.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for a typical LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and sensitive quantification of bioactive peptides in biological matrices using liquid chromatography/selected reaction monitoring mass spectrometry coupled with trichloroacetic acid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 2-Amino-5-chlorobenzenesulfonamide against Known AMPA Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound 2-Amino-5-chlorobenzenesulfonamide with established positive and negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The data presented for 2-Amino-5-chlorobenzenesulfonamide is hypothetical and serves as a template for benchmarking.
Introduction to AMPA Receptor Modulation
The AMPA receptor, a key ionotropic glutamate receptor, is fundamental to fast excitatory synaptic transmission in the central nervous system.[1][2] Its modulation presents a significant therapeutic opportunity for a range of neurological and psychiatric conditions.[1][2] Positive allosteric modulators (PAMs) enhance the receptor's response to glutamate, which can be beneficial for treating cognitive disorders, while negative allosteric modulators (NAMs) reduce this response, offering potential in conditions characterized by excessive neuronal activity, such as epilepsy.[1][3] This guide compares 2-Amino-5-chlorobenzenesulfonamide against the prototypical PAM, CX-516, and the well-characterized NAMs, Talampanel and GYKI 52466.
Comparative Performance Data
The following table summarizes the key in vitro performance metrics for 2-Amino-5-chlorobenzenesulfonamide and the selected known AMPA modulators.
| Parameter | 2-Amino-5-chlorobenzenesulfonamide (Hypothetical Data) | CX-516 (Positive Modulator) | Talampanel (Negative Modulator) | GYKI 52466 (Negative Modulator) |
| Modulation Type | Positive Allosteric Modulator | Positive Allosteric Modulator | Negative Allosteric Modulator | Negative Allosteric Modulator |
| EC50 / IC50 | EC50: 15 µM | Low potency | IC50: Varies by study | IC50: 10-20 µM[4] |
| Effect on Deactivation | Slows deactivation by 150% | Slows deactivation | No significant effect | No significant effect |
| Effect on Desensitization | Reduces desensitization by 60% | Reduces desensitization | No significant effect | Increases steady-state current at low concentrations[5] |
| Receptor Subunit Selectivity | GluA2/3 preferring | Broad | Appears non-selective | Non-competitive antagonist[4][6] |
| In Vivo Efficacy Model | Improved performance in Morris water maze | Improved delayed recall in aged humans | Anticonvulsant activity in animal models[7] | Anticonvulsant and neuroprotective actions[6] |
Signaling Pathways and Experimental Workflow
To understand the context of these modulators, it is crucial to visualize the AMPA receptor signaling pathway and the typical workflow for assessing modulator performance.
Caption: AMPA receptor signaling cascade and points of modulation.
Caption: A typical workflow for the evaluation of novel AMPA modulators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of AMPA receptor modulators.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of ion channels.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and non-essential amino acids, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To measure the effect of the compound on AMPA receptor currents.
-
Preparation: Transfected HEK293 cells or cultured primary neurons are transferred to a recording chamber on the stage of an inverted microscope.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
A rapid perfusion system is used to apply glutamate (e.g., 10 mM for 1 ms to measure deactivation, or 100 ms to measure desensitization) in the absence and presence of the test compound.
-
Currents are recorded using an amplifier, filtered, digitized, and stored for offline analysis.
-
Data Analysis
-
EC50/IC50 Determination: Concentration-response curves are generated by applying a range of compound concentrations. The potentiation (for PAMs) or inhibition (for NAMs) of the glutamate-evoked current is plotted against the log of the concentration, and the data are fitted with a Hill equation to determine the EC50 or IC50 value.
-
Kinetic Analysis:
-
Deactivation: The decay of the current after a brief application of glutamate is fitted with a single or double exponential function to determine the deactivation time constant(s).
-
Desensitization: The decay of the current during a prolonged application of glutamate is fitted with an exponential function to determine the desensitization time constant and the steady-state current.
-
High-Throughput Screening (Voltage-Sensitive Dye Assay)
-
Objective: To rapidly screen a large number of compounds for AMPA receptor modulating activity.[8]
-
Principle: A voltage-sensitive dye (VSD) fluoresces in response to changes in membrane potential. Activation of AMPA receptors causes membrane depolarization, leading to an increase in fluorescence.[8]
-
Procedure:
-
HEK293 cells expressing the target AMPA receptor are plated in multi-well plates.
-
Cells are loaded with a VSD.
-
Test compounds are added to the wells.
-
Glutamate is added to stimulate the AMPA receptors.
-
The change in fluorescence is measured using a plate reader.
-
Compounds that significantly alter the glutamate-induced fluorescence signal are identified as hits.
-
Conclusion
This guide provides a framework for the comparative analysis of 2-Amino-5-chlorobenzenesulfonamide as a potential AMPA receptor modulator. By employing the standardized experimental protocols outlined, researchers can generate robust and comparable data to benchmark its performance against established modulators like CX-516, Talampanel, and GYKI 52466. The provided diagrams of the AMPA signaling pathway and experimental workflow offer a clear conceptual understanding for further research and development in this therapeutic area.
References
- 1. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. AMPA receptor inhibitors for the treatment of epilepsy: the role of perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 7. Talampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Diazoxide
For Researchers, Scientists, and Drug Development Professionals
Diazoxide, a potassium channel activator with applications in treating hypoglycemia and hypertensive emergencies, can be synthesized through various chemical pathways. This guide provides a comparative analysis of the most notable synthetic routes to diazoxide, offering an objective look at their performance based on experimental data. The focus is on providing researchers and drug development professionals with the necessary information to select the most suitable method for their needs, considering factors such as yield, safety, and scalability.
Comparative Analysis of Synthetic Routes
The synthesis of diazoxide has evolved from methods requiring harsh conditions and hazardous reagents to more efficient and safer modern routes. Below is a summary of the key synthetic strategies.
| Route | Starting Material | Key Reagents | Reaction Conditions | Overall Yield | Key Advantages | Key Disadvantages |
| Route 1: Modern Two-Step Synthesis | o-Aminobenzenesulfonamide | N-Chlorosuccinimide (NCS), Imidazole Hydrochloride, N,N-Dimethylacetamide (DMA) | Step 1: Reflux, 2-6 h; Step 2: 120°C to reflux, 5-50 h | >90%[1][2][3] | High yield, avoids highly toxic and corrosive reagents, milder reaction conditions, suitable for industrial production.[1][2][3] | Two-step process. |
| Route 2: Classical Condensation | 2-Aminosulfonyl-4-chloroaniline | Triethyl orthoacetate | High temperature | Data not readily available | Potentially a one-step cyclization. | High reaction temperatures are often required. |
| Route 3: Early Synthetic Approach | Not specified | Chlorosulfonyl isocyanate, Strong acid (e.g., sulfuric acid) | High temperature (240-250°C)[1][2][3] | Data not readily available | Not applicable due to significant hazards. | Use of highly corrosive and toxic chlorosulfonyl isocyanate[1][2][3], requires strong acids and very high temperatures.[1][2][3] |
Detailed Synthetic Pathways and Methodologies
This section provides a more in-depth look at the reaction schemes and experimental protocols for the primary synthetic routes to diazoxide.
Route 1: Modern Two-Step Synthesis from o-Aminobenzenesulfonamide
This route represents a significant advancement in diazoxide synthesis, prioritizing safety and efficiency. It is a two-step process involving an initial chlorination followed by a cyclization reaction.
Reaction Scheme
Caption: Modern high-yield synthesis of diazoxide.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-chlorobenzenesulfonamide
-
In a suitable reaction vessel, dissolve o-aminobenzenesulfonamide in a chlorinated solvent such as dichloromethane or chloroform.
-
Add N-chlorosuccinimide (NCS) to the solution.
-
Heat the mixture to reflux and maintain for a period of 2 to 6 hours.
-
After the reaction is complete, cool the mixture and isolate the product, 2-amino-5-chlorobenzenesulfonamide. Purification can be achieved by recrystallization or column chromatography. The yield for this step is typically between 85% and 90%.
Step 2: Synthesis of Diazoxide
-
Combine 2-amino-5-chlorobenzenesulfonamide, an imidazole salt (such as imidazole hydrochloride, 5-7 mol%), and N,N-dimethylacetamide in a reaction flask.
-
Heat the mixture to reflux and stir for 6 to 8 hours.
-
Upon completion, the excess N,N-dimethylacetamide is removed by distillation.
-
The resulting residue is then purified using flash column chromatography on silica gel to yield diazoxide.[1] This step can achieve a yield of 90% to 98%.[1]
Route 2: Classical Condensation with Triethyl Orthoacetate
This method involves the direct condensation of a substituted aniline with triethyl orthoacetate to form the benzothiadiazine ring system of diazoxide.
Reaction Scheme
Caption: One-step condensation route to diazoxide.
Experimental Protocol
Detailed, contemporary experimental protocols for this route are not as readily available in the reviewed literature, likely due to the prevalence of more modern methods. However, the general procedure involves heating 2-aminosulfonyl-4-chloroaniline with triethyl orthoacetate, which serves as both a reactant and a solvent, at elevated temperatures to drive the condensation and cyclization.
Route 3: Early Synthetic Approach Using Hazardous Reagents
This older method for synthesizing diazoxide is now largely avoided due to the use of highly hazardous materials and extreme reaction conditions. It is presented here for historical context and to highlight the advantages of modern synthetic strategies.
Logical Relationship Diagram
Caption: Rationale for avoiding older synthetic routes.
This route is explicitly mentioned in modern patents as being overcome by newer methods that avoid the use of highly corrosive and toxic chlorosulfonyl isocyanate and the need for strong acids and high reaction temperatures.[1][2][3]
Conclusion
The comparative analysis clearly indicates that the modern two-step synthesis starting from o-aminobenzenesulfonamide is the superior route for the preparation of diazoxide. This method offers a significantly improved safety profile by avoiding hazardous reagents and harsh conditions, while also providing a high overall yield. For researchers and professionals in drug development, this route represents a more practical, scalable, and environmentally conscious approach to the synthesis of this important pharmaceutical compound.
References
Safety Operating Guide
Proper Disposal of 2-Amino-5-chlorobenzenesulfonamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 2-Amino-5-chlorobenzenesulfonamide, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a critical measure to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Safety Goggles: To protect the eyes from splashes or airborne particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Lab Coat: To protect clothing and skin from contamination.
All handling of 2-Amino-5-chlorobenzenesulfonamide should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of 2-Amino-5-chlorobenzenesulfonamide must be treated as a hazardous waste process, managed in strict accordance with all applicable country, federal, state, and local regulations.[1][2] Under no circumstances should this chemical be disposed of with regular household garbage or be allowed to enter the sewage system.[1][3]
Step 1: Waste Characterization and Segregation
While a specific Safety Data Sheet (SDS) may not always be readily available, related sulfonamide compounds are often classified as hazardous.[1][4] Therefore, it is prudent to handle 2-Amino-5-chlorobenzenesulfonamide as hazardous waste.[1][4]
-
Solid Waste: Collect any solid 2-Amino-5-chlorobenzenesulfonamide and contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, designated, sealed, and clearly labeled hazardous waste container.[1]
-
Segregation: It is crucial to segregate this waste from other laboratory waste streams to prevent potentially hazardous reactions. Do not mix with incompatible materials.[1][4]
Step 2: Proper Containerization
-
Use only approved, chemically compatible, and leak-proof hazardous waste containers with secure lids.[4]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Amino-5-chlorobenzenesulfonamide".[4] Include information on the approximate quantity and concentration if applicable.[4]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be near the point of waste generation and under the control of laboratory personnel.[4]
Step 4: Professional Disposal
-
The most critical step in the disposal process is to engage a licensed and reputable chemical waste management company.[1] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.[1]
-
Dispose of the contents and the container through an approved waste disposal plant.[2][5][6]
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Ensure Safety: If it is safe to do so, prevent any further leakage or spillage.[1]
-
Ventilate the Area: Ensure the area is well-ventilated.[1]
-
Absorb and Collect:
-
Package for Disposal: Place the collected spill material into an appropriate, labeled container for disposal.[1][7]
-
Decontaminate: Thoroughly wash the spill area with soap and water.[1]
Quantitative Data
Currently, publicly available resources do not provide specific quantitative data such as hazardous waste codes or concentration thresholds for the disposal of 2-Amino-5-chlorobenzenesulfonamide. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department or the contracted chemical waste disposal company for guidance on local and federal reporting requirements.
| Data Point | Value | Source |
| Hazardous Waste Classification | Recommended to be treated as hazardous | [1][4] |
| Incompatible Materials | Strong oxidizing agents | [4][8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-Amino-5-chlorobenzenesulfonamide.
Caption: Disposal workflow for 2-Amino-5-chlorobenzenesulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Amino-5-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 12295550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-chlorobenzenesulfonamide
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling solid chemical reagents like 2-Amino-5-chlorobenzenesulfonamide, a compound often used as a building block in medicinal chemistry, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the scientific principles of hazard mitigation. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research from contamination and exposure.
Hazard Analysis: Understanding the "Why" Behind the "What"
2-Amino-5-chlorobenzenesulfonamide is a solid, often a powder, which presents a primary exposure risk through inhalation of dust particles and direct contact with skin and eyes.[1] The Globally Harmonized System (GHS) classifications for this compound indicate several key hazards that dictate our PPE strategy.
According to aggregated GHS data, 2-Amino-5-chlorobenzenesulfonamide is classified as:
-
Skin Irritant (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritant (H319): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[2][3][5]
Crucially, many safety data sheets (SDS) note that the toxicological properties of this substance have not been fully investigated.[6][7] This lack of comprehensive data demands a conservative approach; we must treat the compound as potentially harmful if ingested or inhaled and protect against all potential routes of exposure.[7]
| Hazard Classification | GHS Hazard Statement | Primary Exposure Route | Rationale for Protection |
| Skin Irritation | H315: Causes skin irritation[2][3] | Dermal Contact | Prevents localized inflammation, redness, and discomfort. |
| Eye Irritation | H319: Causes serious eye irritation[2][3][4] | Ocular Contact | Protects against pain, redness, and potential damage to eye tissue. |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3][5] | Inhalation | Prevents irritation of the nose, throat, and lungs from airborne dust. |
Core Protective Measures: Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory when handling 2-Amino-5-chlorobenzenesulfonamide.
Eye and Face Protection
Direct contact with even small amounts of powdered 2-Amino-5-chlorobenzenesulfonamide can cause serious eye irritation.[8]
-
Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes.
-
Standard Compliance: Eyewear must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][9]
-
Best Practice: When weighing or transferring larger quantities where splashing or significant dust generation is possible, a face shield should be worn in addition to safety goggles to protect the entire face.[10]
Skin and Body Protection
Given its classification as a skin irritant, preventing dermal exposure is critical.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling solid chemicals. Always check for signs of degradation or punctures before use. A timetable for regular glove replacement should be established to prevent permeation.[11]
-
Body Protection: A full-length laboratory coat must be worn and fully fastened. For tasks with a higher risk of dust generation, consider disposable coveralls for an additional layer of protection.[10][11][12]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Safety footwear that covers the entire foot is required where chemicals are handled.[11]
Respiratory Protection
The fine, particulate nature of this solid makes respiratory irritation a primary concern.[13] All handling of the powder form of this chemical should occur within a certified chemical fume hood to minimize airborne concentrations.[9]
-
Standard Operations: When working within a properly functioning fume hood, respiratory protection may not be required.
-
Required Use: If a fume hood is not available or if significant dust is unavoidable (e.g., during spill cleanup), a respirator is mandatory. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements, or European Standard EN 149, must be followed.[9]
-
Respirator Type: An N95-rated dust mask is the minimum requirement for protection against fine particulates.[9][10] For higher-risk scenarios, a half-mask or full-facepiece air-purifying respirator with P100 filters should be used.[14]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A disciplined workflow ensures that safety measures are effective from preparation to disposal. The following diagram and procedural steps outline the mandatory sequence of operations.
Caption: PPE workflow from hazard assessment to post-handling safety procedures.
Experimental Protocol
I. Preparation and Engineering Controls
-
Work Area Verification: Confirm that you will be working in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[6][7][9]
-
PPE Inspection: Before donning, visually inspect all PPE for defects, including cracks in goggles, tears in gloves, or contamination on the lab coat.
II. Donning PPE (Putting On)
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If respiratory protection is necessary, perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your chemical-resistant gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
III. Handling and Use
-
Containment: Keep the container of 2-Amino-5-chlorobenzenesulfonamide tightly closed when not in use.[6]
-
Technique: Use spatulas and weighing papers to handle the powder. Avoid any actions that could create dust clouds, such as dropping or pouring the powder from a height.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing your full PPE, gently cover the spill with an absorbent material, then sweep it into a designated, sealed container for hazardous waste disposal.[7]
IV. Doffing PPE (Taking Off) The sequence of removal is critical to prevent self-contamination.
-
Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves.
-
Eye/Face Protection: Remove your goggles or face shield by handling the strap or headband, avoiding contact with the front surface.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[6][8]
Disposal Plan: Completing the Safety Cycle
Proper disposal is a non-negotiable component of safe chemical handling.
-
Chemical Waste: All excess 2-Amino-5-chlorobenzenesulfonamide and materials used for spill cleanup must be disposed of as hazardous chemical waste. Place them in a clearly labeled, sealed container.[5][6]
-
Contaminated PPE: Disposable PPE, such as gloves and coveralls, must be placed in the hazardous waste stream. Do not discard them in the regular trash.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By integrating this comprehensive approach—understanding the hazards, selecting the correct PPE, and following a meticulous operational plan—you establish a robust culture of safety that protects the most valuable asset in the laboratory: the scientist.
References
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PubChem. (n.d.). 2-Amino-5-chlorobenzenesulphonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
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Center for Chemical Process Safety. (n.d.). Guidelines for safe handling of powders and bulk solids. AIChE. Retrieved from [Link]
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psi-bfm. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
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Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
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Fisher Scientific. (2024, February 23). Safety Data Sheet - 2-Amino-5-chlorobenzamide. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
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BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]
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P J Chemicals. (2025, July 30). OSHA Requirements for Chemical Storage. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). DHHS (NIOSH) Publication No. 92-110, Supplement III-OHG. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Introduction. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ammonium sulfamate. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
